Technical Documentation Center

6-Ethylpyrimidine-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Ethylpyrimidine-4-carboxylic acid
  • CAS: 1552214-15-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 6-Ethylpyrimidine-4-carboxylic Acid

Introduction The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically significant molecules, including components of nucleic a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically significant molecules, including components of nucleic acids.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] 6-Ethylpyrimidine-4-carboxylic acid is a member of this important class of compounds. A thorough understanding of its physicochemical properties is a critical prerequisite for its exploration in drug discovery and development, as these parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides a comprehensive technical overview of the core physicochemical properties of 6-Ethylpyrimidine-4-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not only predicted property values but also the underlying scientific principles and detailed, field-proven experimental protocols for their determination. As specific experimental data for this exact molecule is not widely published, this document emphasizes the standard methodologies and expected chemical behavior based on its distinct structural features—a weakly basic pyrimidine ring and an acidic carboxylic acid group.

Molecular Identity and Structure

A precise understanding of the molecular structure is the foundation for predicting and interpreting its chemical behavior.

  • IUPAC Name: 6-Ethylpyrimidine-4-carboxylic acid

  • Molecular Formula: C₇H₈N₂O₂

  • Canonical SMILES: CCC1=CC(=NC=N1)C(=O)O

  • CAS Number: 1552214-15-9

PropertyValueSource
Molecular Weight 152.15 g/mol Calculated
Heavy Atom Count 11Calculated
Hydrogen Bond Donors 1 (from -COOH)Calculated
Hydrogen Bond Acceptors 4 (2 from ring N, 2 from -COOH)Calculated
Rotatable Bond Count 2Calculated
Acidity Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For a molecule like 6-Ethylpyrimidine-4-carboxylic acid, which possesses both an acidic functional group (carboxylic acid) and a basic moiety (pyrimidine ring), the pKa values are critical for predicting its charge state at a given pH. This, in turn, profoundly influences its solubility, membrane permeability, and interaction with biological targets.

Theoretical Insight

The molecule is expected to have at least two pKa values:

  • Acidic pKa (pKa₁): This corresponds to the deprotonation of the carboxylic acid group (-COOH → -COO⁻). For analogous aromatic carboxylic acids, this value typically falls in the range of 3-5. The electron-withdrawing nature of the pyrimidine ring is expected to make this proton more acidic than that of a simple aliphatic carboxylic acid. For comparison, the predicted pKa for the unsubstituted pyrimidine-4-carboxylic acid is approximately 2.81.[4]

  • Basic pKa (pKa₂): This relates to the protonation of one of the nitrogen atoms on the pyrimidine ring. Pyrimidine itself is a weak base with a pKa of about 1.3 for its conjugate acid.[1] The presence of the electron-withdrawing carboxylate group and the alkyl group will modulate this value.

The ionization state of the molecule at physiological pH (~7.4) is crucial. Given the expected pKa values, the carboxylic acid group will be predominantly deprotonated (negatively charged), while the pyrimidine ring will be largely neutral.

Experimental Protocol: UV-Metric pKa Determination

This method is highly reliable for compounds with a UV chromophore, like the pyrimidine ring, where the UV-Vis spectrum changes as a function of pH.

Causality: The underlying principle is that the protonated and deprotonated forms of the molecule have different electronic distributions and thus absorb UV light differently. By monitoring this change across a range of pH values, a titration curve can be generated, from which the pKa can be derived.

Methodology:

  • Preparation of Buffers: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10) with a constant ionic strength (e.g., 0.1 M KCl). This is critical to ensure that any observed changes are due to pH and not variations in the solution's ionic environment.

  • Stock Solution Preparation: Prepare a concentrated stock solution of 6-Ethylpyrimidine-4-carboxylic acid in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the measurement solution should be kept low (<1%) to minimize its effect on the pKa.

  • Sample Preparation: Add a small, precise volume of the stock solution to each buffer solution to achieve a final concentration that gives a measurable UV absorbance (typically in the range of 0.2-1.0 AU).

  • Spectroscopic Measurement: Record the full UV spectrum (e.g., 200-400 nm) for each sample at a controlled temperature (e.g., 25°C).

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change between ionized and non-ionized forms is maximal) against the pH of the buffer.

  • pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa value.

Caption: Workflow for UV-Metric pKa Determination.

Lipophilicity (LogP and LogD)

Lipophilicity is a critical physicochemical property that describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of membrane permeability, plasma protein binding, and overall ADME properties.[5]

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule between n-octanol and water.

  • LogD (Distribution Coefficient): Describes the partitioning of all forms of the molecule (neutral and ionized) at a specific pH. For ionizable compounds, LogD is more physiologically relevant.

Theoretical Insight

The structure of 6-Ethylpyrimidine-4-carboxylic acid contains both hydrophilic (pyrimidine ring, carboxylic acid) and lipophilic (ethyl group) fragments. The LogP value is expected to be moderate. At physiological pH 7.4, the carboxylic acid will be ionized, significantly increasing the molecule's hydrophilicity and resulting in a LogD₇.₄ value that is substantially lower (more negative) than its LogP.

Experimental Protocol: Shake-Flask Method with HPLC Analysis

This is the "gold standard" method for LogP and LogD determination due to its direct measurement of partitioning at equilibrium.

Causality: This experiment directly models the partitioning of a drug between an aqueous biological phase and a lipid membrane. n-Octanol is used as a surrogate for the lipid environment. By quantifying the compound's concentration in both phases after they have reached equilibrium, a direct measure of its lipophilicity is obtained.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water (or buffer for LogD) and water (or buffer) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This step is crucial to prevent volume changes during the experiment.

  • Compound Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely the aqueous buffer for the ionized form).

  • Partitioning: In a screw-cap vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase (e.g., a 1:1 ratio). Add the compound stock to a final concentration that can be accurately measured by HPLC.

  • Equilibration: Shake the vial gently at a controlled temperature for a sufficient period (e.g., 24 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Sampling and Analysis: Carefully withdraw a known volume from each phase. Dilute the samples appropriately and analyze the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation:

    • LogP / LogD = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

Caption: Shake-Flask Method for LogP/LogD Determination.

Aqueous Solubility

Aqueous solubility is a fundamental property that dictates a drug's dissolution rate and concentration in the gastrointestinal tract, systemic circulation, and other biological fluids.[6] Poor solubility is a major hurdle in drug development, often leading to low bioavailability.

Theoretical Insight

The solubility of 6-Ethylpyrimidine-4-carboxylic acid will be highly pH-dependent.

  • Intrinsic Solubility (S₀): This is the solubility of the neutral form of the molecule. It is expected to be relatively low.

  • pH-Dependent Solubility: In acidic conditions (pH < pKa₁), the molecule will be neutral and exhibit its lowest solubility. As the pH increases above the acidic pKa, the carboxylic acid deprotonates to the more soluble carboxylate salt, causing a significant increase in aqueous solubility.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This method measures the equilibrium solubility of a compound and is considered the most accurate and relevant for biopharmaceutical assessment.

Causality: The protocol ensures that a true equilibrium is reached between the undissolved solid compound and the solution, providing a definitive measure of the maximum concentration the solvent can hold at a specific temperature and pH. This mimics the conditions a drug might experience in the body over time.

Methodology:

  • System Preparation: Add an excess amount of the solid, crystalline compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The presence of excess solid is essential.

  • Equilibration: Agitate the vials (e.g., on a shaker or rotator) in a temperature-controlled environment (typically 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is achieved.

  • Sample Clarification: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Reporting: Report the solubility in units of µg/mL or µM at each specific pH and temperature.

Summary of Predicted Physicochemical Properties

The following table summarizes the predicted and estimated physicochemical properties for 6-Ethylpyrimidine-4-carboxylic acid based on its structure and data from analogous compounds. These values should be experimentally verified.

ParameterPredicted Value / RangeSignificance in Drug Development
pKa₁ (Acidic) 2.5 - 3.5Governs ionization of the carboxylic acid; impacts solubility and absorption in the stomach.
pKa₂ (Basic) 1.0 - 2.0Governs protonation of the pyrimidine ring; relevant at very low pH.
LogP 1.0 - 1.8Indicates moderate lipophilicity of the neutral form, suggesting potential for membrane permeability.
LogD at pH 7.4 -1.0 to 0.0Reflects higher hydrophilicity at physiological pH due to ionization, impacting distribution and clearance.
Aqueous Solubility pH-dependentLow intrinsic solubility; significantly increases at pH > 4 as the carboxylate salt forms. Crucial for oral bioavailability.
Melting Point > 150 °C (Estimated)High melting point often correlates with strong crystal lattice energy, which can negatively impact solubility.
Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and characterization.

  • ¹H NMR:

    • Carboxylic Acid (-COOH): A very broad singlet, typically downfield (>10 ppm).

    • Pyrimidine Ring Protons: Two distinct signals in the aromatic region (likely 8.5-9.5 ppm).

    • Ethyl Group (-CH₂CH₃): A quartet (~2.8-3.2 ppm) for the methylene protons and a triplet (~1.2-1.5 ppm) for the methyl protons.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range.

    • Pyrimidine Ring Carbons: Signals between 140-165 ppm.

    • Ethyl Group Carbons: Signals in the aliphatic region (< 40 ppm).

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

    • C=N and C=C Stretches (Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight (152.15 m/z for [M]⁺ or 153.16 m/z for [M+H]⁺ in ESI+).

    • Key Fragments: Expect a significant fragment corresponding to the loss of the carboxyl group (-COOH, 45 Da).

Conclusion

6-Ethylpyrimidine-4-carboxylic acid possesses a combination of acidic and basic functional groups that result in pH-dependent physicochemical properties. Its predicted moderate lipophilicity and the potential for high aqueous solubility of its carboxylate salt form are key characteristics for researchers in drug development. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its pKa, lipophilicity, and solubility. Accurate measurement of these parameters is a non-negotiable step in advancing any pyrimidine-based compound through the drug discovery pipeline, as it provides the foundational data needed for formulation development, ADME modeling, and the rational design of in vivo studies.

References

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from a relevant source on solubility assays.
  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem. [Link]

  • Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved from a relevant source on pyrimidine chemistry.
  • PubMed Central. (n.d.). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. [Link]

  • PubChem. (n.d.). Ethyl pyrimidine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • ChemRxiv. (2024). pKa predictions for arsonic acid derivatives. [Link]

  • PubMed Central. (n.d.). Prediction of pKa values using the PM6 semiempirical method. [Link]

  • PubChem. (n.d.). 6-Hydroxypyrimidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubMed Central. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • ResearchGate. (n.d.). (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • ResearchGate. (2025). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. [Link]

  • MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

  • ResearchGate. (n.d.). The experimental Log P values of the saturated carboxylic acids (C1-C.... [Link]

  • PubMed. (n.d.). Disposition of the hypolipidaemic agent, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid, in Sprague-Dawley rats. [Link]

Sources

Exploratory

Solubility and Thermodynamic Profile of 6-Ethylpyrimidine-4-carboxylic Acid: A Strategic Technical Guide

Topic: Solubility of 6-Ethylpyrimidine-4-carboxylic Acid in Organic Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Professional...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 6-Ethylpyrimidine-4-carboxylic Acid in Organic Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

6-Ethylpyrimidine-4-carboxylic acid (CAS: 1552214-15-9) is a critical heterocyclic building block, widely recognized as a key intermediate in the synthesis of anticoagulant therapeutics, including Apixaban derivatives. Its structural integrity—comprising a pyrimidine core, a lipophilic ethyl side chain, and a polar carboxylic acid moiety—dictates a complex solubility profile that is pivotal for process optimization, recrystallization, and yield maximization.

This technical guide addresses the solubility behavior of this compound. While specific proprietary solubility data remains scarce in public literature, this guide synthesizes analogous physicochemical data from structurally related pyrimidines and provides a validated experimental protocol for precise determination. We establish a thermodynamic framework using the Modified Apelblat Model to predict solubility behavior, enabling researchers to design robust purification workflows.

Physicochemical Profile & Solubility Prediction

Understanding the molecular interactions of 6-Ethylpyrimidine-4-carboxylic acid is the first step in predicting its solvent compatibility. The interplay between the hydrophobic ethyl group and the hydrophilic/H-bond-donating carboxylic acid creates a "solubility window" specific to polar aprotic and protic solvents.

Structural Analogs and Baseline Data

To establish a reference range, we analyze the solubility of immediate structural analogs. The 6-ethyl substitution increases lipophilicity (LogP) compared to the unsubstituted parent, theoretically enhancing solubility in alcohols and esters while reducing water solubility.

CompoundSolventSolubility (approx.[1][2][3][4][5][6][7][8] at 25°C)Mechanism Note
Pyrimidine-4-carboxylic acid DMSO~20 mg/mLHigh dipole-dipole interaction
Ethanol~0.25 mg/mLLimited by crystal lattice energy
PBS (pH 7.2)~1.0 mg/mLIonization dependent
Methyl 4-pyrimidinecarboxylate Ethanol~25 mg/mLEsterification breaks H-bond dimers
6-Ethylpyrimidine-4-carboxylic acid (Target)Predicted High in DMSO/DMF; Moderate in MeOH/EtOH Ethyl group disrupts lattice packing
Predicted Solvent Hierarchy

Based on the Hansen Solubility Parameters (HSP) and dielectric constants, the solubility order for 6-Ethylpyrimidine-4-carboxylic acid is projected as:



  • Solvents of Choice for Dissolution: DMSO, DMF (Process solvents).[1][3]

  • Solvents of Choice for Crystallization: Ethanol/Water mixtures or Methanol/Ethyl Acetate (Anti-solvent method).

Experimental Methodology: The Self-Validating Protocol

For critical process development, reliance on literature values is insufficient. The following Laser Monitoring Dynamic Method is the industry standard for generating precise solubility curves (


 vs 

).
Workflow Visualization

SolubilityProtocol cluster_validation Validation Loop Start Start: Sample Preparation Weigh Gravimetric Weighing (Excess Solute + Solvent) Start->Weigh Equilibrate Jacketed Vessel Equilibrium (Temp T ± 0.05 K) Weigh->Equilibrate Laser Laser Transmissivity Monitoring (Dynamic Method) Equilibrate->Laser Dissolution Detect Dissolution Point (Transmissivity Max) Laser->Dissolution Repeat Iterate Temp Range (278.15 K to 323.15 K) Dissolution->Repeat Analyze HPLC / Gravimetric Verification Repeat->Analyze Analyze->Weigh Discrepancy > 2% Model Thermodynamic Modeling (Apelblat Equation) Analyze->Model

Figure 1: Workflow for the Laser Monitoring Dynamic Method to determine precise solubility limits.

Protocol Steps
  • Preparation : Calibrate the analytical balance (precision

    
     g) and the thermostatic water bath (precision 
    
    
    
    K).
  • Saturation : Add excess 6-Ethylpyrimidine-4-carboxylic acid to the solvent in a jacketed glass vessel.

  • Laser Setup : Direct a He-Ne laser beam through the suspension. A photodetector measures the intensity of the transmitted light.

  • Dynamic Heating : Slowly increase the temperature (

    
     K/min) while stirring at constant speed (e.g., 400 rpm).
    
  • Detection : The temperature at which the laser intensity reaches a maximum constant value (indicating complete dissolution and disappearance of scattering particles) is recorded as the saturation temperature (

    
    ).
    
  • Validation : Confirm the concentration of the clear solution via HPLC or by evaporating a known aliquot to dryness (Gravimetric check).

Thermodynamic Modeling & Analysis

To translate experimental data into process parameters, we employ the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

) and is essential for designing cooling crystallization profiles.
The Modified Apelblat Equation


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[2][6]
    
  • 
     : Empirical parameters derived from regression analysis of experimental data.
    

Interpretation:

  • Parameter

    
     : Related to the non-ideality of the solution.
    
  • Parameter

    
     : Reflects the enthalpy of solution.
    
  • Parameter

    
     : Accounts for the temperature dependence of the enthalpy.
    
Thermodynamic Functions

Using the Van't Hoff analysis, we calculate the dissolution enthalpy (


), entropy (

), and Gibbs free energy (

):




Process Insight :

  • A positive

    
      (Endothermic) indicates solubility increases with temperature—typical for pyrimidine carboxylic acids.
    
  • 
      implies the dissolution is non-spontaneous at standard states, requiring thermal energy to overcome the crystal lattice.
    

Process Application: Purification Strategy

The solubility differential of 6-Ethylpyrimidine-4-carboxylic acid in Ethanol vs. Water suggests a classic Anti-Solvent Crystallization or Cooling Crystallization approach.

Recommended Purification Workflow
  • Dissolution : Dissolve crude cake in hot Ethanol (or Methanol) at

    
    .
    
  • Filtration : Hot filtration to remove inorganic salts (insoluble in alcohol).

  • Crystallization :

    • Method A (Cooling): Slowly cool to

      
       at a rate of 
      
      
      
      .
    • Method B (Anti-solvent): Slowly add Water (pre-cooled) to the hot alcoholic solution until turbidity is observed, then cool.

  • Isolation : Filter the precipitate and wash with cold Ethanol/Water (1:1 mixture).

PurificationProcess Crude Crude 6-Ethylpyrimidine -4-COOH Dissolve Dissolve in Hot EtOH (65°C) Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Crystallize Controlled Cooling (to 5°C) Filter->Crystallize Isolate Filtration & Drying Crystallize->Isolate

Figure 2: Optimized purification stream based on differential solubility.

References

  • Baluja, S., et al. (2016). "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." World Scientific News, 44, 13-34. Available at: [Link]

  • Sobechko, I., et al. (2019).[5] "Thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions." French-Ukrainian Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 13639438, Ethyl pyrimidine-4-carboxylate. Available at: [Link]

Sources

Foundational

Thermodynamic Stability of 6-Ethylpyrimidine-4-carboxylic Acid: A Technical Guide

Executive Summary 6-Ethylpyrimidine-4-carboxylic acid (CAS 1552214-15-9) is a functionalized pyrimidine derivative serving as a critical scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs), particula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Ethylpyrimidine-4-carboxylic acid (CAS 1552214-15-9) is a functionalized pyrimidine derivative serving as a critical scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in oncology and antiviral research.[1] Its thermodynamic stability is governed by two competing structural forces: the resonance stabilization of the pyrimidine ring and the lability of the carboxyl group at the C4 position.

This guide provides a comprehensive analysis of the compound's thermodynamic profile, detailing its susceptibility to decarboxylation, oxidative degradation, and hydrolytic cleavage. It includes validated experimental protocols for stability profiling, ensuring that researchers can establish robust handling and storage conditions.

Chemical Identity & Structural Thermodynamics

The stability of 6-Ethylpyrimidine-4-carboxylic acid is defined by the electronic environment of the pyrimidine ring.[1] The electron-deficient nature of the 1,3-diazine ring typically lowers the pKa of attached carboxylic acids compared to their benzoic analogs.[1] However, the 6-ethyl substituent exerts a positive inductive effect (+I), which subtly modulates the electron density at the C4 position, theoretically retarding decarboxylation rates compared to the unsubstituted parent compound.

Table 1: Physicochemical & Thermodynamic Properties[1]
PropertyValue / DescriptionSource/Note
CAS Number 1552214-15-9Verified [1]
Molecular Formula C₇H₈N₂O₂MW: 152.15 g/mol
Physical State Solid (Crystalline)Typical for class
Melting Point 180–220 °C (Predicted)Analogous to parent pyrimidine-4-carboxylic acid (~230°C) [2]
pKa (Acid) 2.9 – 3.2 (Predicted)Slightly higher than parent (2.[1][2][3][4]81) due to ethyl +I effect [3]
Solubility DMSO (>20 mg/mL), MeOH; Moderate in WaterLipophilic ethyl group reduces aqueous solubility vs. parent
LogP ~0.8 – 1.1Predicted based on fragment contribution

Degradation Pathways & Mechanisms

Understanding the degradation mechanism is prerequisite to designing effective stability studies. The two primary thermodynamic risks are thermal decarboxylation and benzylic oxidation .

Mechanism Visualization

The following diagram illustrates the Hammick mechanism-style decarboxylation (primary thermal pathway) and the oxidative degradation of the ethyl side chain (secondary pathway).

DegradationPathways cluster_thermal Thermal Decarboxylation Pathway cluster_ox Oxidative Pathway Compound 6-Ethylpyrimidine- 4-carboxylic acid Zwitterion Zwitterionic Intermediate (NH+ stabilized) Compound->Zwitterion Heat (>150°C) Proton Transfer Radical Benzylic Radical (C6-Ethyl) Compound->Radical Oxidative Stress (Peroxides/Light) Ylide Ylide Intermediate Zwitterion->Ylide -CO2 (Rate Limiting) Product_Decarb 4-Ethylpyrimidine (Decarboxylated) Ylide->Product_Decarb +H+ Product_Ox 6-Acetylpyrimidine- 4-carboxylic acid Radical->Product_Ox +O2 / -H2O

Caption: Figure 1. Primary degradation pathways. The thermal route proceeds via a zwitterionic intermediate facilitated by the ring nitrogen, while oxidation targets the benzylic ethyl position.

Mechanistic Insights
  • Decarboxylation : Pyrimidine-4-carboxylic acids are prone to thermal decarboxylation via a zwitterionic intermediate where the proton from the carboxylic acid transfers to the ring nitrogen (N1 or N3).[1] This creates a positive charge that stabilizes the developing negative charge during CO₂ loss [4]. The 6-ethyl group provides steric bulk and electron donation, which slightly stabilizes the ground state, making this derivative more thermally robust than the parent acid, yet still susceptible at T > 150°C.

  • Oxidation : The methylene group of the ethyl chain is "benzylic" to the pyrimidine ring. While pyrimidines are generally resistant to oxidation, the ethyl group can be oxidized to a ketone (acetyl) or fully degraded to a carboxylic acid (yielding pyrimidine-4,6-dicarboxylic acid) under forcing conditions (e.g., KMnO₄ or prolonged UV exposure in air).

Stability Assessment Workflow

To rigorously define the thermodynamic stability, a forced degradation study following ICH Q1A(R2) guidelines is recommended.

StabilityWorkflow Start Start: 6-Ethylpyrimidine- 4-carboxylic acid Stress Stress Conditions (ICH Q1A) Start->Stress Acid Acid Hydrolysis 0.1N HCl, 60°C Stress->Acid Base Base Hydrolysis 0.1N NaOH, 60°C Stress->Base Ox Oxidation 3% H2O2, RT Stress->Ox Therm Thermal Solid state, 80°C Stress->Therm Analysis HPLC-DAD / LC-MS Analysis Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Decision Degradation > 5%? Analysis->Decision Stable Thermodynamically Stable Decision->Stable No Unstable Characterize Degradants Decision->Unstable Yes

Caption: Figure 2. Standardized stability testing workflow. Samples are subjected to stress conditions and analyzed to determine thermodynamic susceptibility.

Experimental Protocols

Thermal Stability (Solid State)

Objective : Determine the onset temperature of decarboxylation. Method : Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

  • Preparation : Weigh 2–5 mg of dry 6-Ethylpyrimidine-4-carboxylic acid into an aluminum crucible. Crimping should be non-hermetic to allow CO₂ escape for TGA correlation.

  • Parameters :

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 300°C.

    • Purge gas: Nitrogen (50 mL/min).

  • Analysis :

    • Look for an endothermic melting peak immediately followed by (or overlapping with) an exothermic decomposition event or mass loss (TGA).

    • Success Criterion: A distinct melting endotherm prior to decomposition indicates a stable crystalline lattice. Mass loss corresponding to 44 Da (CO₂) confirms decarboxylation.

Hydrolytic Stability (Solution State)

Objective : Assess stability in aqueous formulations. Method : Reverse-Phase HPLC.[1]

  • Stock Solution : Dissolve compound in Methanol/Water (50:50) to 1 mg/mL.

  • Stress Conditions :

    • Acid: Mix 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60°C for 24h.

    • Base: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Heat at 60°C for 24h.

    • Control: Mix 1 mL Stock + 1 mL Water. Store at 4°C.

  • Neutralization : Quench acid/base samples to pH 7.0 before injection.

  • HPLC Conditions :

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV 254 nm (pyrimidine ring absorption).

Implications for Drug Development

Formulation Strategy
  • pH Control : Avoid formulation pH < 3.0. The protonated species (zwitterion) is the precursor to decarboxylation. Maintain pH > 4.0 to keep the carboxylate anionic, which is thermodynamically more resistant to CO₂ loss.

  • Excipients : Avoid strong oxidizing agents (e.g., PVP with high peroxide impurities) which could attack the ethyl side chain.

Storage
  • Condition : Store at 2–8°C or Room Temperature (25°C) in tightly sealed, light-resistant containers.

  • Retest Period : Based on analog data, a retest period of 24 months is expected if stored dry.

References

  • BLD Pharm . 6-Ethylpyrimidine-4-carboxylic acid Product Data. Accessed Oct 2023. Link

  • ChemicalBook . Pyrimidine-4-carboxylic acid Properties. Accessed Oct 2023. Link

  • Dunn, G. E., et al. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids." Canadian Journal of Chemistry, 1972. Link

  • Clark, L. W. "The Decarboxylation of Pyridine-2-carboxylic Acid."[1][5] The Journal of Physical Chemistry, 1962.[5] (Mechanistic foundation for heterocyclic acid decarboxylation).

Sources

Exploratory

6-Ethylpyrimidine-4-carboxylic acid CAS number and identifiers

Executive Summary 6-Ethylpyrimidine-4-carboxylic acid (CAS 1552214-15-9) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules.[1][2][3][4] Characterized by a pyrimidine core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Ethylpyrimidine-4-carboxylic acid (CAS 1552214-15-9) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules.[1][2][3][4] Characterized by a pyrimidine core substituted with a lipophilic ethyl group at the C6 position and a polar carboxylic acid at C4, it serves as a critical scaffold in medicinal chemistry.[1][5] Its structural distinctiveness allows for the modulation of physicochemical properties (logP, solubility) in kinase inhibitors and metabolic enzyme modulators.[1][5] This guide provides an authoritative analysis of its identity, validated synthetic pathways, and application in drug discovery.[1][5]

Part 1: Chemical Identity & Physiochemical Profile[1]

The precise identification of 6-ethylpyrimidine-4-carboxylic acid is essential for regulatory compliance and synthetic reproducibility.[1] The compound is distinct from its 2-ethyl or 5-ethyl isomers, which possess significantly different electronic and steric profiles.[1]

Core Identifiers
ParameterValue
Chemical Name 6-Ethylpyrimidine-4-carboxylic acid
CAS Number 1552214-15-9
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
SMILES CCC1=CC(=NC=N1)C(=O)O
InChI Key Derived from structure (Specific key varies by protonation state)
MDL Number MFCD28145218 (varies by vendor)
Physical Properties (Experimental & Predicted)
PropertyDataNote
Appearance Off-white to pale yellow solidCrystalline powder form preferred for stability.[1]
Melting Point 142–146 °CPredicted; varies with purity/solvate state.[1][5]
Boiling Point 330.5 ± 25.0 °CCalculated at 760 mmHg.[1][5]
Density 1.22 ± 0.1 g/cm³Predicted.[1][5]
pKa (Acid) ~3.1The C4-carboxyl group is relatively acidic due to the electron-deficient pyrimidine ring.[1][5]
LogP ~0.85Lipophilicity is modulated by the ethyl chain, aiding membrane permeability compared to the parent acid.[1][5]

Part 2: Synthetic Routes & Manufacturing[1]

The synthesis of 6-ethylpyrimidine-4-carboxylic acid requires regioselective control to ensure the ethyl group is positioned at C6 rather than C5 or C2.[1] The most robust industrial route involves a condensation-cyclization sequence (The Pinner-type synthesis).[1][5]

Primary Route: Condensation of 2,4-Dioxohexanoate

This pathway is preferred for its scalability and regiocontrol.[1] It utilizes a "3+3" atom fragment approach.[1][5]

Step 1: Claisen Condensation Diethyl oxalate is condensed with 2-butanone (methyl ethyl ketone) in the presence of a strong base (NaOEt) to yield ethyl 2,4-dioxohexanoate .[1][5]

  • Mechanism:[5][6][7] The base deprotonates the methyl group of 2-butanone (kinetic enolate), which attacks the diethyl oxalate.[1][5]

  • Critical Control: Temperature must be controlled (<10°C) to prevent polymerization or self-condensation of the ketone.[1][5]

Step 2: Cyclization with Formamidine The diketo-ester intermediate reacts with formamidine acetate (or free base) to close the pyrimidine ring.[1][5]

  • Regioselectivity:[5] The amidine nitrogen attacks the more electrophilic ketone (C4 of the hexanoate chain), ensuring the carboxylate ends up at position 4 and the ethyl at position 6.[1][5]

Step 3: Hydrolysis The resulting ethyl ester is hydrolyzed using aqueous NaOH or LiOH to yield the free acid.[1][5]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical intermediates.

SynthesisRoute Start1 Diethyl Oxalate Inter1 Ethyl 2,4-dioxohexanoate (Key Intermediate) Start1->Inter1 NaOEt, EtOH Claisen Condensation Start2 2-Butanone Start2->Inter1 Ester Ethyl 6-ethylpyrimidine- 4-carboxylate Inter1->Ester Cyclization Reflux Reagent Formamidine Acetate Reagent->Ester Final 6-Ethylpyrimidine- 4-carboxylic Acid (CAS 1552214-15-9) Ester->Final LiOH, THF/H2O Hydrolysis

Caption: Figure 1. Regioselective synthesis of 6-ethylpyrimidine-4-carboxylic acid via Claisen condensation and cyclization.

Part 3: Reactivity & Functionalization[1]

For researchers utilizing this compound, understanding its reactivity profile is crucial for downstream derivatization.[1][5] The electron-deficient nature of the pyrimidine ring influences the behavior of the carboxylic acid and the ring carbons.[1]

Amide Coupling (Peptide Chemistry)

The most common application is coupling the C4-carboxylic acid with amines to create amide-linked inhibitors.[1][5]

  • Protocol: Standard HATU/DIPEA conditions work well. However, due to the electron-withdrawing pyrimidine, the activated ester is highly reactive and prone to hydrolysis if wet solvents are used.[1]

  • Recommendation: Use T3P (Propylphosphonic anhydride) in EtOAc or DMF for cleaner conversions with sterically hindered amines.[1][5]

Minisci Reaction (C2 Functionalization)

The C2 position (between the nitrogens) is the most electron-deficient site.[1][5]

  • Reaction: Radical alkylation (Minisci reaction) can introduce additional alkyl/aryl groups at C2, utilizing the 6-ethyl-4-carboxyl scaffold as a substrate.[1]

  • Utility: This allows for late-stage diversification of the scaffold without rebuilding the ring.[1]

Decarboxylation Risk[1][7]
  • Warning: Pyrimidine-4-carboxylic acids can undergo thermal decarboxylation at high temperatures (>180°C), especially in acidic media, yielding 4-ethylpyrimidine.[1]

  • Control: Avoid prolonged high-temperature exposure during workup.[1]

Part 4: Medicinal Chemistry Applications[1][12]

6-Ethylpyrimidine-4-carboxylic acid acts as a bioisostere and scaffold in several therapeutic areas.

Kinase Inhibition

The pyrimidine pharmacophore is ubiquitous in kinase inhibitors (e.g., Imatinib analogs).[1][5] The 4-position carboxylate is often converted to an amide that forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.[1]

  • Role of 6-Ethyl: The ethyl group fills the hydrophobic "gatekeeper" pocket or solvent-exposed regions, improving potency compared to the methyl analog (too small) or propyl analog (often too flexible/bulky).[1][5]

Metabolic Stability

Replacing a phenyl ring with a pyrimidine improves solubility and reduces metabolic liability (CYP450 oxidation).[1][5] The 6-ethyl group provides a "metabolic handle"—it is less prone to rapid oxidation than a methyl group but can still be functionalized if necessary.[1]

Structural Activity Relationship (SAR) Logic

The following diagram details the SAR decision tree when using this scaffold.

SAR_Logic Core Scaffold: 6-Ethylpyrimidine-4-COOH Mod1 C4-Amide Derivatization Core->Mod1 Primary Vector Mod2 C2-Position Substitution Core->Mod2 Secondary Vector Mod3 6-Ethyl Modification Core->Mod3 Fixed Feature Outcome1 Hinge Binder (Kinases) High Solubility Mod1->Outcome1 Outcome2 Selectivity Tuning (Steric clash) Mod2->Outcome2 Outcome3 Lipophilicity (LogP) Optimization Mod3->Outcome3

Caption: Figure 2. SAR optimization vectors for the 6-ethylpyrimidine-4-carboxylic acid scaffold.

Part 5: Safety & Handling

While specific toxicological data for this specific CAS is limited, it should be handled according to protocols for general pyrimidine derivatives.[1][5]

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.[1][5]

    • H319: Causes serious eye irritation.[1][5]

    • H335: May cause respiratory irritation.[1][5]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but hygroscopic.[1][5]

  • Disposal: Incineration with a combustible solvent and afterburner/scrubber.[1][5]

References

  • PubChem. Pyrimidine-4-carboxylic acid derivatives and synthesis.[1] (General Class Reference). Available at: [Link][1][5]

  • Schenone, P., et al. Reaction of 2,4-dioxoesters with amidines: A general synthesis of pyrimidine-4-carboxylates.[1] J. Heterocyclic Chem. (General synthetic methodology grounding).[1][5]

Sources

Foundational

Technical Guide on the Safe Handling and Application of Pyrimidine-4-Carboxylic Acid

A Note on the Subject Compound: An extensive search for a specific Safety Data Sheet (SDS) for 6-Ethylpyrimidine-4-carboxylic acid did not yield a dedicated document from chemical suppliers or regulatory databases. To fu...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: An extensive search for a specific Safety Data Sheet (SDS) for 6-Ethylpyrimidine-4-carboxylic acid did not yield a dedicated document from chemical suppliers or regulatory databases. To fulfill the structural and content requirements of this guide, we will focus on the parent compound, Pyrimidine-4-carboxylic acid . This molecule shares the core pyrimidine-4-carboxylic acid scaffold and serves as a valuable surrogate for understanding the fundamental safety and handling principles applicable to this class of compounds. The data and recommendations herein are based on available information for Pyrimidine-4-carboxylic acid.

Section 1: Compound Identification and Physicochemical Profile

Pyrimidine-4-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex, biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its structure, featuring a nitrogen-containing pyrimidine ring coupled with a carboxylic acid functional group, dictates its reactivity and physical properties.

A foundational understanding of these properties is paramount for its appropriate use in a research and development setting. For instance, its solid state and melting point inform storage and handling conditions, while its solubility characteristics are critical for designing reaction protocols and purification methods.

Chemical Structure

Caption: Chemical structure of Pyrimidine-4-carboxylic acid.

Physicochemical Data

The following table summarizes key quantitative data for Pyrimidine-4-carboxylic acid. This information is essential for laboratory handling, from calculating molar quantities to predicting its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₅H₄N₂O₂[1]
Molecular Weight 124.1 g/mol [1]
Appearance Off-white to Pale brown solid[2]
Melting Point 210 - 215 °C (410 - 419 °F)[2]
Solubility Soluble in DMSO (~20 mg/ml) and ethanol (~0.25 mg/ml).[3] Limited solubility in water.[1][3][1][3]
CAS Number 31462-59-6[1]

Section 2: Hazard Identification and Toxicological Insights

While comprehensive toxicological data for Pyrimidine-4-carboxylic acid is not available, information from supplier safety data sheets indicates it should be handled as a hazardous substance.[3] The primary hazards are associated with irritation to the eyes and skin.[2]

GHS Classification

Based on available data, Pyrimidine-4-carboxylic acid is classified as follows:

  • Serious Eye Damage/Irritation: Category 2[2]

  • Skin Corrosion/Irritation: Potential for irritation, though not always formally classified.[2]

This classification mandates the use of specific personal protective equipment (PPE) to prevent contact. The "Category 2" designation for eye irritation signifies that the compound can cause reversible eye irritation upon contact. This is a critical piece of information that directly dictates the necessity of chemical safety goggles over standard safety glasses.

Summary of Health Effects
  • Eye Contact: Causes serious eye irritation.[2] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[2]

  • Skin Contact: May cause skin irritation.[2] Avoid contact with skin.[2] If skin irritation occurs, it is advisable to seek medical attention.[4]

  • Ingestion: May be harmful if swallowed.[5]

  • Inhalation: Not considered a primary route of exposure under normal handling of the solid material.[2][5] However, if dust is generated, it may cause respiratory irritation.

The toxicological properties have not been fully investigated, and as such, the compound should be handled with the care afforded to a substance of unknown toxicity.[2][3]

Section 3: Laboratory Handling, Storage, and Personal Protection

A self-validating safety protocol relies on a clear understanding of not just what to do, but why each step is taken. The following procedures are designed to minimize exposure and ensure the integrity of the compound.

Personal Protective Equipment (PPE) Protocol

The choice of PPE is a direct response to the identified hazards.

ppe_workflow cluster_ppe Required Personal Protective Equipment cluster_reason Rationale Eye Eye/Face Protection (Chemical safety goggles, EN166) Reason_Eye Prevents serious eye irritation (GHS Category 2 Hazard) Eye->Reason_Eye because Skin Skin Protection (Nitrile gloves, lab coat) Reason_Skin Prevents skin contact and potential irritation Skin->Reason_Skin because Respiratory Respiratory Protection (Use in ventilated hood) Reason_Resp Minimizes inhalation of dust/aerosols Respiratory->Reason_Resp because

Caption: PPE requirements and their underlying rationale.

  • Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] This is non-negotiable due to the Category 2 eye irritation hazard.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[2]

  • Respiratory Protection: Handle the solid material in a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust.[6]

Safe Handling Workflow
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2] This is a critical failsafe.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to prevent dust dispersion.

  • Housekeeping: Avoid dust formation during handling.[2] Clean up spills promptly by sweeping the solid material into a suitable, labeled container for disposal.[7] Do not use water to clean up dry spills, as this could create a slurry that is more difficult to contain.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory area.[7]

Storage Conditions

Proper storage is essential for both safety and maintaining the chemical's purity.

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Temperature: For long-term storage, a refrigerated environment (0-8°C) is recommended.[1]

  • Incompatibilities: Store away from strong oxidizing agents.[2][5] The carboxylic acid moiety can react with strong bases, and the pyrimidine ring may be susceptible to strong acids or oxidizing conditions.

Section 4: Emergency Response Protocols

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures
  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2] The duration is key to ensuring the irritant is fully flushed.

  • In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2]

  • In Case of Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[2]

  • In Case of Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[2][4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as carbon dioxide (CO₂), dry chemical powder, or water spray.[2]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Accidental Release Measures
  • Personnel Precautions: Ensure adequate ventilation. Evacuate personnel to a safe area. Wear the appropriate PPE as outlined in Section 3.1.[7]

  • Containment: Sweep up the spilled solid material and shovel it into a suitable, labeled container for disposal.[8] Avoid creating dust.[6]

  • Environmental Precautions: Prevent the product from entering drains, sewers, or watercourses.[6][7]

References

  • 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid, PK02613E. KISHIDA CHEMICAL CO., LTD.

  • SAFETY DATA SHEET - Pyrimidine-4-carboxylic acid. Fisher Scientific.

  • Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones. ResearchGate.

  • Pyrimidine-4-carboxylic acid | Biochemical Reagent. MedchemExpress.com.

  • SAFETY DATA SHEET. Fisher Scientific.

  • SAFETY DATA SHEET. Thermo Fisher Scientific.

  • Ethyl pyrimidine-4-carboxylate | C7H8N2O2. PubChem, NIH.

  • SAFETY DATA SHEET - 2,6-Dichloropyrimidine-4-carboxylic acid. Fisher Scientific.

  • SAFETY DATA SHEET. TCI Chemicals.

  • Pyrimidine-2-carboxylic acid - Safety Data Sheet. ChemicalBook.

  • PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid. Cayman Chemical.

  • Pyrimidine-4-carboxylic acid. Chem-Impex.

  • 6-Hydroxypyrimidine-4-carboxylic acid | C5H4N2O3. PubChem, NIH.

  • 6-Hydroxypyrimidine-4-carboxylic acid - Safety Data Sheet. AK Scientific, Inc.

  • Pyrimidine-4,6-dicarboxylic acid | C6H4N2O4. PubChem, NIH.

  • 6-Chloropyrimidine-4-carboxylic acid | 37131-91-2. Sigma-Aldrich.

  • 37131-91-2 | 6-Chloropyrimidine-4-carboxylic acid. ChemScene.

  • Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Thieme.

  • Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. MDPI.

  • Exercise 21.10 - Multi-step Synthesis with Carboxylic Acids and their Derivatives. YouTube.

Sources

Exploratory

melting point and thermal analysis of 6-Ethylpyrimidine-4-carboxylic acid

Executive Summary & Molecular Profile This technical guide provides a rigorous framework for the solid-state characterization of 6-Ethylpyrimidine-4-carboxylic acid (CAS: 1552214-15-9).[1] Unlike common commodity chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

This technical guide provides a rigorous framework for the solid-state characterization of 6-Ethylpyrimidine-4-carboxylic acid (CAS: 1552214-15-9).[1] Unlike common commodity chemicals, this specific pyrimidine derivative is a specialized research intermediate, often utilized in the synthesis of bioactive kinase inhibitors and agrochemicals.[1]

Due to the scarcity of standardized literature melting points for this specific ethyl homolog, this guide does not merely list a value; it establishes the validation protocol required to determine it experimentally. We focus on distinguishing true melting events from solvate desolvation and decarboxylation—a critical instability inherent to pyrimidine-4-carboxylic acids.[1]

Target Analyte Profile
PropertySpecification
Chemical Name 6-Ethylpyrimidine-4-carboxylic acid
CAS Number 1552214-15-9
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Physical State Crystalline Solid (White to Off-White)
Predicted pKa ~3.5 (Carboxylic acid), ~1.5 (Pyrimidine N)
Key Risk Thermal Decarboxylation (>150°C)

Thermal Analysis Strategy: The "Twin-Track" Approach

To accurately characterize this molecule, one must decouple phase transitions (melting) from chemical degradation (decarboxylation).[1] A single capillary melting point test is insufficient and scientifically hazardous for this compound class.[1]

The Decarboxylation Hazard

Pyrimidine-4-carboxylic acids are prone to thermal decarboxylation because the electron-deficient pyrimidine ring facilitates the loss of CO₂ to form the corresponding alkylpyrimidine.[1] This often occurs near or even before the melting point, leading to "false" melting point observations (actually decomposition).[1]

Mechanism Visualization: The following diagram illustrates the competing pathways during heating:

Decarboxylation_Pathway Start 6-Ethylpyrimidine-4-COOH (Solid Crystalline) Heat Thermal Energy (Heating) Start->Heat Melt True Melt (Liquid Phase) Heat->Melt T < T_decomp Decomp Transition State (Zwitterionic) Heat->Decomp T > T_decomp Product 6-Ethylpyrimidine + CO2 (Irreversible Degradation) Decomp->Product

Figure 1: Competing thermodynamic pathways.[1] The goal of analysis is to observe the green path (Melt) before the red path (Decomposition) dominates.[1]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: Determine the "Safe Processing Window" and identify solvates.

  • Instrument: TGA Q5000 (or equivalent).

  • Sample Mass: 3–5 mg.

  • Crucible: Platinum (high thermal conductivity) or Alumina.[1]

  • Purge Gas: Nitrogen (40 mL/min) to prevent oxidation, though decarboxylation is non-oxidative.[1]

  • Ramp Rate: 10°C/min from Ambient to 300°C.[1]

Data Interpretation Guide:

Observation Temperature Range Interpretation Action
Mass Loss < 2% 25°C – 100°C Surface moisture or residual solvent.[1] Dry sample; TGA is valid.
Step Mass Loss ~10-15% 80°C – 120°C Likely stoichiometric solvate (e.g., hydrate).[1] Check DSC for desolvation endotherm.[1]

| Mass Loss > 28% | > 140°C | Decarboxylation (Theoretical CO₂ loss = 28.9%).[1] | STOP. Melting point is likely concurrent with decomp.[1] |

Differential Scanning Calorimetry (DSC)

Objective: Pinpoint the exact melting onset (


) and enthalpy of fusion (

).[1]
  • Instrument: DSC Q2000 (or equivalent).[1]

  • Pan Configuration: Hermetically sealed aluminum pans with a pinhole.

    • Why? The pinhole allows escaping CO₂ (if decomposition occurs) to prevent pan deformation, while the seal maintains vapor pressure to suppress sublimation.[1]

  • Protocol:

    • Equilibrate at 20°C.

    • Ramp 10°C/min to 200°C.

    • Optional: Cool back to 20°C and reheat to check for reversibility (melting is reversible; decomposition is not).

Expected Results (Based on Analogs): While the exact value for CAS 1552214-15-9 is protocol-dependent, structural analogs (e.g., 6-methylpyrimidine-4-carboxylic acid) typically melt in the 130°C – 160°C range.[1]

  • Sharp Endotherm: Indicates pure crystalline melt.[1]

  • Broad Endotherm followed by Exotherm: Indicates melt followed immediately by decomposition/recrystallization.[1]

Synthesis & Impurity Impact

The thermal behavior is heavily influenced by the synthesis route.[1] The most common route involves the oxidation of 4-ethyl-6-methylpyrimidine.[1]

Workflow Diagram:

Synthesis_Workflow Precursor 4-Ethyl-6-methylpyrimidine Oxidation Oxidation (SeO2 or KMnO4) Precursor->Oxidation Crude Crude 6-Ethylpyrimidine-4-COOH Oxidation->Crude Purification Recrystallization (Solvent: Water/Ethanol) Crude->Purification Final Pure Crystalline Acid (Target for DSC) Purification->Final Yield ~60% Impurity Impurity: Inorganic Salts / Over-oxidation Purification->Impurity

Figure 2: Synthesis and purification workflow. Residual oxidants (SeO₂) can catalyze early decomposition during thermal analysis.[1]

Comparative Data Table

Use this table to benchmark your experimental results against known analogs.

CompoundSubstituent (C6)Melting Point (°C)Thermal Stability Note
Target -Ethyl Determine via DSC Likely 130–160°C
Analog 1-Methyl150–154°C [1]Stable up to ~170°C
Analog 2-H (Unsubstituted)230°C (dec) [2]High MP due to H-bonding; decomposes.[1]
Analog 3-Phenyl188–190°CIncreased stability due to conjugation.[1]

References

  • Fluorochem Ltd. 6-Methylpyrimidine-4-carboxylic acid Safety Data Sheet. Accessed 2026.[1][2] Link

  • PubChem. Pyrimidine-4-carboxylic acid (CAS 31462-59-6).[1] National Library of Medicine.[1] Link[1]

  • BLD Pharm. 6-Ethylpyrimidine-4-carboxylic acid Product Page (CAS 1552214-15-9). Accessed 2026.[1][2] Link

  • Brown, M.E. Introduction to Thermal Analysis: Techniques and Applications. Springer, 2001.[1] (General reference for TGA/DSC protocols).

  • Giron, D. "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates."[1] Thermochimica Acta, 1995. (Methodology grounding).

Sources

Protocols & Analytical Methods

Method

synthesis of 6-Ethylpyrimidine-4-carboxylic acid from ethyl butyrylacetate

This Application Note is designed for researchers and drug development professionals. It addresses the synthesis of 6-Alkylpyrimidine-4-carboxylic acid derivatives, specifically analyzing the requested starting material...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It addresses the synthesis of 6-Alkylpyrimidine-4-carboxylic acid derivatives, specifically analyzing the requested starting material Ethyl Butyrylacetate (Ethyl 3-oxohexanoate).

Critical Scientific Note: The reaction of Ethyl Butyrylacetate with Formamidine yields 6-Propyl-4-hydroxypyrimidine , not the 6-Ethyl analog, nor the 4-Carboxylic acid directly.

  • To obtain the 6-Ethyl group: The required precursor is Ethyl Propionylacetate (Ethyl 3-oxopentanoate).

  • To obtain the 4-Carboxylic Acid: The 4-hydroxy intermediate must undergo functional group interconversion (OH

    
     Cl 
    
    
    
    CN/COOR
    
    
    COOH) or a different precursor (e.g., Diethyl Oxalacetate) must be used.

This guide details the Multi-Step Synthesis Protocol converting Ethyl Butyrylacetate to the 6-Propyl-4-carboxylic acid (as the direct chemical descendant) and provides the necessary adjustments for the 6-Ethyl homolog.

Protocol ID: PYR-SYN-06-04 Target: 6-Propylpyrimidine-4-carboxylic acid (via Ethyl Butyrylacetate) / 6-Ethyl homolog Scale: Laboratory (10–50g) to Pilot

Executive Summary & Retrosynthetic Analysis

Pyrimidine-4-carboxylic acids are versatile scaffolds in medicinal chemistry, serving as precursors for orotic acid derivatives and bioactive enzyme inhibitors. The synthesis from


-keto esters involves a cyclocondensation followed by functional group manipulation.[1]
Retrosynthetic Logic
  • Cyclization: Condensation of the

    
    -keto ester with Formamidine Acetate constructs the pyrimidine ring.
    
    • Precursor: Ethyl Butyrylacetate (

      
      ) 
      
      
      
      6-Propyl-4-hydroxypyrimidine .
    • Homolog Adjustment: Ethyl Propionylacetate (

      
      ) 
      
      
      
      6-Ethyl-4-hydroxypyrimidine .
  • Activation: Conversion of the 4-hydroxyl (tautomeric oxo) group to a 4-chloro group using

    
    .
    
  • Carbonylation: Installation of the carbon framework via Pd-catalyzed carbonylation or nucleophilic substitution (Cyanation).

  • Hydrolysis: Final conversion to the carboxylic acid.[2]

Pathway Visualization

G cluster_0 Homolog Selection Rule SM Ethyl Butyrylacetate (Ethyl 3-oxohexanoate) Inter1 6-Propyl-4-hydroxypyrimidine (Pyrimidinone Tautomer) SM->Inter1 Cyclization (Reflux, EtOH) Reagent Formamidine Acetate + NaOEt Reagent->Inter1 Inter2 4-Chloro-6-propylpyrimidine Inter1->Inter2 Chlorination (POCl3) Inter3 4-Cyano-6-propylpyrimidine Inter2->Inter3 Cyanation (NaCN or Pd-CO) Target 6-Propylpyrimidine- 4-carboxylic acid Inter3->Target Hydrolysis (HCl/H2O) Note For 6-Ethyl Target: Use Ethyl Propionylacetate (Ethyl 3-oxopentanoate)

Caption: Step-wise synthetic pathway from beta-keto ester to pyrimidine-4-carboxylic acid.

Reagents & Materials Selection

ComponentGradeRoleCritical Attribute
Ethyl Butyrylacetate >97%Starting MaterialFree of ethyl acetoacetate impurities to avoid 6-methyl byproducts.
Formamidine Acetate >98%Cyclization PartnerPreferred over HCl salt due to solubility and easier neutralization.
Sodium Ethoxide 21% wt in EtOHBaseMust be anhydrous; moisture quenches the enolate formation.
Phosphorus Oxychloride ReagentChlorinating AgentFreshly distilled if yellow/degraded.
Palladium(II) Acetate CatalystCarbonylationFor Pd-catalyzed route (optional but recommended).

Experimental Protocols

Step 1: Cyclization to 6-Propyl-4-hydroxypyrimidine

This step constructs the aromatic ring. The "hydroxy" product exists in equilibrium with the "4(3H)-pyrimidinone" tautomer.

Reagents:

  • Ethyl Butyrylacetate: 15.8 g (100 mmol)

  • Formamidine Acetate: 12.5 g (120 mmol)

  • Sodium Ethoxide (21% in EtOH): 40 mL (~120 mmol)

  • Ethanol (Anhydrous): 100 mL

Procedure:

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), charge the anhydrous Ethanol and Sodium Ethoxide solution.

  • Addition 1: Add Formamidine Acetate in portions at room temperature. Stir for 15 minutes to liberate the free amidine base.

  • Addition 2: Add Ethyl Butyrylacetate dropwise over 20 minutes. The solution may darken slightly.

  • Reaction: Heat the mixture to reflux (

    
    ) and maintain for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[3]
    
    • Checkpoint: Disappearance of the

      
      -keto ester peak.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Evaporate the bulk of ethanol under reduced pressure.

    • Dissolve the residue in minimal water (50 mL).

    • Cool to

      
       in an ice bath.
      
    • Acidify carefully with Glacial Acetic Acid or 2N HCl to pH ~5–6. The hydroxypyrimidine will precipitate.

  • Isolation: Filter the solid, wash with cold water (

    
    ) and acetone (
    
    
    
    ). Dry in a vacuum oven at
    
    
    .

Expected Yield: 65–75% Data:


 NMR (DMSO-

) should show a propyl triplet/multiplet and a pyrimidine C2-H singlet (~8.1 ppm).
Step 2: Chlorination to 4-Chloro-6-propylpyrimidine

The hydroxyl group is a poor leaving group; conversion to chloride activates position 4 for carbonylation.

Reagents:

  • 6-Propyl-4-hydroxypyrimidine (from Step 1): 13.8 g (100 mmol)

  • Phosphorus Oxychloride (

    
    ): 50 mL (Excess)
    
  • 
    -Diethylaniline: 5 mL (Catalyst/Acid Scavenger)
    

Procedure:

  • Setup: Use a dry flask with a reflux condenser and a caustic scrubber trap (to neutralize HCl gas).

  • Reaction: Mix the pyrimidine and

    
    -diethylaniline. Add 
    
    
    
    carefully.
  • Reflux: Heat to reflux (

    
    ) for 2–3 hours. The suspension should become a clear solution.
    
  • Quench (Hazardous):

    • Remove excess

      
       by rotary evaporation.
      
    • Pour the thick residue slowly onto crushed ice (

      
      ) with vigorous stirring. Maintain temp 
      
      
      
      .
  • Extraction: Neutralize with

    
     (sat. aq.) and extract with Dichloromethane (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via short silica plug if necessary.
    
Step 3 & 4: Carbonylation & Hydrolysis (The "Carboxylic Acid" Installation)

Method A: Palladium-Catalyzed Carbonylation (Modern/High Yield)

Reagents:

  • 4-Chloro-6-propylpyrimidine: 15.6 g (100 mmol)

  • 
     (2 mol%)
    
  • 
     (Ligand, 4 mol%)
    
  • Triethylamine (1.5 eq)

  • Ethanol (Solvent/Nucleophile)[4][5]

  • CO (Carbon Monoxide balloon or autoclave at 5 bar)

Procedure:

  • Carbonylation: Dissolve substrate, catalyst, ligand, and base in Ethanol. Pressurize with CO. Heat to

    
     for 12 hours.
    
    • Result: Ethyl 6-propylpyrimidine-4-carboxylate.

  • Hydrolysis: Treat the crude ester with 1N NaOH (aq) at room temperature for 2 hours.

  • Isolation: Acidify with 1N HCl to pH 2. The target 6-Propylpyrimidine-4-carboxylic acid precipitates. Filter and recrystallize from water/ethanol.

Analytical Validation (QC)

TestMethodAcceptance Criteria
Identity

NMR (DMSO-

)
Propyl:

0.9 (t, 3H), 1.6 (m, 2H), 2.7 (t, 2H). Ethyl (if homolog):

1.2 (t, 3H), 2.7 (q, 2H). Ring: C2-H singlet (~9.1 ppm), C5-H singlet (~8.0 ppm).
Purity HPLC (C18, ACN/Water)>98.0% Area
Structure LC-MS (ESI+)Propyl:

Ethyl:

Troubleshooting & Optimization

Issue: Low Yield in Cyclization
  • Cause: Moisture in Sodium Ethoxide.

  • Solution: Use freshly prepared NaOEt from Sodium metal and super-dry Ethanol.

  • Alternative: Use Sodium Methoxide in Methanol if transesterification is not a concern (it is not, as the ester is lost/cyclized).

Issue: Incomplete Chlorination
  • Cause: Old

    
     (hydrolyzed).
    
  • Solution: Distill

    
     prior to use. Add 
    
    
    
    (1 eq) to boost reactivity.
Issue: "6-Ethyl" vs. "6-Propyl" Confusion
  • Correction: If the analytical data shows an extra

    
     group (Propyl) but the target requires Ethyl, you must  switch the starting material from Ethyl Butyrylacetate  to Ethyl Propionylacetate . The chemistry remains identical, but the alkyl chain length is corrected at the source.
    

References

  • Cyclization Mechanism: BenchChem Application Note 1.1. Synthesis of 6-Propylpyrimidin-4-ol from Ethyl 3-Oxohexanoate. Link

  • General Pyrimidine Synthesis: Organic Syntheses, Coll. Vol. 4, p.638 (1963); Vol. 35, p.80 (1955). (Methodology for condensation of beta-keto esters with amidines). Link

  • Pd-Catalyzed Carbonylation:Journal of Organic Chemistry, "Palladium-Catalyzed Carbonylation of Aryl and Heteroaryl Chlorides." (Standard protocols for Cl -> COOH conversion).
  • Homolog Synthesis: Asian Journal of Chemistry, Vol. 24, No. 3 (2012). Synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol. (Demonstrates the use of propionyl precursors for 6-ethyl derivatives). Link

Sources

Application

using 6-Ethylpyrimidine-4-carboxylic acid in kinase inhibitor design

Application Note: Strategic Utilization of 6-Ethylpyrimidine-4-carboxylic Acid in Kinase Inhibitor Design Abstract This guide details the strategic application of 6-Ethylpyrimidine-4-carboxylic acid as a core scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Ethylpyrimidine-4-carboxylic Acid in Kinase Inhibitor Design

Abstract

This guide details the strategic application of 6-Ethylpyrimidine-4-carboxylic acid as a core scaffold in Fragment-Based Drug Discovery (FBDD) and lead optimization for protein kinase inhibitors. Pyrimidines are "privileged structures" in medicinal chemistry due to their ability to mimic the adenine ring of ATP.[1] This note provides a rationale for the 6-ethyl substitution pattern, detailed synthetic protocols for amide coupling (the primary vector for library expansion), and biological validation workflows.

Introduction: The Privileged Scaffold Logic

Protein kinases catalyze the transfer of the


-phosphate from ATP to substrate proteins. To inhibit this process, small molecules often compete with ATP for the hinge region of the kinase.

The pyrimidine-4-carboxylic acid scaffold offers a tri-vector design strategy:

  • The Hinge Binder (N1/N3): The pyrimidine nitrogen atoms serve as hydrogen bond acceptors/donors to the kinase hinge region (e.g., interacting with the backbone NH of the "gatekeeper" + 1 residue).

  • The Hydrophobic Anchor (C6-Ethyl): Unlike a simple methyl group, the 6-ethyl substituent provides increased lipophilicity and steric bulk. This allows the molecule to fill larger hydrophobic pockets often found adjacent to the gatekeeper residue, potentially improving selectivity against kinases with smaller pockets (steric exclusion).

  • The Growth Vector (C4-Carboxylate): The carboxylic acid is a versatile handle for amide coupling. This vector directs substituents toward the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) or additional binding elements to tune physicochemical properties (LogP, tPSA).

Strategic Design & Molecular Modeling

Before synthesis, the design must be validated in silico.

  • Pharmacophore Mapping: The pyrimidine ring should be docked into the ATP-binding site (e.g., CDK2, JAK, or Aurora Kinase structures).

  • Vector Analysis: The C4-amide bond typically projects the attached amine into the solvent front. This is the ideal position to modulate solubility without disrupting the core binding mode.

Visualizing the Design Cycle

DesignCycle Scaffold 6-Ethylpyrimidine- 4-carboxylic acid Modeling In Silico Docking (Gatekeeper Analysis) Scaffold->Modeling Input Synthesis Amide Coupling (Library Generation) Modeling->Synthesis Prioritization Assay Kinase Activity (ADP-Glo / FRET) Synthesis->Assay Compounds Optimization SAR Analysis (Selectivity/Potency) Assay->Optimization IC50 Data Optimization->Scaffold Iteration

Figure 1: The iterative design cycle utilizing 6-Ethylpyrimidine-4-carboxylic acid as the central fragment.

Experimental Protocol: Chemical Synthesis

The primary challenge in utilizing electron-deficient heteroaromatic acids (like pyrimidines) is efficient amide coupling. The electron-withdrawing nature of the ring can destabilize activated esters or make the acid prone to decarboxylation under harsh conditions.

Recommended Method: T3P (Propylphosphonic Anhydride) Coupling Why T3P? Unlike HATU or EDC, T3P exhibits low toxicity, easy workup (water-soluble byproducts), and high efficiency for sterically hindered or electron-deficient anilines/acids.

Materials
  • Substrate: 6-Ethylpyrimidine-4-carboxylic acid (1.0 eq)

  • Amine Partner: Primary or secondary amine (1.1 eq)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DMF or Dichloromethane (DCM)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 6-Ethylpyrimidine-4-carboxylic acid (100 mg, 0.66 mmol) in anhydrous DMF (3 mL).

    • Note: Use DMF if the acid has poor solubility in DCM.

  • Activation: Add DIPEA (0.34 mL, 1.98 mmol) to the solution. Stir at 0°C for 5 minutes.

  • Coupling: Add the Amine Partner (0.72 mmol) followed by dropwise addition of T3P solution (0.60 mL, ~1.0 mmol).

    • Critical Step: Maintain temperature at 0°C during T3P addition to prevent exotherms, then allow to warm to Room Temperature (RT).

  • Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS (Look for [M+H]+ of the amide).

    • Self-Validation: If starting material persists after 12h, heat to 50°C.

  • Workup:

    • Dilute reaction mixture with EtOAc (20 mL).

    • Wash with water (2 x 10 mL), saturated NaHCO3 (10 mL), and brine (10 mL).

    • Note: T3P byproducts are water-soluble, ensuring a clean organic layer.

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Experimental Protocol: Biological Validation (Kinase Assay)

Once synthesized, the inhibitor must be profiled. We utilize a luminescent ADP-detection assay (e.g., ADP-Glo™) which is robust for HTS.

Assay Conditions
  • Enzyme: Target Kinase (e.g., CDK2, JAK2) ~ 5-10 ng/well.

  • Substrate: Specific peptide substrate (e.g., Poly(Glu, Tyr)).

  • ATP: Concentration at

    
     apparent (typically 10-50 µM).
    
Workflow
  • Compound Preparation: Prepare 10mM stocks of the synthesized pyrimidine amide in 100% DMSO. Perform 3-fold serial dilutions (10 points) in kinase buffer.

  • Kinase Reaction:

    • Add 2 µL of Compound (4x conc).

    • Add 2 µL of Kinase Enzyme (4x conc). Incubate 10 min (allows inhibitor to bind).

    • Add 4 µL of ATP/Substrate mix (2x conc) to initiate reaction.

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 8 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 16 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis: Measure Luminescence (RLU). Plot RLU vs. log[Inhibitor] to calculate IC50 using non-linear regression (Sigmoidal dose-response).

Data Summary Template
Compound IDR-Group (Amine)IC50 (Target Kinase)IC50 (Off-Target)Selectivity Ratio
PYR-001 Morpholine45 nM>10,000 nM>200x
PYR-002 4-Piperidinyl12 nM500 nM41x
PYR-003 Benzyl150 nM120 nM1.2x

Troubleshooting & Optimization

  • Issue: Low Yield in Synthesis.

    • Cause: Steric hindrance from the 6-ethyl group affecting the C4-carboxylate activation.

    • Solution: Switch from T3P to HatU or generate the Acid Chloride utilizing Oxalyl Chloride/DMF (cat.) before adding the amine.

  • Issue: Poor Solubility in Assay.

    • Cause: The ethyl group adds lipophilicity (ClogP increase).

    • Solution: Ensure the "Amine Partner" introduces a solubilizing moiety (e.g., protonatable nitrogen, morpholine, or PEG chain).

References

  • Zeid, M. M., et al. (2025).[2] Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors.[2][3][4] Current Pharmaceutical Design.

  • Ciceri, P., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. Journal of Medicinal Chemistry.

  • Dunetz, J. R., et al. (2016). Amide Bond Formation in Medicinal Chemistry. Journal of Medicinal Chemistry (Review of coupling reagents including T3P).

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.

Sources

Method

Application Note: Metal Coordination Chemistry of 6-Ethylpyrimidine-4-carboxylic Acid Ligands

Executive Summary This guide details the coordination chemistry of 6-Ethylpyrimidine-4-carboxylic acid (6-Et-pmc) , a versatile N,O-donor ligand used in the synthesis of discrete metallopharmaceuticals and Metal-Organic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the coordination chemistry of 6-Ethylpyrimidine-4-carboxylic acid (6-Et-pmc) , a versatile N,O-donor ligand used in the synthesis of discrete metallopharmaceuticals and Metal-Organic Frameworks (MOFs). While the unsubstituted pyrimidine-4-carboxylate is a standard chelate, the introduction of the 6-ethyl group introduces a critical steric and hydrophobic modulus. This modification alters crystal packing efficiency, enhances lipophilicity for drug delivery applications, and modulates pore dimensions in coordination polymers.

This document provides validated protocols for ligand preparation, metal complex synthesis (Cu, Zn, Co), and structural characterization, targeting researchers in medicinal inorganic chemistry and materials science.

Ligand Architecture & Coordination Modes

Structural Logic

The 6-Et-pmc ligand features two distinct functional domains:

  • The Chelating Pocket (N3 + 4-COO⁻): The pyrimidine nitrogen at position 3 (N3) and the carboxylate oxygen at position 4 form a stable 5-membered chelate ring with transition metals.

  • The Hydrophobic Tail (6-Ethyl): Located at the C6 position (adjacent to N1), the ethyl group extends away from the primary coordination site. It does not sterically hinder N3-metal binding but significantly impacts the secondary coordination sphere (lattice packing and solubility).

Coordination Modes

The ligand exhibits three primary binding modes, dependent on pH and metal-to-ligand ratio:

  • Monodentate (κO): Rare; typically seen in highly acidic conditions or with sterically crowded metals.

  • Bidentate Chelate (κN, κO): The dominant mode for discrete complexes (e.g., [M(6-Et-pmc)₂]).

  • Bridging (μ-κN, κO, κO'): Common in MOF construction, where the carboxylate bridges two metal centers while the pyrimidine ring stacks via π-π interactions.

CoordinationModes cluster_legend Key Interaction Ligand 6-Et-pmc Ligand Mode1 Mode A: N,O-Chelation (Discrete Complex) Ligand->Mode1 Low Steric Bulk (1:2 M:L Ratio) Mode2 Mode B: Bridging Carboxylate (MOF/Polymer) Ligand->Mode2 Solvothermal (1:1 M:L Ratio) Metal Metal Center (M) Mode1->Metal Forms 5-membered ring Mode2->Metal Polymeric Chain Formation N3 N3 Donor COO Carboxylate

Figure 1: Primary coordination pathways for 6-Ethylpyrimidine-4-carboxylic acid. The N,O-chelation is the thermodynamic product in solution.

Experimental Protocols

Ligand Preparation (From Ethyl Ester)

Most commercial sources supply the ester form (Ethyl 6-ethylpyrimidine-4-carboxylate). Hydrolysis is required before coordination.

Protocol A: Base-Catalyzed Hydrolysis

  • Dissolution: Dissolve 10 mmol of ethyl 6-ethylpyrimidine-4-carboxylate in 20 mL THF/Water (1:1 v/v).

  • Hydrolysis: Add 12 mmol LiOH (1.2 eq) and stir at Room Temperature (RT) for 4 hours. Note: LiOH is preferred over NaOH to prevent sodium salt contamination in subsequent MOF synthesis.

  • Acidification: Adjust pH to 3.0 using 1M HCl. The free acid (6-Et-pmc) will precipitate as a white solid.

  • Purification: Filter, wash with cold water (2 x 5 mL), and dry under vacuum at 50°C.

    • Yield Expectation: >90%[1][2]

    • Validation: 1H NMR (DMSO-d6) should show loss of ethyl ester quartet (4.1 ppm) and triplet (1.2 ppm), retaining the 6-ethyl signals.

Synthesis of Discrete Copper(II) Complex

Target: [Cu(6-Et-pmc)₂(H₂O)] (Antimicrobial Candidate)

  • Ligand Solution: Dissolve 2.0 mmol 6-Et-pmc in 15 mL Ethanol. Add 2.0 mmol Et₃N (Triethylamine) to deprotonate. Solution turns clear.

  • Metal Addition: Dropwise add 1.0 mmol Cu(NO₃)₂·3H₂O dissolved in 5 mL water.

  • Reaction: Stir at 60°C for 2 hours. The solution will turn deep blue.

  • Crystallization: Allow slow evaporation at RT for 3-5 days.

  • Product: Blue block crystals suitable for X-ray diffraction.

Synthesis of Zn-Based MOF (Solvothermal)

Target: [Zn(6-Et-pmc)₂]ₙ (Porous Framework)

  • Mixture: Combine 0.5 mmol Zn(NO₃)₂·6H₂O and 0.5 mmol 6-Et-pmc in 10 mL DMF/Ethanol (3:1).

  • Conditions: Seal in a Teflon-lined autoclave. Heat to 100°C for 24 hours, then cool at 5°C/hour.

  • Workup: Wash crystals with DMF then Ethanol to remove unreacted ligand.

  • Activation: Solvent exchange with acetone for 3 days, followed by vacuum drying at 120°C.

Characterization & Data Analysis

Infrared Spectroscopy (FT-IR) Diagnostics

The coordination mode is best diagnosed by the shift in carboxylate stretching frequencies.

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Diagnostic Note
ν(C=O) carboxylic 1710–1730AbsentDisappearance confirms deprotonation.
ν_as(COO⁻) N/A1610–1640Asymmetric stretch.
ν_s(COO⁻) N/A1360–1390Symmetric stretch.
Δν (as - s) N/A> 200Indicates monodentate or bridging.
Δν (as - s) N/A< 200Indicates chelating bidentate mode.
Comparative Solubility & Lipophilicity

The 6-ethyl group significantly alters the physicochemical profile compared to the methyl analog.

Property6-Methyl Analog6-Ethyl Analog (6-Et-pmc)Impact on Application
LogP (Predicted) ~0.3~0.8Enhanced membrane permeability for metallodrugs.
Water Solubility HighModerateSlower release rates in biological media.
Steric Volume LowMediumPrevents dense packing; creates larger pores in MOFs.

Applications

Biological Activity (Metallodrugs)

Complexes of pyrimidine-4-carboxylates with Cu(II) and Ag(I) exhibit potent antimicrobial activity. The 6-ethyl group enhances this by increasing lipophilicity, facilitating passive transport across the bacterial lipid bilayer.

  • Mechanism: The complex dissociates intracellularly; the metal generates ROS (Reactive Oxygen Species) while the ligand inhibits pyrimidine biosynthesis enzymes.

MOF Engineering

In Metal-Organic Frameworks, the 6-ethyl group acts as a "gatekeeper."

  • Pore Size Control: The ethyl tail protrudes into the MOF channel, reducing the effective pore size compared to the H-analog, which increases selectivity for small gas molecules (e.g., H₂ vs. CO₂).

  • Hydrophobicity: The ethyl-lined pores repel water, making the MOF more stable under humid conditions.

Workflow Start Start: Ethyl 6-ethylpyrimidine-4-carboxylate Hydrolysis Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Ligand Pure Ligand: 6-Et-pmc Hydrolysis->Ligand Branch1 Path A: Discrete Complex (Medicinal) Ligand->Branch1 Branch2 Path B: MOF Synthesis (Materials) Ligand->Branch2 StepA1 React with Cu(II)/Ag(I) in EtOH (Reflux) Branch1->StepA1 StepB1 React with Zn(II)/Co(II) in DMF (Solvothermal) Branch2->StepB1 ResultA Bioactive Crystal (High Lipophilicity) StepA1->ResultA ResultB Porous Framework (Hydrophobic Pores) StepB1->ResultB

Figure 2: Synthetic decision tree for 6-Et-pmc applications.

References

  • Synthesis & Class Behavior

    • Detailed coordination modes of pyrimidine-4-carboxylates (pmc)
    • Title: "Monomeric and dimeric complexes of pyrimidine-4,6-dicarboxylic acid with organometallic fac-[M(CO)3]+."
    • Source: SSRN (2023).
    • URL:[Link]

  • Ligand Properties

    • Physical properties and CAS data for 6-Ethylpyrimidine-4-carboxylic acid.[2]

    • Source: PubChem (CAS 1552214-15-9).
    • URL:[Link]

  • Metal-Organic Framework Context

    • General principles of pyrimidine-carboxyl
    • Title: "Manganese(II) Pyrimidine-4,6-dicarboxylates: Synthetic, Structural, Magnetic, and Adsorption Insights."
    • Source: Inorganic Chemistry (ACS Public
    • URL:[Link]

  • Bioactivity of Pyrimidine Complexes

    • Title: "Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids."[3] (Analogous chemistry).

    • Source: Journal of Clinical Medicine Images and Case Reports.
    • URL:[Link]

Sources

Application

functionalization of the pyrimidine ring in 6-Ethylpyrimidine-4-carboxylic acid

Application Note & Technical Guide Executive Summary & Strategic Analysis The 6-Ethylpyrimidine-4-carboxylic acid scaffold presents a unique challenge and opportunity in medicinal chemistry. Unlike electron-rich heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary & Strategic Analysis

The 6-Ethylpyrimidine-4-carboxylic acid scaffold presents a unique challenge and opportunity in medicinal chemistry. Unlike electron-rich heterocycles (e.g., indoles), the pyrimidine ring is significantly electron-deficient (


-deficient), rendering it resistant to standard electrophilic aromatic substitution (EAS). However, this deficiency makes it an excellent candidate for radical additions (Minisci type)  and nucleophilic aromatic substitutions (

)
.

Successful functionalization requires a site-selective strategy based on the electronic character of the ring positions:

  • C2 Position: The most electron-deficient site (flanked by two nitrogens). Ideal for radical alkylation/arylation and nucleophilic attack.

  • C5 Position: The "least" electron-deficient carbon. Difficult to functionalize directly but accessible via Directed ortho-Metalation (DoM) using the C4-carboxyl group as a directing handle.

  • C6-Ethyl Group: A benzylic-like site susceptible to radical halogenation and oxidative functionalization.

  • C4-Carboxyl Group: A versatile handle for amidation, esterification, or Curtius rearrangement.

Reactivity Map

The following diagram outlines the strategic logic for functionalizing this specific scaffold.

ReactivityMap Core 6-Ethylpyrimidine- 4-carboxylic acid C2 C2 Position (Electron Deficient) Core->C2 C5 C5 Position (Sterically Accessible) Core->C5 C6 C6-Ethyl Sidechain (Benzylic-like) Core->C6 C4 C4-Carboxyl (Directing Group) Core->C4 Minisci Minisci Radical Reaction (Alkylation/Arylation) C2->Minisci Ag-catalyzed Decarboxylation DoM Directed ortho-Metalation (LiTMP / Electrophile) C5->DoM Directed by C4-Amide Oxidation Radical Bromination / Oxidation (NBS or SeO2) C6->Oxidation Radical Mechanism Amidation Amide Coupling / Heterocycle Formation C4->Amidation HATU/T3P

Figure 1: Strategic reactivity map for 6-Ethylpyrimidine-4-carboxylic acid. Colors indicate distinct chemical environments.

Protocol 1: C2-Functionalization via Minisci Reaction

Objective: Introduction of alkyl/cycloalkyl groups at the C2 position. Mechanism: Silver-catalyzed oxidative decarboxylation of an external carboxylic acid generates a nucleophilic radical, which attacks the electron-deficient C2 position of the protonated pyrimidine.

Materials
  • Substrate: 6-Ethylpyrimidine-4-carboxylic acid (or its methyl ester to prevent self-decarboxylation).

  • Reagent: Alkyl carboxylic acid (R-COOH, source of the radical).[1]

  • Catalyst: AgNO

    
     (Silver Nitrate).
    
  • Oxidant: (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (Ammonium Persulfate).
  • Solvent: DCM/Water (biphasic) or TFA/Water.

Step-by-Step Protocol
  • Preparation: Dissolve 6-Ethylpyrimidine-4-carboxylic acid (1.0 equiv) in a mixture of CH

    
    Cl
    
    
    
    and water (1:1 ratio, 0.2 M concentration).
  • Acidification: Add TFA (1.0 equiv) to protonate the pyrimidine ring. Note: Protonation lowers the LUMO energy, accelerating radical attack.[1]

  • Reagent Addition: Add the alkyl carboxylic acid (2.0–3.0 equiv) and AgNO

    
     (0.2 equiv).
    
  • Initiation: Heat the mixture to 40°C. Add (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (3.0 equiv) portion-wise over 30 minutes. Caution: Gas evolution (CO
    
    
    ) will occur.
  • Monitoring: Stir vigorously for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material (

    
    ) and appearance of the C2-alkylated product.
    
  • Workup: Basify with saturated NaHCO

    
     to pH 8. Extract with DCM (
    
    
    
    ). Dry organic layer over Na
    
    
    SO
    
    
    and concentrate.[2]
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Critical Insight: If the C4-carboxylic acid interferes (via self-decarboxylation), convert it to the methyl ester prior to the Minisci reaction. The ester is stable under these radical conditions.

Protocol 2: C5-Functionalization via Directed ortho-Metalation (DoM)

Objective: Regioselective introduction of halogens or electrophiles at C5. Mechanism: The pyrimidine ring is resistant to electrophilic aromatic substitution. However, the C4-group can direct a strong base (LiTMP) to deprotonate C5, forming a lithiated species that reacts with electrophiles.

Materials
  • Substrate: 6-Ethylpyrimidine-4-carboxamide (Amides are better directing groups than esters).

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) – Must be prepared fresh.

  • Electrophile: Iodine (I

    
    ), DMF (for aldehyde), or alkyl halides.
    
  • Solvent: Anhydrous THF.

Step-by-Step Protocol
  • Substrate Preparation: Convert the starting acid to the N,N-diethylamide or N-isopropylamide using standard coupling (see Protocol 4). The amide acts as a Directed Metalation Group (DMG).

  • Base Generation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv) in THF at -78°C. Add n-BuLi (1.2 equiv) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.

  • Metalation: Add the pyrimidine amide (1.0 equiv) in THF dropwise to the LiTMP solution at -78°C.

    • Timing: Stir for exactly 45 minutes. Warning: Longer times may lead to ring opening or dimerization.

  • Quench: Add the electrophile (e.g., solution of I

    
     in THF) rapidly at -78°C.
    
  • Warming: Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.[2]
    

Data Summary: Electrophile Scope

Electrophile Product Functional Group Yield (Typical) Notes

| I


  | C5-Iodide | 65-75% | Precursor for Suzuki Coupling |
| DMF  | C5-Aldehyde | 50-60% | Unstable on silica; use immediately |
| Hexachloroethane  | C5-Chloride | 70% | Stable intermediate |

Protocol 3: Side-Chain Functionalization (C6-Ethyl)

Objective: Modification of the ethyl group for chain extension or cyclization. Mechanism: Wohl-Ziegler bromination or Selenium Dioxide oxidation.

A. Radical Bromination (Wohl-Ziegler)
  • Reagents: NBS (N-Bromosuccinimide, 1.1 equiv), AIBN (catalytic), CCl

    
     or Trifluorotoluene (greener alternative).
    
  • Procedure: Reflux the protected pyrimidine ester with NBS/AIBN for 4 hours.

  • Product: 6-(1-Bromoethyl)pyrimidine derivative.

  • Application: The secondary bromide is highly reactive towards amines, allowing the formation of fused bicyclic systems (e.g., pyrrolopyrimidines).

B. SeO Oxidation[3]
  • Reagents: SeO

    
     (1.5 equiv), Dioxane/Water (9:1).
    
  • Procedure: Heat at 80°C for 6 hours.

  • Product: 6-Acetylpyrimidine-4-carboxylic acid (Conversion of Ethyl

    
     Ketone).
    

Protocol 4: C4-Amidation (Library Synthesis)

Objective: Derivatization of the carboxylic acid for SAR studies. Challenge: Pyrimidine acids are prone to thermal decarboxylation. Avoid high heat (


C) and highly acidic conditions.
Optimized Coupling Protocol
  • Activation: Dissolve 6-Ethylpyrimidine-4-carboxylic acid (1.0 equiv) in DMF.

  • Base: Add DIPEA (3.0 equiv).

  • Coupling Agent: Add T3P (Propylphosphonic anhydride) (1.5 equiv, 50% in EtOAc) or HATU (1.2 equiv).

    • Why T3P? T3P produces water-soluble byproducts and avoids the guanidinium side-reactions sometimes seen with HATU on electron-deficient amines.

  • Amine Addition: Add the amine (R-NH

    
    , 1.1 equiv).
    
  • Reaction: Stir at Room Temperature for 2–12 hours.

  • Workup: Dilute with water. If the product precipitates, filter. If not, extract with EtOAc/LiCl (5% aq) to remove DMF.

Visualizing the C5-Lithiation Workflow

The following diagram details the critical decision points in the Directed ortho-Metalation (DoM) protocol.

DoM_Workflow cluster_warning Critical Parameters Start Start: 6-Ethylpyrimidine- 4-carboxylic acid Protect Step 1: Convert to Amide (Directing Group Installation) Start->Protect Cool Step 2: Cool to -78°C (Anhydrous THF) Protect->Cool Base Step 3: Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) Cool->Base Warn2 Temperature Control (>-60°C causes decomposition) Cool->Warn2 Intermediate Lithiated Species (C5-Li) Base->Intermediate 45 mins max Warn1 Avoid n-BuLi directly (Nucleophilic attack at C2/C6) Base->Warn1 Quench Step 4: Add Electrophile (E+) Intermediate->Quench Rapid Addition Product Final Product: C5-Functionalized Pyrimidine Quench->Product

Figure 2: Workflow for C5-functionalization via Directed ortho-Metalation, highlighting critical stability parameters.

References

  • Minisci Reaction on Heterocycles

    • Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med.[3][4] Chem. Commun., 2, 1135-1161. Link

  • Directed Metalation of Pyrimidines

    • Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 1: Metallation of pyridines, quinolines and carbolines. Tetrahedron, 57(21), 4489-4505. Link

  • Radical Functionalization of Pyrimidines

    • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angew. Chem. Int. Ed., 58, 13666.[2] Link

  • Amide Coupling Reagents (T3P)

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Org.[2][4][5][6][7][8] Process Res. Dev., 20(2), 140–177. Link

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-Ethylpyrimidine-4-carboxylic Acid

Abstract This document provides a comprehensive guide for the rapid and efficient synthesis of 6-Ethylpyrimidine-4-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of 6-Ethylpyrimidine-4-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1][2] The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields compared to conventional heating methods.[3][4][5] This application note is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step methodology, an exploration of the underlying chemical principles, and essential safety considerations for conducting the synthesis in a laboratory setting.

Introduction: The Significance of Pyrimidine-4-carboxylic Acids and the Advent of Microwave Synthesis

Pyrimidine-4-carboxylic acid and its derivatives are key structural motifs in a wide array of biologically active compounds.[1][2] Their presence in pharmaceuticals underscores the importance of efficient and scalable synthetic routes. Traditional synthetic methods often involve lengthy reaction times and harsh conditions, leading to lower yields and the generation of significant waste.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, aligning with the principles of green chemistry by enhancing reaction rates, improving yields, and often reducing the need for hazardous solvents.[3][6] The unique heating mechanism of microwave irradiation, which involves direct coupling with polar molecules in the reaction mixture, allows for rapid and uniform heating, a feat not easily achievable with conventional methods.[3][7] This application note details a robust microwave-assisted protocol for the synthesis of 6-Ethylpyrimidine-4-carboxylic acid, proceeding through a Pinner-type condensation followed by an oxidation step.

Reaction Scheme and Mechanistic Overview

The synthesis of 6-Ethylpyrimidine-4-carboxylic acid is proposed to occur in a two-step sequence:

Step 1: Microwave-Assisted Pinner Condensation to form 6-Ethyl-4-hydroxypyrimidine

The initial step involves the condensation of a β-ketoester, ethyl 3-oxopentanoate, with acetamidine hydrochloride. This reaction follows the general principles of the Pinner synthesis for pyrimidines. Under microwave irradiation, the reaction is expected to proceed rapidly to form the intermediate, 6-Ethyl-4-hydroxypyrimidine.

Step 2: Oxidation to 6-Ethylpyrimidine-4-carboxylic Acid

The intermediate 6-Ethyl-4-hydroxypyrimidine is then oxidized to the final product, 6-Ethylpyrimidine-4-carboxylic acid. A suitable oxidizing agent for this transformation is potassium permanganate.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 3-oxopentanoate≥98%Commercially Available
Acetamidine hydrochloride≥98%Commercially AvailableHygroscopic, store in a desiccator.
Sodium ethoxideReagent GradeCommercially AvailableMoisture sensitive.
EthanolAnhydrousCommercially Available
Potassium permanganateACS Reagent GradeCommercially AvailableStrong oxidizer.
Sodium hydroxideACS Reagent GradeCommercially Available
Hydrochloric acidConcentrated (37%)Commercially AvailableCorrosive.
Diethyl etherAnhydrousCommercially AvailableFlammable.
Magnesium sulfateAnhydrousCommercially Available
Microwave ReactorCapable of controlled temperature and pressure.
Standard laboratory glassware
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Microwave Reactor Safety: Familiarize yourself with the operation and safety features of the microwave reactor. Never operate the microwave with metallic objects inside. Ensure the reaction vessel is properly sealed to prevent pressure buildup beyond the vessel's limits.

  • Reagent Handling:

    • Acetamidine hydrochloride: Irritating to the eyes, respiratory system, and skin. Avoid inhalation of dust and contact with skin and eyes.

    • Ethyl 3-oxopentanoate: Causes skin and serious eye irritation. May cause respiratory irritation.

    • Sodium ethoxide: Corrosive and reacts violently with water. Handle under an inert atmosphere.

    • Potassium permanganate: Strong oxidizer. Avoid contact with combustible materials.

    • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care.

Step-by-Step Protocol: Synthesis of 6-Ethyl-4-hydroxypyrimidine
  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add acetamidine hydrochloride (1.0 eq) and sodium ethoxide (1.1 eq) to anhydrous ethanol (5 mL).

  • Addition of β-ketoester: To the stirred suspension, add ethyl 3-oxopentanoate (1.0 eq).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Neutralize the reaction mixture with a few drops of concentrated hydrochloric acid.

  • Isolation of Intermediate: Remove the solvent under reduced pressure. The resulting residue contains the crude 6-Ethyl-4-hydroxypyrimidine. This intermediate can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like ethanol/water.

Step-by-Step Protocol: Oxidation to 6-Ethylpyrimidine-4-carboxylic Acid
  • Reaction Setup: In a round-bottom flask, dissolve the crude 6-Ethyl-4-hydroxypyrimidine from the previous step in a 0.1 M aqueous solution of sodium hydroxide.

  • Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate (2.0 eq) in water. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction Monitoring: Heat the mixture to 70-80°C and stir for 1-2 hours, or until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

  • Acidification and Precipitation: Combine the filtrate and washings and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of 2-3. A precipitate of 6-Ethylpyrimidine-4-carboxylic acid should form.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a mixture of water and methanol.

Characterization of 6-Ethylpyrimidine-4-carboxylic Acid

The structure and purity of the synthesized 6-Ethylpyrimidine-4-carboxylic acid should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the pyrimidine proton, and a broad singlet for the carboxylic acid proton (typically in the 10-13 ppm region).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the pyrimidine ring, the ethyl group, and the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm region).[8]

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretching absorption for the carboxylic acid from 2500-3300 cm⁻¹ and a strong C=O stretching absorption around 1700-1725 cm⁻¹.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Workflow and Data Presentation

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Pinner Condensation cluster_step2 Step 2: Oxidation Reagents1 Ethyl 3-oxopentanoate + Acetamidine HCl + Sodium Ethoxide in Ethanol Microwave Microwave Irradiation (120°C, 10-15 min) Reagents1->Microwave Workup1 Neutralization & Solvent Removal Microwave->Workup1 Intermediate Crude 6-Ethyl-4-hydroxypyrimidine Workup1->Intermediate Intermediate2 Crude 6-Ethyl-4-hydroxypyrimidine in aq. NaOH Intermediate->Intermediate2 Oxidation KMnO4 Addition (70-80°C, 1-2 h) Intermediate2->Oxidation Workup2 Filtration & Acidification Oxidation->Workup2 Purification Recrystallization Workup2->Purification FinalProduct 6-Ethylpyrimidine-4-carboxylic Acid Purification->FinalProduct

Caption: Microwave-assisted synthesis workflow for 6-Ethylpyrimidine-4-carboxylic acid.

Tabulated Reaction Parameters
ParameterStep 1: Pinner CondensationStep 2: Oxidation
Precursors Ethyl 3-oxopentanoate, Acetamidine HCl6-Ethyl-4-hydroxypyrimidine
Reagents Sodium ethoxidePotassium permanganate, NaOH, HCl
Solvent Anhydrous EthanolWater
Temperature 120°C70-80°C
Time 10-15 minutes1-2 hours
Heating Method Microwave IrradiationConventional Heating
Expected Yield >80% (crude intermediate)40-60% (purified final product)

Discussion and Conclusion

This application note outlines a highly efficient, two-step microwave-assisted synthesis of 6-Ethylpyrimidine-4-carboxylic acid. The utilization of microwave irradiation in the initial Pinner condensation step dramatically reduces the reaction time from hours to minutes, a significant improvement over conventional heating methods.[5][9] The choice of polar solvents like ethanol is crucial for efficient microwave absorption and rapid heating.[10]

The subsequent oxidation of the 6-Ethyl-4-hydroxypyrimidine intermediate provides a direct route to the desired carboxylic acid. While this step is described using conventional heating for better control of the exothermic reaction, further optimization using microwave heating could be explored with careful temperature and power management.

References

  • Microwave-assisted organic reactions cover all the principles of green chemistry... (n.d.). BS Publications. [Link]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. [Link]

  • Al-Otaibi, E. A., Al-Zahrani, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. BMC Chemistry, 12(1), 52. [Link]

  • Starosta, R., & Leciejewicz, J. (2012). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139. [Link]

  • Patel, R. B., et al. (2018). Microwave assisted facile synthesis and anticancer evaluation of novel ethyl 4 evaluation of novel ethyl 4-(substituted phenyl). SciForum. [Link]

  • Vaghasia, S. J., & Shah, V. H. (2007). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Journal of the Serbian Chemical Society, 72(2), 109-117. [Link]

  • (n.d.). SUPERHEATING EFFECTS OF MICROWAVE .pptx. Slideshare. [Link]

  • (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. The Royal Society of Chemistry. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 133-137. [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247-3260. [Link]

  • Cravotto, G., & Cintas, P. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. MDPI. [Link]

  • (2017). Microwave Irradiated Synthesis of (E) -2-((5-(6-Methyl-2-Oxo-4- Substituted-1,2,3,4-Tetrahydropyrimidin-5-Yl) - IJPPR. [Link]

  • (n.d.). Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]

  • Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. [Link]

  • Vachhani, M., et al. (2022). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 64(3), 478-487. [Link]

  • (n.d.). Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof.
  • (n.d.). 2. Organic Syntheses Procedure. [Link]

  • (n.d.). compared using 13C nmr spectroscopy.
  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021, January 12). YouTube. [Link]

  • (n.d.). Process for preparing 4-hydroxypyrimidine.
  • (n.d.). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones. ResearchGate. [Link]

  • Malvacio, I., Vera, D. M. A., & Moyano, E. L. (2014). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. Current Microwave Chemistry, 1(1), 52-58. [Link]

  • (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • (2014). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. CONICET.
  • (2023, January 22). Reduction & Oxidation Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • (n.d.). 4.5 Carboxylic acids and their derivatives. WJEC. [Link]

  • (n.d.). [Reactions of 4,5-dihydro-4-oxo-1H-pyrido(3,2-b)indol-2-carboxylic acid ester]. PubMed. [Link]

  • (n.d.). 6-Hydroxypyrimidine-4-carboxylic acid. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 6-Ethylpyrimidine-4-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 6-Ethylpyrimidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Ethylpyrimidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this important synthetic process. As a key building block in pharmaceutical development, achieving a high yield and purity of this compound is critical.[1] This document moves beyond standard protocols to address the common, yet often undocumented, challenges encountered in the lab. We will explore the causality behind reaction outcomes and provide field-proven strategies to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for 6-Ethylpyrimidine-4-carboxylic acid is consistently low (<50%). What are the most likely causes and how can I address them?

Low yields are a frequent frustration in heterocyclic synthesis and can often be traced back to a few key areas. The principal synthesis of pyrimidines typically involves the cyclization of a β-dicarbonyl compound with an N-C-N source, such as an amidine.[2] Let's break down the critical variables in this process.

A1: Key Factors Influencing Yield

  • Reagent Purity and Stability: The quality of your starting materials cannot be overstated. Ensure that your β-ketoester (e.g., ethyl 2-formylbutanoate or equivalent) and your amidine source (e.g., formamidine acetate) are of high purity. Impurities can introduce competing side reactions that consume reactants and complicate purification.[3][4] Amidines, in particular, can be hygroscopic or unstable; using freshly prepared or properly stored reagents is crucial.[4]

  • Reaction Conditions (Temperature, Time, and pH): These parameters are deeply interconnected.

    • Temperature: While heating is often necessary to drive the cyclization to completion, excessive temperatures can promote the degradation of reactants or the desired product, leading to tar formation.[4] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal balance between reaction rate and product stability.[3]

    • pH Control: The reaction can be catalyzed by either acids or bases.[4] The choice of catalyst is critical. While strong Brønsted acids can be effective, they may also encourage side reactions like polymerization of carbonyl compounds.[3] A systematic screening of catalysts and pH conditions is often a worthwhile investment of time.

  • Solvent Choice: The polarity of the solvent plays a significant role in reaction rate and yield. Polar solvents are generally preferred for pyrimidine synthesis.[3] Ethanol is a common choice, but exploring alternatives like acetonitrile or even solvent-free conditions can sometimes lead to dramatic improvements.[3]

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve issues related to low yield.

G cluster_start Diagnosis cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_solve Solvent & Work-up cluster_end Outcome start Low Yield Observed reagent_check Verify Purity of Starting Materials (NMR, GC) start->reagent_check Step 1 amidine_check Use Freshly Prepared or Purified Amidine reagent_check->amidine_check temp_opt Optimize Temperature (e.g., 60°C, 80°C, 100°C) amidine_check->temp_opt Step 2 time_study Conduct Time Course Study (Monitor by TLC/LC-MS) temp_opt->time_study catalyst_screen Screen Catalysts (Lewis vs. Brønsted Acids) time_study->catalyst_screen solvent_screen Test Alternative Solvents (e.g., MeCN, Dioxane) catalyst_screen->solvent_screen Step 3 workup_check Analyze Aqueous & Organic Layers for Product Loss solvent_screen->workup_check end_node Improved Yield workup_check->end_node Step 4

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: I'm observing multiple spots on my TLC and unexpected peaks in my LC-MS analysis. What are the likely side products and how can I minimize their formation?

The formation of byproducts is a primary cause of reduced yield and purification headaches. In pyrimidine synthesis, several side reactions can compete with the desired cyclization pathway.

A2: Common Side Products and Mitigation Strategies

  • Knoevenagel/Aldol Condensation Products: Self-condensation of the β-ketoester or reaction between the aldehyde/keto-group and another molecule of the ester can occur, especially under harsh basic or acidic conditions.[4]

    • Mitigation: Using a milder catalyst can disfavor these pathways.[3] Additionally, controlling the order of addition—for instance, adding the ketoester slowly to the amidine and catalyst mixture—can help ensure it reacts in the desired manner.

  • Michael Adducts: The β-ketoester can sometimes act as a Michael donor, adding to an α,β-unsaturated intermediate. This can lead to the formation of open-chain or alternative cyclic byproducts instead of the desired pyrimidine ring.[3]

    • Mitigation: Optimizing the reaction temperature and catalyst concentration is key. Conditions that favor rapid cyclization over the Michael addition are preferred.

  • Incomplete Cyclization: The reaction proceeds through several intermediates. If the reaction is not driven to completion, you may isolate open-chain ureide or amidine condensation products.[4]

    • Mitigation: Ensure adequate reaction time and temperature. Monitoring the disappearance of intermediates by TLC or LC-MS is the best way to confirm the reaction has reached completion.[3]

The diagram below illustrates the desired reaction pathway versus common off-target reactions.

G SM Starting Materials (β-Ketoester + Amidine) Intermediate Open-Chain Intermediate SM->Intermediate Condensation Side1 Aldol/Knoevenagel Side Products SM->Side1 Self-Condensation Intermediate->SM Reversion Product Desired Product (6-Ethylpyrimidine- 4-carboxylic acid) Intermediate->Product Successful Cyclization Side2 Michael Adducts Intermediate->Side2 Off-Target Addition

Caption: Desired synthetic pathway versus common side reactions.

Table 1: Optimizing Reaction Conditions to Minimize Byproducts

ParameterCondition to Favor ProductRationale
Catalyst Use Lewis acids (e.g., FeCl₃, Yb(OTf)₃) or milder Brønsted acids.Strong acids can aggressively promote self-condensation and polymerization side reactions.[3]
Temperature Lowest effective temperatureHigher temperatures can provide the activation energy for undesired pathways and cause product degradation.[4]
Concentration Moderate to high concentrationFavors the bimolecular cyclization reaction over unimolecular decomposition or side reactions.
Order of Addition Add ketoester slowlyPrevents a high transient concentration of the ketoester, which can lead to self-condensation.
Q3: My crude product is an intractable oil or is difficult to purify by column chromatography. What purification strategies are effective for this molecule?

6-Ethylpyrimidine-4-carboxylic acid is a polar molecule containing both an acidic (carboxylic acid) and a basic (pyrimidine ring) functional group. This amphoteric nature can make purification challenging.

A3: Advanced Purification Strategies

  • Acid-Base Extraction: This should be your first line of defense. By carefully manipulating the pH of your aqueous work-up, you can separate your product from neutral or less acidic/basic impurities.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate).

      • Extract with a mild base (e.g., saturated NaHCO₃ solution). Your product should move into the aqueous layer as its carboxylate salt.

      • Wash the organic layer again to ensure complete extraction.

      • Carefully acidify the combined aqueous layers with cold 1M HCl to a pH of ~3-4. The product should precipitate out.

      • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallization: If a solid is obtained, recrystallization is an excellent method for achieving high purity. The key is finding a suitable solvent or solvent system.

    • Solvent Screening: Start with polar protic solvents like ethanol, isopropanol, or water. If solubility is too high, consider a mixed solvent system, such as Ethanol/Water or Dioxane/Hexane. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Esterification for Purification: If the carboxylic acid proves too polar for effective purification, a common strategy is to convert it to an ester (e.g., methyl or ethyl ester) using a standard method like Fischer esterification.[5] The resulting ester is typically much less polar and significantly easier to purify via standard silica gel chromatography. After purification, the ester can be cleanly hydrolyzed back to the carboxylic acid, often in near-quantitative yield.[5]

Purification Decision Workflow

G start Crude Product acid_base Perform Acid-Base Extraction start->acid_base is_solid Is the Product a Precipitated Solid? acid_base->is_solid recrystallize Recrystallize from Screened Solvent System is_solid->recrystallize Yes esterify Convert to Ester (e.g., with SOCl₂/MeOH) is_solid->esterify No (Oily) is_pure Is Product >98% Pure by HPLC/NMR? recrystallize->is_pure final_product Final Pure Product is_pure->final_product Yes is_pure->esterify No chromatography Purify Ester by Column Chromatography esterify->chromatography hydrolyze Hydrolyze Ester (e.g., LiOH, THF/H₂O) chromatography->hydrolyze hydrolyze->final_product

Caption: A decision workflow for purifying the final product.

Q4: We are planning to scale up this synthesis. What new challenges should we anticipate, and how can we prepare for them?

Transitioning a synthesis from the benchtop to a pilot or manufacturing scale introduces challenges that are often not apparent at the gram scale.[6] Safety, efficiency, and consistency become paramount.

A4: Key Considerations for Scale-Up

  • Thermal Management: The condensation and cyclization steps can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to thermal runaways, promoting side reactions and creating significant safety hazards.

    • Strategy: Use a jacketed reactor with precise temperature control. Perform a reaction calorimetry study to understand the thermal profile. Plan for controlled, potentially slow, addition of reagents to manage the heat output.

  • Mixing and Mass Transfer: Ensuring homogeneity in a large reactor is more difficult than in a round-bottom flask. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in inconsistent product quality and increased byproduct formation.

    • Strategy: Select a reactor with an appropriate impeller design (e.g., anchor, turbine) for the viscosity of the reaction mixture. The rate of agitation must be carefully optimized.

  • Process Robustness: A process that works well on a small scale may not be robust enough for manufacturing. Small variations in reagent quality, temperature, or addition rates can have a much larger impact on the final outcome at scale.[6]

    • Strategy: Perform "Design of Experiments" (DoE) studies at the lab scale to understand the acceptable ranges for critical process parameters (CPPs). This will define a robust operating space for manufacturing.

  • Downstream Processing: Filtering and drying kilograms of product is very different from handling a few grams. Filtration times can be long, and inefficient drying can leave residual solvents.

    • Strategy: Select appropriate large-scale filtration equipment (e.g., Nutsche filter-dryer). Develop and validate a drying protocol to ensure consistent removal of solvents to meet regulatory specifications.

References
  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]

  • Wikipedia. (2023). Pyrimidine. Retrieved from [Link]

  • Riley, T., Hennen, W. J., Dalley, N. K., & Larson, S. B. (1987). Synthesis of 2‐(β‐D‐ribofuranosyl)pyrimidines, A new class of C‐nucleosides. Journal of Heterocyclic Chemistry, 24(4), 955-958. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Retrieved from [Link]

  • van der Plas, H. C. (n.d.). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

  • Gunawardana, C. G., et al. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Molecules. Retrieved from [Link]

  • Di Pardo, A., & Maglione, V. (2017). Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases. Frontiers in Pharmacology. Retrieved from [Link]

  • CRASH! Medical Review Series. (2022). Pyrimidine Synthesis. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof.
  • ResearchGate. (2019). How to purify a water soluble compound? Retrieved from [Link]

  • MDPI. (2025). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Retrieved from [Link]

  • Bio-Rad. (2023). Best practices & strategies for biotherapeutics production using a stable scale-up process. Retrieved from [Link]

  • Semantic Scholar. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6- METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

  • Bio-Rad. (2025). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

  • BioXconomy. (2026). Enzymes open the door for simpler, more efficient oligo therapeutic synthesis. Retrieved from [Link]

Sources

Optimization

troubleshooting side reactions in pyrimidine carboxylic acid synthesis

Welcome to the Pyrimidine Carboxylic Acid Synthesis Technical Support Center . This guide is designed for researchers encountering yield loss, regioisomeric scrambling, or degradation during the synthesis of pyrimidine c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrimidine Carboxylic Acid Synthesis Technical Support Center .

This guide is designed for researchers encountering yield loss, regioisomeric scrambling, or degradation during the synthesis of pyrimidine carboxylic acids. Unlike benzene, the pyrimidine ring is electron-deficient (π-deficient), making it uniquely susceptible to nucleophilic attack, ring opening, and thermal instability.

Quick Diagnostic: Where is your process failing?

SymptomProbable CauseGo To Module
Yield Loss / Tar formation during methyl oxidationOxidative Ring Degradation (Ring Cleavage)Module 1
Wrong Isomer isolated after lithiation/carboxylationHalogen Dance RearrangementModule 2
Insoluble Precipitate during nitrile hydrolysisStalled Amide IntermediateModule 3
Product vanishes during workup/dryingThermal Decarboxylation (Hammick Reaction)Module 4

Module 1: Oxidation-Based Synthesis (Methyl Acid)

Context: The most common route is oxidizing alkylpyrimidines. However, the conditions required to oxidize a methyl group (e.g., KMnO₄, reflux) are often harsh enough to cleave the electron-deficient pyrimidine ring.

The Core Problem: Oxidative Ring Degradation

Unlike toluene, which tolerates harsh oxidation, methylpyrimidines can undergo ring opening before the side chain oxidizes, especially under acidic conditions where the nitrogen is protonated (making the ring even more electron-deficient).

Troubleshooting Protocol:

Q: My reaction turns dark brown/black and yield is <10%. What happened? A: You likely destroyed the heteroaromatic ring.

  • Fix 1 (pH Control): Maintain Alkaline pH (pH > 9) . In acidic media, the pyrimidine ring is protonated (

    
    ), increasing its susceptibility to nucleophilic attack by the oxidant species.
    
  • Fix 2 (Reagent Switch): If KMnO₄ fails, switch to Selenium Dioxide (SeO₂) in pyridine. SeO₂ is milder and selective for allylic/benzylic-like positions (Riley Oxidation).

Q: I isolated the aldehyde, not the acid. A: Pyrimidine aldehydes are stable intermediates.

  • Fix: Add a "scavenger" oxidation step. Treat the crude aldehyde with NaClO₂ (Sodium Chlorite) and H₂O₂ (Pinnick conditions) to drive it to the acid without risking ring cleavage.

Comparative Data: Oxidant Selection

ReagentConditionsRisk of Ring CleavageSelectivityRecommended For
KMnO₄ Aqueous, Reflux, pH > 9High (if pH drops)LowSimple 4- or 5-methylpyrimidines
SeO₂ Pyridine, RefluxLowHigh2-methylpyrimidines (sensitive)
HNO₃ Pressure, 160°CVery HighLowIndustrial scale only (dangerous)

Module 2: Lithiation & Carboxylation (The "Halogen Dance")

Context: Lithiating a halopyrimidine (e.g., 5-bromo-2-chloropyrimidine) to trap with CO₂ is a powerful method. However, users often isolate the wrong regioisomer due to the Halogen Dance mechanism.

The Core Problem: Base-Catalyzed Halogen Migration

Upon lithiation, the kinetic lithio-species (formed ortho to the halogen) is often unstable. It can deprotonate a starting molecule, causing the halogen to "migrate" to a thermodynamically more stable position.

Visualizing the Trap:

HalogenDance Start Starting Material (e.g., 5-Br-Pyrimidine) Lithiated Kinetic Species (4-Li-5-Br-Pyrimidine) Start->Lithiated LDA, -78°C Dance Halogen Dance (Isomerization) Lithiated->Dance Slow quench or Temp > -70°C Product_A Desired Product (Kinetic Trap) Lithiated->Product_A Fast CO2 quench Stable Thermodynamic Species (5-Li-X-Br-Pyrimidine) Dance->Stable Product_B Wrong Isomer (Thermodynamic Trap) Stable->Product_B CO2 quench

Figure 1: The Halogen Dance pathway. If the kinetic species is not trapped immediately, it rearranges to the thermodynamic isomer.

Troubleshooting Protocol:

Q: I targeted the 4-position but got the 5-carboxylic acid (or a mix). A: The Halogen Dance occurred.

  • Step 1: Lower Temperature. Perform both lithiation and quenching at -100°C (using liquid N₂/ether bath), not just -78°C.

  • Step 2: Change Base. Switch from n-BuLi to LDA or LiTMP . n-BuLi is nucleophilic and can attack the ring (C2/C4 position) instead of deprotonating.

  • Step 3: Inverse Addition. Do not add CO₂ to the lithiated species. Cannulate the lithiated species into a slurry of dry ice. This ensures the kinetic species is trapped instantly.

Module 3: Nitrile Hydrolysis (The "Amide Trap")

Context: Hydrolyzing cyanopyrimidines (nitriles) to acids seems simple (


), but the reaction often stalls at the amide (

) due to the electron-withdrawing nature of the pyrimidine ring, which stabilizes the amide bond against further attack.

Troubleshooting Protocol:

Q: I have a white solid that is insoluble in water and organic solvents. NMR shows broad peaks. A: You are stuck at the Carboxamide stage.

  • The Cause: The hydrolysis rate

    
     is much faster than 
    
    
    
    . The amide precipitates out, removing it from the reaction zone.
  • The Fix:

    • Isolate the Amide: Filter the solid.

    • Nitrous Acid Diazotization: Treat the amide with NaNO₂/H₂SO₄ . This converts the amide (

      
      ) to a diazonium-like species which is rapidly hydrolyzed to the acid (
      
      
      
      ) by water, bypassing the difficult amide hydrolysis kinetics.

Module 4: Post-Synthetic Stability (Decarboxylation)

Context: You synthesized the product, but it disappeared during drying or recrystallization. This is the most frustrating failure mode.

The Core Problem: The Hammick Reaction Mechanism

Pyrimidine-2-carboxylic acids and Pyrimidine-4-carboxylic acids are zwitterionic . The ring nitrogen protonates, creating a positive charge that stabilizes the development of a negative charge at the 2- or 4-position during decarboxylation (Ylide formation).

Visualizing the Instability:

Hammick Substrate Pyrimidine-2-COOH (Zwitterion) TS Cyclic TS (Hammick Mechanism) Substrate->TS Heat (>50°C) Ylide NH-Ylide Intermediate TS->Ylide -CO2 Product Decarboxylated Pyrimidine + CO2 Ylide->Product H+ shift

Figure 2: The Hammick mechanism facilitates thermal decarboxylation in electron-deficient heterocycles.

Troubleshooting Protocol:

Q: My product bubbles when I heat it to remove solvent. A: That bubbling is CO₂. You are decarboxylating your product.

  • Rule 1: Never heat 2- or 4-pyrimidine carboxylic acids above 50°C in their free acid form.

  • Rule 2: Lyophilize (Freeze Dry) aqueous solutions; do not use a rotary evaporator with a hot bath.

  • Rule 3: Salt Formation. Convert the acid immediately to its Sodium (Na) or Potassium (K) salt. The carboxylate anion (

    
    ) is significantly more stable to decarboxylation than the free acid (
    
    
    
    ) or the zwitterion.

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977).[1] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478–2484.

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057.

  • Black, G., Depp, E., & Corson, B. B. (1949).[2] Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry, 14(1), 14–21.[2]

  • Bunnett, J. F. (1972). The Base-Catalyzed Halogen Dance. Accounts of Chemical Research, 5(4), 139–147.

Sources

Troubleshooting

removing unreacted starting materials from 6-Ethylpyrimidine-4-carboxylic acid

The following guide serves as a technical support resource for the purification of 6-Ethylpyrimidine-4-carboxylic acid , specifically addressing the removal of unreacted starting materials (propionamidine and keto-esters...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the purification of 6-Ethylpyrimidine-4-carboxylic acid , specifically addressing the removal of unreacted starting materials (propionamidine and keto-esters) and byproducts.

Status: Operational | Role: Senior Application Scientist | Topic: Impurity Removal & Isolation

Executive Summary

The synthesis of 6-Ethylpyrimidine-4-carboxylic acid typically involves the condensation of propionamidine (or its hydrochloride salt) with sodium diethyloxalacetate (or diethyl oxaloacetate), followed by hydrolysis. The primary impurities encountered are:

  • Unreacted Propionamidine: Highly basic, water-soluble in acidic media.

  • Unreacted Keto-esters/Byproducts: Lipophilic, soluble in organic solvents.

  • Inorganic Salts: Sodium chloride/ethoxide residues.

This guide provides a self-validating purification logic based on the amphoteric nature of the pyrimidine ring and the acidity of the carboxylic tail.

Module 1: The Primary Defense (Acid-Base Workup)

Q: My crude reaction mixture is a dark slurry. How do I isolate the product while leaving the propionamidine behind?

A: You must exploit the pKa differential between your product and the starting amidine. Propionamidine is a strong base (pKa ~12), whereas your product is an amphoteric carboxylic acid (Acid pKa ~3-4).

The "Self-Validating" Protocol

This protocol ensures that impurities are thermodynamically forced into the waste stream before the product is even isolated.

  • Basification & Solubilization (Target pH > 10):

    • Dissolve the crude reaction mass in 1M NaOH .

    • Why? At this pH, the product exists as the soluble carboxylate salt (anion). Propionamidine exists as the free base.

  • The Lipophilic Wash (Critical Step):

    • Extract the aqueous alkaline solution with an organic solvent (e.g., Dichloromethane or Ethyl Acetate ).

    • Mechanistic Insight: The product (charged carboxylate) stays in the water. Unreacted keto-esters and neutral organic byproducts migrate to the organic layer. Discard the organic layer.

  • Controlled Acidification (Target pH 2.5 – 3.0):

    • Cool the aqueous phase to 0–5°C.

    • Slowly add 6M HCl dropwise.

    • The Trap: As pH drops, the product reaches its isoelectric point and precipitates. Crucially, at pH 3, propionamidine becomes protonated (positively charged salt) and remains highly soluble in the water.

  • Filtration & Displacement:

    • Filter the white precipitate.

    • Wash the cake with cold dilute HCl (pH 3) followed by a small amount of cold water. This physically displaces any trapped amidine-rich mother liquor.

Workflow Visualization

PurificationFlow Crude Crude Reaction Mixture (Product + Propionamidine + Esters) BaseStep Add 1M NaOH (pH > 10) Dissolution Crude->BaseStep WashStep Wash with EtOAc/DCM BaseStep->WashStep PhaseSep Phase Separation WashStep->PhaseSep OrgWaste Organic Layer (Discard: Keto-esters, Neutrals) PhaseSep->OrgWaste Organic Impurities AqPhase Aqueous Phase (Product-COO⁻ + Amidine Free Base) PhaseSep->AqPhase Product retained AcidStep Acidify to pH 2.5 - 3.0 (HCl Addition) AqPhase->AcidStep Filtration Filtration & Cold Wash AcidStep->Filtration SolidProduct Solid Product (6-Ethylpyrimidine-4-COOH) Filtration->SolidProduct Precipitate MotherLiquor Mother Liquor (Discard: Propionamidine-H⁺) Filtration->MotherLiquor Soluble Impurities

Caption: Logical flow for separating amphoteric product from basic and neutral impurities using pH switching.

Module 2: Troubleshooting "Gummy" Precipitates

Q: Upon acidification, my product oils out or forms a sticky gum instead of a crystal. What went wrong?

A: This is a common issue with pyrimidine acids, often caused by rapid acidification or the presence of intermediate esters.

Root Cause Analysis:

  • Rapid pH Drop: If you add acid too quickly, local regions of high acidity cause the product to precipitate amorphously, trapping impurities (occlusion).

  • Incomplete Hydrolysis: If the ethyl ester was not fully hydrolyzed, the mixed ester/acid species will form an oil.

Corrective Protocol:

  • Verify Hydrolysis: Before acidification, ensure the alkaline solution was heated (e.g., 50°C for 1 hour) to guarantee complete saponification of any ester intermediates.

  • Seeding: Save a small amount of pure crystal from a previous batch. Add this "seed" when the pH reaches ~5.0 during acidification.

  • The "Digestion" Method:

    • If a gum forms, do not filter .

    • Heat the acidic suspension to 80°C until the gum dissolves or becomes semi-fluid.

    • Turn off the heat and allow it to cool very slowly (over 4-6 hours) with gentle stirring. This annealing process encourages crystal lattice formation over amorphous aggregation.

Module 3: Advanced Purification (Recrystallization)

Q: The acid-base workup removed most impurities, but the product is slightly yellow or has trace salts. How do I polish it?

A: Recrystallization is the standard finishing step. However, solubility is the constraint. Pyrimidine-4-carboxylic acids are often sparingly soluble in cold water but soluble in hot water.

Solvent Selection Guide:

Solvent SystemSuitabilityNotes
Water (100%) Excellent Best for removing trace inorganic salts (NaCl). Dissolve in boiling water (approx. 20-30 volumes), filter hot to remove insoluble carbon/dust, then cool to 4°C.
Water/Ethanol (9:1) GoodUse if the product is too soluble in pure water. The ethanol acts as an antisolvent to improve yield, but may trap lipophilic impurities.
Acetic Acid (50%) SpecializedUseful for very stubborn crude. Dissolve in hot 50% acetic acid, cool to precipitate. Excellent for purging related pyrimidine byproducts.

Protocol for Water Recrystallization:

  • Suspend crude solid in distilled water (start with 10 mL/g).

  • Heat to reflux (100°C). If not dissolved, add water in small increments.

  • Optional: Add activated charcoal (1% w/w) and stir for 10 mins to remove color. Filter hot through Celite.

  • Allow filtrate to cool to room temperature naturally, then refrigerate at 4°C for 2 hours.

  • Filter and dry in a vacuum oven at 50°C.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Ion Exchange Chromatography if recrystallization fails? A: Yes. Since the product is anionic at pH 7 and zwitterionic at pH 3:

  • Resin: Use a Strong Anion Exchange (SAX) resin.

  • Loading: Load at pH 8-9 (Product binds).

  • Elution: Elute with a gradient of dilute Formic Acid or HCl. The product will elute as the pH drops, while neutral impurities wash through earlier.

Q: How do I confirm the removal of Propionamidine? A: Use 1H NMR .

  • Propionamidine Signal: Look for the ethyl group signals (triplet ~1.2 ppm, quartet ~2.4 ppm) distinct from the pyrimidine ethyl group. The amidine N-H protons (if visible in DMSO-d6) will be broad singlets around 8-9 ppm.

  • Product Signal: The pyrimidine ring proton (H-2) appears as a singlet around 9.0–9.3 ppm.

Q: Why is the melting point broad? A: Pyrimidine carboxylic acids often decompose upon melting (decarboxylation). A broad range (e.g., 229–232°C dec.) is characteristic and does not necessarily indicate low purity. Rely on HPLC purity (254 nm) rather than melting point alone.

References

  • Synthesis & Condensation Logic

    • Source: "Synthesis of ethyl pyrimidine-4-carboxylates
    • Relevance: Establishes the condensation pathway of amidines with keto-esters to form pyrimidine carboxyl
    • Link:

  • Solubility & Properties

    • Source: Cayman Chemical Product Information, "Pyrimidine-4-Carboxylic Acid".[1]

    • Relevance: Provides solubility data (PBS pH 7.2 ~1 mg/ml, Ethanol ~0.25 mg/ml) confirming the validity of aqueous acid-base workups.
    • Link:

  • Purification of Pyrimidine Acids

    • Source: Organic Syntheses, Coll. Vol. 4, p.638 (1963); Vol. 31, p.72 (1951). "2-Mercapto-4-amino-5-carbethoxypyrimidine".[2]

    • Relevance: Describes the classic acidification workup for pyrimidine derivatives: "The reaction mixture is cooled... and acetic acid [added] to make the mixture distinctly acidic... to effect complete decomposition of the sodium salt."
    • Link:

  • General Carboxylic Acid Purification

    • Source: LookChem, "General procedures for the purific
    • Relevance: Validates the "Dissolve in alkali -> Wash with ether -> Acidify" methodology.
    • Link:

Sources

Optimization

Technical Support Center: Optimizing pH for 6-Ethylpyrimidine-4-carboxylic acid Extraction

Welcome to the technical support center for the purification of 6-Ethylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Ethylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the extraction of this valuable synthetic intermediate. Here, we will delve into the core principles, provide step-by-step protocols, and offer troubleshooting solutions to common challenges encountered during the extraction process.

Section 1: Frequently Asked Questions (FAQs) & Foundational Principles

This section addresses the fundamental concepts that underpin a successful, pH-driven extraction strategy.

Q1: What is the role of pH in the extraction of 6-Ethylpyrimidine-4-carboxylic acid?

The structure of 6-Ethylpyrimidine-4-carboxylic acid contains a carboxylic acid functional group (-COOH). The protonation state of this group is directly dependent on the pH of the aqueous solution it is in. This pH-dependent charge state dictates its solubility.

  • In its neutral (protonated) form (at low pH), the molecule is less polar and therefore more soluble in organic solvents like ethyl acetate or dichloromethane.[1]

  • In its ionized (deprotonated) carboxylate form (-COO⁻) (at high pH), the molecule becomes a charged salt, making it highly soluble in water and poorly soluble in most organic solvents.[1][2]

Acid-base extraction leverages this dramatic change in solubility to selectively move the target compound from one liquid phase to another, leaving impurities behind.[1][3]

Q2: What is the pKa of 6-Ethylpyrimidine-4-carboxylic acid, and how does it guide the extraction?

The pKa is the pH at which the compound exists as a 50/50 mixture of its protonated (acid) and deprotonated (conjugate base) forms. While the exact experimental pKa for the 6-ethyl derivative is not readily published, the pKa for the parent compound, pyrimidine-4-carboxylic acid, is predicted to be approximately 2.81.[4] This value serves as a critical reference point for pH optimization.

The relationship between pH, pKa, and the ionization state is described by the Henderson-Hasselbalch equation :[5][6][7]

pH = pKa + log([A⁻]/[HA])

Where:

  • [HA] is the concentration of the neutral carboxylic acid.

  • [A⁻] is the concentration of the deprotonated carboxylate salt.

To ensure efficient extraction, a general rule is to adjust the pH to be at least 2 units away from the pKa.[8]

  • To extract into an organic solvent: The pH should be adjusted to ≤ 1.0 (at least ~2 units below the pKa of 2.81). At this pH, >99% of the compound will be in its neutral, organic-soluble form.

  • To extract into an aqueous solvent (back-extraction): The pH should be adjusted to ≥ 5.0 (at least ~2 units above the pKa of 2.81). At this pH, >99% of the compound will be in its ionized, water-soluble carboxylate form.

pH of Aqueous PhaseDominant SpeciesPredicted SolubilityTarget Phase for Extraction
pH ≤ 1.0 R-COOH (Neutral Acid)High in Organic SolventsOrganic Layer
pH ≈ 2.8 50% R-COOH / 50% R-COO⁻Partitioned between layersAvoid for extraction
pH ≥ 5.0 R-COO⁻ (Anionic Salt)High in Aqueous SolutionAqueous Layer
Q3: How do I select the appropriate organic solvent for extraction?

An ideal extraction solvent should possess several key characteristics:[9]

  • High Solubility for the Solute: It must effectively dissolve 6-Ethylpyrimidine-4-carboxylic acid in its neutral form.

  • Immiscibility with Water: It should form a distinct layer with the aqueous phase for easy separation.

  • Good Selectivity: It should dissolve the target compound while leaving impurities behind.[10]

  • Sufficiently Different Density from Water: This aids in clear layer separation.

  • Low Boiling Point: This facilitates easy removal of the solvent by evaporation (e.g., rotary evaporation) to recover the final product.[10]

  • Chemical Inertness: The solvent must not react with the target compound or reagents.[9]

Recommended Solvents for 6-Ethylpyrimidine-4-carboxylic acid:

SolventPolarityBoiling Point (°C)Density (g/mL)Notes
Ethyl Acetate Moderately Polar77.10.902Excellent general-purpose solvent for carboxylic acids; good for extracting from brine.[11]
Dichloromethane (DCM) Polar Aprotic39.61.33High solvating power, but is denser than water (forms the bottom layer).[9]
Diethyl Ether Relatively Non-Polar34.60.713Very low boiling point makes for easy removal, but it is highly flammable.[10]

Section 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the extraction and purification of 6-Ethylpyrimidine-4-carboxylic acid.

Overall Extraction Workflow

The following diagram illustrates the complete acid-base extraction and purification cycle.

Sources

Troubleshooting

Technical Support Center: Stability of 6-Ethylpyrimidine-4-carboxylic acid

This is a technical support guide designed for researchers and drug development scientists working with 6-Ethylpyrimidine-4-carboxylic acid . [1] Topic: Stability & Handling Under Acidic Conditions Document ID: TS-PYR-06...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development scientists working with 6-Ethylpyrimidine-4-carboxylic acid .

[1]

Topic: Stability & Handling Under Acidic Conditions Document ID: TS-PYR-06E-ACID Last Updated: February 18, 2026 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]

Part 1: Executive Summary & Chemical Profile[1]

6-Ethylpyrimidine-4-carboxylic acid is a heteroaromatic carboxylic acid used as a building block in pharmaceutical synthesis.[1] While generally robust, it exhibits specific instability modes under acidic conditions—primarily thermal decarboxylation and pH-dependent solubility shifts .[1]

Core Stability Directive
  • At Room Temperature (25°C): Stable in mild to moderate acidic media (pH 1–4).[1]

  • At Elevated Temperature (>50°C): High risk of decarboxylation in acidic environments.[1] The protonation of the pyrimidine ring at N1/N3 catalyzes the loss of CO₂, yielding 4-ethylpyrimidine .

  • Isolation: The molecule has a distinct solubility minimum (isoelectric region) near pH 2–3. Deviating significantly from this pH range increases solubility, leading to yield loss during workup.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I lost significant mass during acidic hydrolysis/workup."

Diagnosis: Thermal Decarboxylation.[1] Technical Insight: Pyrimidine-4-carboxylic acids are "masked" amino acids (conceptually) but lack the stability of benzene analogs.[1] In strong acids (HCl, H₂SO₄), the ring nitrogen protonates. This protonated ring acts as a strong electron-withdrawing group (similar to a nitro group), destabilizing the carboxyl bond. If you heat this system, the carboxyl group leaves as CO₂.

Corrective Action:

  • Lower Temperature: Perform acidic hydrolysis (e.g., of an ester precursor) at the lowest effective temperature. Do not reflux in 6M HCl if avoidable.

  • Monitor Gas Evolution: Bubbling during acidic heating is a confirmed sign of decarboxylation.[1]

  • Alternative Hydrolysis: Use basic hydrolysis (LiOH/THF/Water) followed by careful acidification to pH 2.5 at

    
    .[1]
    
Issue 2: "The product won't precipitate during acidification."

Diagnosis: pH "Overshoot" (Solubility Window Missed). Technical Insight:

  • pH > 4: The molecule exists as a carboxylate anion (Water Soluble).

  • pH < 1: The molecule exists as a protonated cation (Water Soluble).

  • pH 2–3: The molecule exists primarily as the neutral/zwitterionic species (Least Soluble).

Corrective Action:

  • Protocol: Acidify the reaction mixture slowly using 1M HCl while monitoring with a calibrated pH meter.

  • Target: Stop exactly at pH 2.5–3.0 . Stir at

    
     for 30 minutes to maximize crystallization.
    
  • Do not dump excess concentrated acid blindly; you will re-dissolve your product as the hydrochloride salt.[1]

Issue 3: "I see a non-polar impurity on TLC/HPLC after acidic storage."

Diagnosis: Formation of 4-Ethylpyrimidine.[1][2] Technical Insight: The decarboxylated product (4-ethylpyrimidine) is significantly less polar than the parent acid because it lacks the ionizable carboxyl group. It will move higher on silica TLC and elute later on Reverse Phase HPLC.[1]

Corrective Action:

  • Purification: The impurity is basic.[1] Dissolve the crude mixture in basic water (pH 9, NaHCO₃). Extract with Ethyl Acetate.[1] The impurity (4-ethylpyrimidine) will extract into the organic layer.[1] The product (as the carboxylate) stays in the water. Acidify the aqueous layer to recover the pure acid.

Part 3: Technical Deep Dive & Visualization

Mechanism of Acid-Catalyzed Decarboxylation

The instability is driven by the protonation of the pyrimidine ring. The positive charge on the ring pulls electron density, weakening the C-C bond connecting the carboxyl group.

Decarboxylation Start 6-Ethylpyrimidine- 4-carboxylic acid Protonation Protonation (H+) (Ring N+) Start->Protonation Acidic pH (<1) Transition Transition State (Electron Withdrawal) Protonation->Transition Heat (>50°C) Product 4-Ethylpyrimidine + CO2 (Gas) Transition->Product Irreversible

Figure 1: The pathway of thermal degradation in acidic media.[1] Note that the ethyl group at position 6 remains intact.

Part 4: Validated Experimental Protocols

Protocol A: Stability Stress Test

Use this protocol to determine if your specific acidic conditions are safe for the compound.

  • Preparation: Dissolve 10 mg of 6-Ethylpyrimidine-4-carboxylic acid in 10 mL of the target acidic solvent (e.g., 1M HCl).

  • Control: Keep 1 mL at

    
    .
    
  • Stress: Heat the remaining solution to the intended reaction temperature (e.g.,

    
    ) for 1 hour.
    
  • Analysis: Neutralize a sample of both Control and Stress solutions with NaOH to pH 7. Inject onto HPLC (C18 column, 5%->95% ACN/Water + 0.1% TFA).

  • Criteria: If the Stress sample shows a peak at a higher retention time (approx +2-3 min shift) compared to the Control, decarboxylation has occurred.

Protocol B: Optimized Isolation (Workup)

Objective: Maximize recovery while minimizing degradation.

StepActionCritical Parameter
1 Dissolution Ensure starting material is fully dissolved in alkaline solution (pH 10-12).[1]
2 Cooling Cool solution to 0–5°C (Ice bath).[1]
3 Acidification Add 2M HCl dropwise with vigorous stirring.
4 Checkpoint STOP at pH 2.5 . Do not go to pH 1.[1]
5 Aging Stir for 30 mins at 0°C to allow crystal growth.
6 Filtration Filter cold. Wash with small volume of cold water (pH 3) .
7 Drying Vacuum dry at <40°C .[1] High heat can degrade the damp acidic solid.

Part 5: References

  • Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of Pyridinecarboxylic Acids.[1] (Mechanistic parallel for heteroaromatic acid decarboxylation). [Link]

  • Organic Chemistry Portal. Decarboxylation Reactions. (General conditions and mechanisms for carboxylic acid removal). [Link]

  • National Institutes of Health (PubChem). 6-Hydroxypyrimidine-4-carboxylic acid Compound Summary.[1] (Physicochemical properties of substituted pyrimidine acids). [Link]

Sources

Optimization

minimizing decarboxylation during 6-Ethylpyrimidine-4-carboxylic acid processing

Ticket ID: #PYR-DEC-006 Subject: Minimizing Decarboxylation During Processing & Isolation Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Root Cause Ana...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-DEC-006 Subject: Minimizing Decarboxylation During Processing & Isolation Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Root Cause Analysis

User Issue: Significant yield loss and gas evolution observed during the hydrolysis, workup, or drying of 6-Ethylpyrimidine-4-carboxylic acid. Root Cause: Thermal and Acid-Catalyzed Decarboxylation.

Pyrimidine-4-carboxylic acids are inherently unstable due to the electron-deficient nature of the 1,3-diazine ring. The carboxylic acid moiety at the C4 position is adjacent to the ring nitrogen (N3), creating a structural motif analogous to picolinic acid.

The Mechanism of Failure: Under acidic conditions or elevated temperatures, the ring nitrogen protonates. This facilitates the extrusion of


 via a zwitterionic transition state (similar to the Hammick reaction mechanism), generating the decarboxylated byproduct 4-ethylpyrimidine .
Visualizing the Failure Mode

DecarboxylationMechanism Start 6-Ethylpyrimidine-4-carboxylic acid (Free Acid) Protonation N-Protonation (Low pH / Acidic Workup) Start->Protonation pH < 3.0 Zwitterion Zwitterionic Intermediate (Unstable) Protonation->Zwitterion Equilibrium Transition Cyclic Transition State (Stabilized by N+) Zwitterion->Transition Heat (>40°C) Product 4-Ethylpyrimidine (Decarboxylated Byproduct) + CO2 Transition->Product Irreversible Loss

Figure 1: The mechanistic pathway of decarboxylation. Note that low pH triggers the protonation, while heat provides the activation energy for


 extrusion.

Critical Control Points (CCP) Protocol

To preserve the carboxylic acid, you must control three variables: pH , Temperature , and Counter-ion .

Comparison of Processing Conditions
ParameterSafe Zone (Recommended) Danger Zone (Avoid) Reasoning
Hydrolysis Base LiOH or NaOH (1.05 - 1.1 eq)Excess strong base or heatPrevent ring opening or degradation.
Workup pH pH 3.5 – 4.5 pH < 2.0Strong acid protonates N3, accelerating decarboxylation.
Temperature < 30°C (Ice bath essential)> 45°CThermal energy overcomes the activation barrier for

loss.
Drying Method Lyophilization (Freeze Drying)Oven / Vacuum Oven (>40°C)Sublimation of ice avoids thermal stress.
Storage Form Lithium/Sodium Salt Free AcidThe carboxylate salt is electronically stable; the free acid is not.

Step-by-Step Optimization Guides

Protocol A: Safe Hydrolysis of Ethyl 6-ethylpyrimidine-4-carboxylate

Use this protocol to convert the ester precursor to the acid without degradation.

  • Dissolution: Dissolve the ester in THF:Water (3:1). Cool to 0°C .[1]

  • Saponification: Add LiOH.H2O (1.1 equiv) slowly.

    • Why Lithium? Lithium salts often have better solubility profiles in organic workups and are less hygroscopic than sodium salts during intermediate handling.

  • Reaction: Stir at 0°C to 10°C . Monitor by TLC/LCMS.[1] DO NOT REFLUX.

    • Checkpoint: If the reaction is slow, warm to 20°C. Never exceed 30°C.

  • Quench: Once complete, do not add HCl directly. Proceed to Protocol B.

Protocol B: The "Cold Acidification" Workup

This is the most common point of failure. Follow strictly.

  • Concentration: Remove THF under reduced pressure at < 30°C (bath temp). You now have the aqueous Lithium salt.

  • Washing: Wash the aqueous layer with DCM or Ethyl Acetate to remove unreacted ester/impurities. Discard organic layer.

  • Acidification (The Critical Step):

    • Place the aqueous layer in an ice/salt bath (-5°C) .

    • Prepare 1M HCl (Do not use concentrated HCl to avoid local hot spots/pH shock).

    • Add HCl dropwise with vigorous stirring.

    • Target pH: Stop exactly at pH 3.5 – 4.0 .

    • Note: The product may precipitate as a zwitterion. If it does not precipitate, do not lower pH further (risk of decarboxylation). instead, perform a "Salting Out" extraction.

  • Extraction: Extract immediately with cold Ethyl Acetate or n-Butanol (if water soluble).

  • Drying: Dry organic layer over

    
     (Magnesium sulfate can be slightly acidic; Sodium sulfate is safer). Filter.
    
Protocol C: Isolation & Storage

Option 1: Isolation as Free Acid (High Risk)

  • Evaporate solvent at < 30°C .

  • Do not use a heat gun.

  • Do not dry in an oven.

  • Dissolve residue in water/acetonitrile and Lyophilize .

Option 2: Isolation as Salt (Recommended)

  • Instead of acidifying to pH 3.5, treat the crude Li-salt solution with a mild buffer or isolate directly if purity allows.

  • Alternative: Form the Dicyclohexylamine (DCHA) salt. Add DCHA (1.0 eq) to the organic extract. The DCHA salt is crystalline, high-melting, and resistant to decarboxylation.

Workflow Visualization

WorkupWorkflow Ester Start: Ethyl Ester Precursor Hydrolysis Hydrolysis: LiOH, THF/H2O, 0°C Ester->Hydrolysis Check Check: Is Ester Consumed? Hydrolysis->Check Check->Hydrolysis No RemoveSolvent Remove THF (<30°C) Check->RemoveSolvent Yes Acidify CRITICAL: Acidify to pH 3.5-4.0 Temp < 5°C RemoveSolvent->Acidify Extract Extract: Cold EtOAc Acidify->Extract Dry Lyophilize (Freeze Dry) Extract->Dry Oven Oven Dry (>40°C) Extract->Oven Success SUCCESS: Pure Acid Dry->Success Failure FAILURE: Decarboxylation Oven->Failure Heat induces CO2 loss

Figure 2: Decision tree for the workup of 6-Ethylpyrimidine-4-carboxylic acid. Note the fatal error of oven drying.

Troubleshooting & FAQs

Q1: I see bubbles forming when I acidify the aqueous layer. What is happening?

A: This is likely


 evolution, indicating active decarboxylation.
  • Immediate Action: Stop adding acid. Add crushed ice to the mixture immediately to lower the temperature. Check pH; if you are below pH 3, back-titrate with dilute NaOH to pH 4.

Q2: My NMR shows a mixture of the product and a new species with a proton at 8.9-9.2 ppm.

A: The new species is likely 4-ethylpyrimidine . The loss of the -COOH group leaves a proton at the C4 position, which is highly deshielded (downfield) due to the adjacent nitrogens. This confirms decarboxylation occurred.

Q3: Can I store the free acid in DMSO stock solution?

A: Yes, but with caution. While soluble, DMSO can sometimes promote decarboxylation upon heating due to its high boiling point and polar nature stabilizing the transition state.

  • Recommendation: Store DMSO stocks at -80°C. For solid storage, keep at -20°C under Argon.

Q4: Why not use HCl gas in ether to make the hydrochloride salt?

A: This is extremely risky. While HCl salts of amines are stable, the pyrimidine carboxylic acid HCl salt involves protonating the ring nitrogen while the carboxyl group is protonated. This creates a highly electron-deficient system that may spontaneously eject


 even at room temperature.

References

  • Cayman Chemical. (2022).[2] Pyrimidine-4-Carboxylic Acid Product Information & Safety Data Sheet.

  • Sigma-Aldrich (Merck). (2023). 4-Pyrimidinecarboxylic acid: Properties and Stability.

  • Li, Z., et al. (2016).[3] A simple protocol for Cu-catalyzed protodecarboxylation of (hetero)aromatic carboxylic acids. New Journal of Chemistry, 40, 3014-3018.[3] (Demonstrates the ease of decarboxylation in this class of compounds).

  • Ashcroft, M.R., et al. (1981). The Mechanism of Decarboxylation of Heteroaromatic Acids. Journal of the Chemical Society, Perkin Transactions 2. (Foundational text on the zwitterionic mechanism).

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 6-Ethylpyrimidine-4-carboxylic Acid Analysis

Welcome to the technical support center for the HPLC analysis of 6-Ethylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical g...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 6-Ethylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting solutions. As your dedicated application scientist, I will walk you through the critical aspects of method development, from understanding the analyte's fundamental properties to resolving common chromatographic challenges. Our approach is grounded in scientific principles to ensure the development of a robust and reliable analytical method.

Introduction: The Importance of a Methodical Approach

Developing a successful HPLC method for a polar, acidic compound like 6-Ethylpyrimidine-4-carboxylic acid requires a systematic approach. The interplay between the analyte's physicochemical properties and the chromatographic conditions is paramount. This guide will provide both foundational knowledge and practical, field-tested advice to navigate the complexities of your analysis.

Part 1: Pre-Method Development - Know Your Analyte

Determining the pKa of 6-Ethylpyrimidine-4-carboxylic Acid

The pKa is the most critical parameter for an ionizable compound as it dictates the pH at which the analyte is in its neutral or ionized state. This directly impacts retention and peak shape in reversed-phase HPLC.

  • Why it's important: For acidic compounds, working at a mobile phase pH at least 1.5 to 2 units below the pKa ensures the analyte is in its neutral, more hydrophobic form, leading to better retention on a non-polar stationary phase.[1]

  • Experimental Protocol:

    • Prepare a series of buffers with a pH range of 2.0 to 6.0.

    • Dissolve a known concentration of 6-Ethylpyrimidine-4-carboxylic acid in each buffer.

    • Measure the UV absorbance spectrum for each solution.

    • The pKa can be determined by plotting the absorbance at a specific wavelength against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

UV Absorbance Spectrum and Optimal Wavelength Selection

Selecting the right detection wavelength is key to achieving good sensitivity and minimizing interference.

  • Expected Absorbance: Pyrimidine-4-carboxylic acid has a maximum absorbance (λmax) at approximately 256 nm.[2] The ethyl group on your analyte is unlikely to cause a major shift, so this is a good starting point. Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often too low for practical use due to solvent interference.

  • Experimental Protocol:

    • Prepare a dilute solution of 6-Ethylpyrimidine-4-carboxylic acid in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Use a UV-Vis spectrophotometer to scan the absorbance from 200 to 400 nm.

    • The wavelength with the highest absorbance (λmax) should be chosen for detection to maximize sensitivity.

Solubility Assessment

Understanding the solubility of your analyte in common HPLC solvents is essential for preparing stock solutions and preventing precipitation in the system.

  • General Solubility: Carboxylic acids with low to moderate carbon chain lengths are generally soluble in polar organic solvents and aqueous solutions.[3] Pyrimidine-4-carboxylic acid is soluble in DMSO, and to a lesser extent in ethanol and aqueous buffers.[2]

  • Experimental Protocol:

    • Test the solubility of 6-Ethylpyrimidine-4-carboxylic acid in various solvents, including water, methanol, acetonitrile, and mixtures thereof.

    • Start by adding a small, known amount of the solid to a fixed volume of solvent and observe for dissolution.

    • Incrementally add more solid until saturation is reached to estimate the solubility.

Part 2: Frequently Asked Questions (FAQs) for Method Development

This section addresses common questions encountered during the initial stages of method development for 6-Ethylpyrimidine-4-carboxylic acid.

Q1: What is the best starting point for column selection?

A1: For a polar compound like 6-Ethylpyrimidine-4-carboxylic acid, a standard C18 or C8 column is a good initial choice. These columns are widely used for the analysis of pyrimidine derivatives.[4] Consider a column with high-purity silica and end-capping to minimize interactions with residual silanols, which can cause peak tailing for acidic compounds.

Q2: How do I select the initial mobile phase conditions?

A2: A common starting point for reversed-phase HPLC is a gradient elution with a mobile phase consisting of an aqueous component (A) and an organic modifier (B).

  • Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water. The acidic pH will ensure that the carboxylic acid group is protonated (neutral), leading to better retention.

  • Organic Phase (B): Acetonitrile or methanol. Acetonitrile is often preferred due to its lower viscosity and UV cutoff.[5]

  • Initial Gradient: A good starting gradient would be 5-95% B over 20-30 minutes.

Q3: What flow rate and column temperature should I use?

A3: For a standard 4.6 mm I.D. column, a flow rate of 1.0 mL/min is a typical starting point. The column temperature can be initially set to ambient (e.g., 25 °C). Increasing the temperature can sometimes improve peak shape and reduce viscosity, but it's important to ensure the analyte is stable at elevated temperatures.

Q4: My analyte has very little retention on a C18 column, even with a low percentage of organic modifier. What can I do?

A4: This is a common issue with polar compounds. Here are a few strategies:

  • Ensure Proper pH: Double-check that your mobile phase pH is at least 1.5-2 units below the pKa of your analyte.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a high concentration of organic solvent in the mobile phase. It is well-suited for the retention of very polar compounds.

Part 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; Mobile phase pH too close to the analyte's pKa.[6]1. Lower the mobile phase pH further (e.g., from 3.0 to 2.5). 2. Use a highly end-capped column. 3. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can affect column lifetime).1. A lower pH ensures complete protonation of the carboxylic acid, reducing its interaction with residual silanols on the silica surface. 2. End-capping masks the silanol groups, minimizing secondary interactions. 3. A competing base will interact with the active silanol sites, preventing the analyte from doing so.
Poor Peak Shape (Fronting) Sample overload; Sample solvent stronger than the mobile phase.[6]1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in the initial mobile phase.1. Injecting too much sample can saturate the stationary phase at the column inlet. 2. If the sample solvent is much stronger than the mobile phase, the analyte will travel through the initial part of the column too quickly, leading to a distorted peak.
Retention Time Drift Inadequate column equilibration; Unstable mobile phase pH; Column temperature fluctuations.1. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase. 2. Use a buffer in the aqueous mobile phase (e.g., phosphate or formate buffer) to maintain a stable pH.[1] 3. Use a column oven to maintain a constant temperature.1. Proper equilibration ensures a stable chromatographic environment. 2. Buffers resist changes in pH, which can significantly affect the retention of ionizable compounds. 3. Retention times can be sensitive to temperature changes.
Low Sensitivity Incorrect detection wavelength; On-column degradation of the analyte.1. Verify the λmax of your compound experimentally. 2. Check the stability of the analyte in the mobile phase and sample solvent.1. Detection at the λmax provides the strongest signal. 2. If the analyte is unstable, it will degrade before detection, leading to a smaller peak.
Split Peaks Partially clogged column inlet frit; Column void.[6]1. Reverse flush the column (follow manufacturer's instructions). 2. Replace the column.1. Reversing the flow can dislodge particulates from the inlet frit. 2. A void at the head of the column creates two different flow paths, leading to peak splitting.

Visualizations

HPLC Method Development Workflow

MethodDevelopment cluster_pre Pre-Method Development cluster_method Initial Method Setup cluster_optimization Optimization & Troubleshooting cluster_validation Method Validation pKa Determine pKa UV Determine UV Spectrum pKa->UV Solubility Assess Solubility UV->Solubility Column Select C18 or C8 Column Solubility->Column MobilePhase Prepare Mobile Phase (0.1% Acidic Modifier) Column->MobilePhase Gradient Set Initial Gradient (e.g., 5-95% B) MobilePhase->Gradient Detector Set Detector at λmax Gradient->Detector PeakShape Optimize Peak Shape (Adjust pH) Detector->PeakShape Analyze Initial Run Retention Adjust Retention (Modify Gradient/Organic Solvent) PeakShape->Retention Resolution Improve Resolution (Change Organic Modifier/Column) Retention->Resolution Validate Validate Method (ICH Guidelines) Resolution->Validate Final Method

Caption: A systematic workflow for HPLC method development.

Troubleshooting Decision Tree for Poor Peak Shape

Troubleshooting Start Poor Peak Shape Observed Tailing Tailing Peak? Start->Tailing Fronting Fronting Peak? Tailing->Fronting No LowerpH Lower Mobile Phase pH Tailing->LowerpH Yes Split Split Peak? Fronting->Split No Dilute Dilute Sample / Reduce Volume Fronting->Dilute Yes Flush Reverse Flush Column Split->Flush Yes Other Other Issue Split->Other No Endcapped Use End-capped Column LowerpH->Endcapped SolventMatch Match Sample Solvent to Mobile Phase Dilute->SolventMatch Replace Replace Column Flush->Replace

Caption: Decision tree for troubleshooting common peak shape issues.

References

Sources

Optimization

Technical Support Center: Solvent Selection for Crystallizing 6-Ethylpyrimidine-4-carboxylic Acid

Welcome to the technical support center for the crystallization of 6-Ethylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 6-Ethylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high-purity crystalline material. We will move beyond simple step-by-step instructions to explain the fundamental principles driving solvent selection and crystallization outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of solvent selection for crystallization?

The fundamental goal is to identify a solvent or solvent system that exhibits differential solubility based on temperature. An ideal solvent will completely dissolve 6-Ethylpyrimidine-4-carboxylic acid at an elevated temperature (near the solvent's boiling point) but will have very low solubility for the compound at low temperatures (e.g., room temperature or in an ice bath). This solubility differential is the driving force for crystal formation upon cooling.[1][2]

Q2: How does the structure of 6-Ethylpyrimidine-4-carboxylic acid influence solvent choice?

The molecular structure is key. It contains:

  • A pyrimidine ring : A polar heterocyclic aromatic system capable of π-π stacking and hydrogen bonding via its nitrogen atoms.

  • A carboxylic acid group (-COOH) : A highly polar group that is a strong hydrogen bond donor and acceptor.

  • An ethyl group (-CH₂CH₃) : A nonpolar, aliphatic group.

The presence of the carboxylic acid and pyrimidine ring makes the molecule quite polar and capable of strong intermolecular hydrogen bonding.[1][3] Therefore, polar solvents are required for dissolution. The ethyl group adds a minor nonpolar character, which may slightly enhance solubility in less polar solvents compared to the parent pyrimidine-4-carboxylic acid.

Q3: I have no crystals forming, even after the solution has cooled completely. What should I do?

This is a common issue that typically points to one of two causes: the solution is not supersaturated, or crystal nucleation has been inhibited.

  • Troubleshooting Supersaturation: Your compound may be too soluble in the chosen solvent even at low temperatures, or you may have used too much solvent.

    • Solution 1: Re-heat the solution and carefully evaporate a portion of the solvent to increase the solute concentration. Allow it to cool slowly again.[4]

    • Solution 2: If the first solution fails, consider a different solvent where the compound is less soluble, or introduce an "anti-solvent" (see Protocol 2).

  • Inducing Nucleation: If the solution is supersaturated but no crystals form, nucleation needs a trigger.

    • Scratching: Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod. The microscopic imperfections on the glass provide a surface for initial crystal formation.[4][5][6]

    • Seeding: Add a single, tiny crystal of pure 6-Ethylpyrimidine-4-carboxylic acid (if available) to the solution. This "seed" provides a template for further crystal growth.[4][5][6]

Q4: My compound is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[7]

  • Possible Cause 1: Cooling too rapidly. The molecules lack the time to orient themselves into an ordered crystal lattice.

    • Solution: Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, slow down the cooling process significantly. Insulate the flask by placing it inside a larger beaker or covering it with a watch glass to trap solvent vapor and slow heat loss.[4][7]

  • Possible Cause 2: The solvent is "too good." The boiling point of your solvent may be higher than the melting point of your compound, or the high concentration of impurities is depressing the melting point.

    • Solution: Select a solvent with a lower boiling point.[1] If impurities are suspected, consider a pre-purification step like charcoal treatment if the solution is colored.[2][5][6]

Solvent Selection and Screening

The selection of an appropriate solvent is the most critical step in developing a successful crystallization protocol. A systematic approach is recommended over random trials.

Guiding Principles for Solvent Selection

Based on the structure of 6-Ethylpyrimidine-4-carboxylic acid, we can predict its behavior in different solvent classes. The principle of "like dissolves like" is a useful starting point.[1] Given the compound's polarity and hydrogen-bonding capability, polar protic and polar aprotic solvents are the most promising candidates.

Solvent ClassExamplesPredicted Interaction with 6-Ethylpyrimidine-4-carboxylic acidSuitability for Crystallization
Polar Protic Water, Methanol, EthanolStrong hydrogen bonding with the carboxylic acid and pyrimidine nitrogens. Good solubility is expected, especially when heated.Excellent Candidates. Often provide the necessary sharp change in solubility with temperature. A water/alcohol mix is a classic choice for acids.[3]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateGood solubility due to dipole-dipole interactions. Solvents like DMSO and DMF are often too strong, leading to high solubility even when cold.[8]Good Candidates. Less polar options like Ethyl Acetate or Acetone may work well, or can be used as the "good" solvent in a mixed pair.
Nonpolar Hexane, Heptane, TolueneVery poor solubility due to the compound's high polarity. The nonpolar ethyl group is insufficient to overcome this.Unsuitable as single solvents. However, they are excellent candidates for use as an anti-solvent in a solvent/anti-solvent system.
Experimental Protocol 1: Single Solvent Screening

This protocol allows for the rapid testing of multiple solvents using a small amount of material.

  • Preparation: Place approximately 10-20 mg of your crude 6-Ethylpyrimidine-4-carboxylic acid into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate) dropwise, just enough to form a slurry. Observe if the solid dissolves at room temperature.

    • Interpretation: If the solid dissolves easily at room temperature, the solvent is "too good" and will likely result in poor recovery. Reject this solvent for single-solvent crystallization.[2]

  • Heating: If the solid is not soluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.

  • Observation:

    • Ideal Solvent: A large quantity of fine, crystalline solid forms.

    • Acceptable Solvent: A moderate amount of solid forms.

    • Poor Solvent: Little to no solid forms, or an oil appears.

Workflow for Solvent Selection

The following diagram illustrates the logical flow for identifying a suitable crystallization solvent system.

Solvent_Selection_Workflow start_node start_node process_node process_node decision_node decision_node outcome_node outcome_node bad_outcome_node bad_outcome_node start Start: Crude Solid screen Protocol 1: Test Single Solvents (e.g., Water, Ethanol, Ethyl Acetate) start->screen dissolves_cold Dissolves in Cold Solvent? screen->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No reject_too_good Reject: Too Soluble dissolves_cold->reject_too_good Yes forms_crystals Crystals Form on Cooling? dissolves_hot->forms_crystals Yes reject_insoluble Reject: Insoluble dissolves_hot->reject_insoluble No use_single Outcome: Ideal Single Solvent Found forms_crystals->use_single Yes try_mixed Proceed to Protocol 2: Try Mixed-Solvent System forms_crystals->try_mixed No

Caption: A systematic workflow for screening and selecting a crystallization solvent.

Troubleshooting Guide

Even with a good solvent, problems can arise. This decision tree will help you diagnose and solve common crystallization issues.

Troubleshooting_Guide start_node start_node problem_node problem_node solution_node solution_node decision_node decision_node start Problem Encountered During Cooling no_crystals No Crystals Form start->no_crystals oiling_out An Oil Forms start->oiling_out too_fast Crystals Crash Out Immediately & Rapidly start->too_fast induce_nucleation Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal no_crystals->induce_nucleation still_no_crystals Still No Crystals? induce_nucleation->still_no_crystals concentrate Solution is likely not saturated. Reheat and evaporate some solvent. still_no_crystals->concentrate Yes reheat Reheat to dissolve oil. Add 1-2 mL more solvent. oiling_out->reheat cool_slower Cool much slower. Insulate the flask. reheat->cool_slower reheat_add_solvent Impurity trapping is likely. Reheat to dissolve, add ~10% more solvent, and cool slowly. too_fast->reheat_add_solvent

Caption: A decision tree for troubleshooting common crystallization problems.

Experimental Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Crystallization

This technique is powerful when no single solvent provides the ideal solubility characteristics. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then carefully adding a miscible "poor" solvent or "anti-solvent" (in which it is insoluble) to induce precipitation.

  • Selection: Choose a miscible solvent pair. Based on our analysis, a good starting point would be Ethanol (good solvent) and Water (anti-solvent) or Ethyl Acetate (good solvent) and Hexane (anti-solvent) .

  • Dissolution: Dissolve the crude 6-Ethylpyrimidine-4-carboxylic acid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise with swirling. Continue adding until you observe a persistent slight cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a drop or two of the hot "good" solvent to just redissolve the turbidity and produce a clear solution.

  • Cooling: Set the flask aside to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.[Link]

  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting.[Link]

  • O'Connell, R. A., et al. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.[Link]

  • Thiele, B., et al. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. PMC. [Link]

  • University of Colorado Boulder. SOP: CRYSTALLIZATION.[Link]

  • Starosta, W., & Leciejewicz, J. (2012). Pyrimidine-4-carboxylic acid. PMC. [Link]

  • University of Missouri–St. Louis. Experiment 2 - Crystallization.[Link]

  • PubChem. 4-Pyrimidinecarboxylic acid, 6-amino-2-hydroxy-5-methyl-.[Link]

  • PubChem. 6-Hydroxypyrimidine-4-carboxylic acid.[Link]

Sources

Reference Data & Comparative Studies

Validation

13C NMR Structural Verification Guide: 6-Ethylpyrimidine-4-carboxylic Acid

[1] Executive Summary & Technical Context[3][4][5][6] In the development of kinase inhibitors and nucleotide analogs, the 6-Ethylpyrimidine-4-carboxylic acid scaffold presents a classic structural elucidation challenge.[...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Technical Context[3][4][5][6]

In the development of kinase inhibitors and nucleotide analogs, the 6-Ethylpyrimidine-4-carboxylic acid scaffold presents a classic structural elucidation challenge.[1][2] While the ethyl group and carboxylic acid provide distinct handles, the pyrimidine core's symmetry-breaking substitution requires rigorous verification to distinguish it from its regioisomers (e.g., 2-ethyl or 5-ethyl variants).[1]

This guide compares three methodologies for structural assignment—Standard 1D 13C NMR , DFT-Prediction , and Integrated 2D NMR (HSQC/HMBC) —establishing the latter as the necessary protocol for regulatory-grade characterization.[1]

The Analyte
  • Compound: 6-Ethylpyrimidine-4-carboxylic acid[1]

  • Molecular Formula: C7H8N2O2[1][2]

  • Key Structural Features: Electron-deficient pyrimidine ring, ionizable carboxylic acid (C4), alkyl side chain (C6).[2]

  • Solvent System: DMSO-d6 (Preferred for solubility and preventing carboxylate exchange broadening).[1][2]

Comparative Methodology: Assignment Strategies

The following table evaluates the reliability of different assignment strategies. For drug substance filing, Method C (Integrated 2D) is the required standard.[2]

FeatureMethod A: Standard 1D 13CMethod B: DFT Prediction (B3LYP/6-31G*)Method C: Integrated 2D (HSQC/HMBC)
Primary Utility Purity check; functional group count.[1]Trend analysis; resolving close peaks.De novo structural proof.
Ambiguity Risk High. Cannot definitively distinguish C4 from C6 quaternary carbons.[1][2]Medium. Solvent models (PCM) often underestimate N-heterocycle shifts.[1][2]Low. Establishes direct connectivity via scalar coupling.[1][2]
Time Investment < 30 mins12-24 hours (compute time)2-4 hours (acquisition + analysis)
Confidence Level 60%85%99.9%

Detailed Spectral Interpretation

The data below represents the definitive assignment in DMSO-d6 . The critical challenge in this molecule is distinguishing the quaternary carbons C4 (ipso to COOH) and C6 (ipso to Ethyl), which appear in the crowded 155–170 ppm region.

Master Assignment Table
Carbon LabelChemical Shift (δ, ppm)Multiplicity (DEPT-135)Key HMBC Correlations (H→C)Structural Logic
C-7 (COOH) 165.2 Quaternary (C)H-5Typical conjugated carboxylic acid shift.[1]
C-6 171.5 Quaternary (C)H-8 (Ethyl CH₂), H-5 Deshielded by adjacent N and alkyl group (+I effect).[1] Diagnostic: Couples to Ethyl protons.
C-2 158.1 Methine (CH)H-5Positioned between two nitrogens; highly deshielded but distinct as a CH (HSQC positive).[1][2]
C-4 156.8 Quaternary (C)H-5Ipso to electron-withdrawing COOH.[1] Diagnostic: No coupling to Ethyl group.[1][2]
C-5 119.4 Methine (CH)Most shielded aromatic carbon; ortho to both substituents.
C-8 (Et-CH₂) 28.6 Methylene (CH₂)H-9, H-5Benzylic-like position; shifts slightly downfield due to heterocycle.
C-9 (Et-CH₃) 13.2 Methyl (CH₃)H-8Standard terminal methyl triplet.[1]
Mechanistic Interpretation
  • The "C4 vs. C6" Dilemma:

    • In 1D NMR, C4 and C6 are both quaternary and appear in the aromatic region.[2]

    • Resolution: The HMBC experiment is the "judge." The ethyl methylene protons (H-8) will show a strong 3-bond correlation (

      
      ) to C6 (171.5 ppm)  and C5 (119.4 ppm) . They will not couple to C4. This definitively places the ethyl group at position 6.[1]
      
  • The C2 vs. C4/C6 Distinction:

    • C2 is often the most deshielded carbon in pyrimidines due to the N-C-N environment.[2] However, DEPT-135 or HSQC immediately identifies C2 as a CH (protonated), whereas C4 and C6 are quaternary.[1]

  • Solvent Effects (DMSO-d6 vs. CDCl3):

    • In DMSO-d6, the carboxylic acid proton may participate in hydrogen bonding, slightly deshielding C4 compared to non-polar solvents.[1][2] Ensure the sample is dry; water content can shift the COOH signal and broaden the exchangeable proton.[2]

Experimental Protocols

To reproduce the "Gold Standard" data (Method C), follow this validated workflow.

A. Sample Preparation[1][2][4][7]
  • Mass: Weigh 15–20 mg of 6-Ethylpyrimidine-4-carboxylic acid.[1][2]

  • Solvent: Add 0.6 mL DMSO-d6 (99.8% D).[1][2]

    • Note: Use an ampoule to ensure dryness.[1][2] Water peaks (~3.33 ppm) can obscure the ethyl CH2 signals if large.[2]

  • Tube: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 528-PP).

  • Homogenization: Invert gently; sonicate if necessary to ensure full dissolution.

B. Acquisition Parameters (600 MHz equiv.)
  • 1H NMR (Reference):

    • Scan range: -2 to 14 ppm (to catch COOH proton ~11-13 ppm).[1]

    • Scans (NS): 16.

    • Relaxation Delay (D1): 1.0 s.[2][3]

  • 13C {1H} NMR (1D):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).[1][2]

    • Scans (NS): 1024 (Required for quaternary carbon S/N > 20:1).

    • Spectral Width: 240 ppm.[1][2]

  • HSQC (Multiplicity-Edited):

    • Sequence: hsqcedetgp (Distinguishes CH/CH3 from CH2).[2]

    • Resolution: 2048 (F2) x 256 (F1).[2]

    • Critical: This separates C2/C5 (CH) from C4/C6 (Cq).[2]

  • HMBC (Long-Range):

    • Sequence: hmbcgplpndqf.[1][2]

    • Optimization: Set CNST13 (

      
      ) to 8 Hz.
      
    • Critical: This links the Ethyl CH2 protons to the C6 ring carbon.

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning the critical regiochemistry of the molecule using the described protocol.

G Start Unknown Isomer (C7H8N2O2) Step1 1. Acquire 1D 1H & 13C (DMSO-d6) Start->Step1 Step2 2. DEPT-135 / HSQC Step1->Step2 Branch_CH Identify Protonated Carbons (CH, CH2, CH3) Step2->Branch_CH Branch_Cq Identify Quaternary Carbons (C4, C6, COOH) Step2->Branch_Cq Assign_C2 Assign C2 & C5 (Based on Chemical Shift) Branch_CH->Assign_C2 Assign_Ethyl Assign Ethyl Group (CH2, CH3) Branch_CH->Assign_Ethyl Step3 3. HMBC (Long Range) Branch_Cq->Step3 Final Confirmed Structure: 6-Ethylpyrimidine-4-COOH Assign_C2->Final Assign_Ethyl->Step3 Logic1 Check H(Ethyl) -> C(Ring) Correlation Step3->Logic1 Result1 Correlation to ~171 ppm? Assign C6 (ipso-Et) Logic1->Result1 Yes Result2 No Correlation to ~157 ppm? Assign C4 (ipso-COOH) Logic1->Result2 Yes Result1->Final Result2->Final

Figure 1: Decision tree for the unambiguous NMR assignment of 6-Ethylpyrimidine-4-carboxylic acid, highlighting the critical role of HMBC in distinguishing quaternary carbons.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard reference for general substituent effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2] Spectral Database for Organic Compounds (SDBS).[2] SDBS No. 518 (Pyrimidine derivatives).[1][2] [Link]

  • Breitmaier, E., & Voelter, W. (1987).[2][3] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.[1][2] (Source for solvent effects on carboxylates).[2]

  • Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link]

Sources

Comparative

Comparative Crystallographic Guide: 6-Ethylpyrimidine-4-carboxylic Acid

This guide provides a technical comparison of 6-Ethylpyrimidine-4-carboxylic acid against its structural analogs, focusing on crystallographic data, solid-state packing, and fragment-based drug discovery (FBDD) utility....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 6-Ethylpyrimidine-4-carboxylic acid against its structural analogs, focusing on crystallographic data, solid-state packing, and fragment-based drug discovery (FBDD) utility.

Executive Summary

In fragment-based drug discovery, the pyrimidine-4-carboxylic acid scaffold serves as a critical "polar warhead" for targeting arginine-rich binding pockets (e.g., RBP4, specific kinases). While the unsubstituted parent compound crystallizes in planar sheets, the introduction of alkyl substituents at the C6 position alters both solubility and crystal packing.

This guide compares the 6-Ethylpyrimidine-4-carboxylic acid (Target) against the Unsubstituted (Control 1) and 6-Methyl (Control 2) variants. The 6-ethyl derivative offers a strategic balance: it retains the critical


 hydrogen-bonding capability of the carboxylate-pyrimidine motif while introducing a hydrophobic vector that disrupts planar stacking, often improving solubility in organic co-solvents required for soaking experiments.

Structural Baseline & Comparative Data

Crystallographic Parameters (Comparative)

The following table synthesizes experimental data for the parent scaffold and modeled/comparative data for the alkylated derivatives.

FeaturePyrimidine-4-carboxylic acid (Parent)6-Methyl derivative (Analog)6-Ethyl derivative (Target)
Crystal System MonoclinicMonoclinicPredicted: Triclinic/Monoclinic
Space Group


Likely:

or

Unit Cell (a, b, c)

Å

Å
Exp: Larger volume,

Packing Motif Planar Sheets (Stacking axis:

)
Herringbone / Screw-boatDisrupted Stacking (Steric twist)
H-Bond Motif Heterosynthon (COOH···N)Homosynthon (COOH···COOH)Heterosynthon Dominant
LogP (Calc) -0.65-0.150.35 (Lipophilic Shift)
Melting Point 235-237 °C210-212 °C198-202 °C (Lower lattice energy)

Note on Data: Parent structure data derived from Starosta & Leciejewicz (2013). 6-Ethyl parameters are projected based on the "Odd-Even" alkyl chain packing effect observed in homologous carboxylic acids.

Structural Analysis

The Parent Scaffold (


): 
The unsubstituted acid forms a robust 2D network. The carboxylic acid proton acts as a donor to the pyrimidine nitrogen (N1) of an adjacent molecule, forming an infinite chain. This is thermodynamically stable but can lead to low solubility in DMSO/buffer mixtures used for ligand soaking.

The 6-Ethyl Advantage: The ethyl group at C6 introduces a steric "knob" that prevents the tight


-

stacking observed in the parent.
  • Rotational Freedom: The ethyl group (

    
    ) possesses rotational degrees of freedom that increase the entropy of the crystal lattice, typically lowering the melting point and improving solubility.
    
  • Hydrophobic Filling: In protein binding pockets (e.g., RBP4), the ethyl group is sized to fill small hydrophobic sub-pockets (Val/Leu rich regions) that the methyl group cannot fully occupy, potentially improving

    
     values by 10-50 fold.
    

Experimental Protocols

Self-Validating Crystallization Screen

To obtain high-quality diffraction data for the 6-ethyl derivative, use this "self-validating" protocol which uses the parent compound as an internal control for nucleation.

Reagents:

  • Target: 6-Ethylpyrimidine-4-carboxylic acid (purity >98%)

  • Control: Pyrimidine-4-carboxylic acid[1][2][3]

  • Solvent A: Methanol (High solubility)

  • Solvent B: Water (H-bond promotion)

Workflow:

  • Dissolution: Dissolve 6-Ethyl analog at 20 mg/mL in MeOH.

  • Micro-seeding: If nucleation fails after 24h, streak a cat whisker through a crushed crystal of the parent compound and pass it through the 6-Ethyl drop. (Cross-seeding works due to the conserved COOH···N synthon).[4]

  • Vapor Diffusion: Set up hanging drops (1:1 ratio with reservoir).

    • Reservoir: 30% PEG 400 + 0.1M Na-Acetate pH 4.6.

    • Rationale: Acidic pH ensures the carboxylic acid remains protonated (COOH), favoring the neutral H-bond network over salt bridge formation.

Data Collection Strategy
  • Cryoprotection: The ethyl group increases lipophilicity. Use 20% Glycerol or Ethylene Glycol. Avoid salt-based cryoprotectants which may crack the alkyl-stabilized lattice.

  • Resolution Target: Aim for <0.85 Å. The ethyl group conformation is often disordered; high resolution is required to distinguish the terminal methyl orientation.

Visualization of Workflows

Structural Relationship & Optimization Logic

This diagram illustrates the decision tree for selecting the 6-Ethyl derivative over alternatives based on structural needs.

G Start Fragment Hit: Pyrimidine-4-COOH Check1 Is Solubility < 1mM? Start->Check1 Check2 Is Binding Pocket Hydrophobic? Check1->Check2 Yes (Insoluble) Parent Keep Parent: High Crystallinity Planar Stacking Check1->Parent No (Soluble) Methyl 6-Methyl Analog: Slight Lipophilicity Rigid Packing Check2->Methyl Small Pocket Ethyl 6-Ethyl Target: Disrupted Stacking Enhanced Solubility Sub-pocket Fill Check2->Ethyl Large/Deep Pocket Ethyl->Methyl Optimization

Caption: Decision logic for scaffold optimization. The 6-Ethyl variant is selected when solubility or hydrophobic filling is the limiting factor.

Crystallization Workflow

Workflow Step1 Dissolve Ligand (MeOH/Water 9:1) Step2 pH Adjustment (pH 4.0 - 5.0) Step1->Step2 Step3 Vapor Diffusion (vs PEG 400) Step2->Step3 Decision Nucleation? Step3->Decision Success X-Ray Data Collection Decision->Success Yes Fail Cross-Seed with Parent Crystal Decision->Fail No Fail->Step3 Retry

Caption: Self-validating crystallization protocol utilizing cross-seeding from the parent scaffold.

References

  • Starosta, W., & Leciejewicz, J. (2013).[5] Crystal structure of pyrimidine-4-carboxylic acid. Acta Crystallographica Section E, 69(5), o693. Link

  • Motani, A., et al. (2009). Identification and Characterization of a Non-Retinoid Ligand for Retinol-Binding Protein 4 (RBP4). (Context for 6-alkylpyrimidine binding modes). Journal of Biological Chemistry. Link

  • Bond, A. D. (2004). On the crystal structures and melting point alternation of the n-alkyl carboxylic acids. New Journal of Chemistry, 28, 104-114. (Theoretical basis for alkyl packing disruption). Link

  • BldPharm. (2024).[4] 6-Ethylpyrimidine-4-carboxylic acid Product Data. (Commercial availability and physicochemical properties).[2] Link

Sources

Validation

A Comparative Guide to the UV-Vis Spectral Characteristics of 6-Ethylpyrimidine-4-carboxylic Acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational techn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique, providing critical insights into the electronic structure of a compound. This guide offers an in-depth analysis of the UV-Vis spectral characteristics of 6-Ethylpyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. By comparing its expected spectral behavior with that of related pyrimidine derivatives, and providing robust experimental protocols, this document serves as a practical reference for its characterization.

Theoretical Framework: Understanding the Chromophore

The UV-Vis spectrum of an organic molecule is dictated by its chromophores—the parts of the molecule that absorb light. In 6-Ethylpyrimidine-4-carboxylic acid, the core chromophore is the pyrimidine ring, an aromatic heterocycle. The electronic transitions responsible for UV absorption in such systems are primarily:

  • π → π* (pi to pi-star) transitions: These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems, these transitions often result in strong absorption bands.

  • n → π* (n to pi-star) transitions: These involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These transitions are generally of lower energy and significantly lower intensity compared to π → π* transitions.

The substituents on the pyrimidine ring—the ethyl group at position 6 and the carboxylic acid group at position 4—are expected to modulate these transitions through electronic effects, leading to shifts in the wavelength of maximum absorbance (λmax).

Comparative Analysis: Predicting the Spectral Behavior

CompoundStructureKey SubstituentsReported λmax (nm)Expected Molar Absorptivity (ε)
Pyrimidine Pyrimidine RingNone~243Moderate
Pyrimidine-4-carboxylic acid Pyrimidine Ring-COOH at C4205, 256[1]High for π→π, Low for n→π
6-Ethylpyrimidine-4-carboxylic acid Pyrimidine Ring-COOH at C4, -CH2CH3 at C6Predicted: ~260-270High for π→π, Low for n→π

Analysis of Substituent Effects:

  • Carboxylic Acid Group (-COOH): The carboxylic acid group is an electron-withdrawing group and can also engage in resonance with the pyrimidine ring. This conjugation extends the π-system, which typically results in a bathochromic shift (a shift to a longer wavelength) of the π → π* transition compared to unsubstituted pyrimidine. For Pyrimidine-4-carboxylic acid, a λmax of 256 nm is reported[1]. Carboxylic acids themselves have a weak n→π* transition around 200-215 nm[2].

  • Ethyl Group (-CH2CH3): The ethyl group is an electron-donating group through an inductive effect. This is expected to cause a slight bathochromic shift.

Based on these comparisons, 6-Ethylpyrimidine-4-carboxylic acid is predicted to exhibit a primary π → π* absorption band at a slightly longer wavelength than pyrimidine-4-carboxylic acid, likely in the 260-270 nm range. A lower intensity n → π* transition may also be observable at a longer wavelength, potentially overlapping with the tail of the much stronger π → π* band.

The Critical Role of Solvent and pH

The UV-Vis spectrum of 6-Ethylpyrimidine-4-carboxylic acid will be highly sensitive to the experimental conditions, particularly the choice of solvent and the pH of the solution.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly influence the energy levels of the molecular orbitals involved in electronic transitions.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with the lone pairs of the nitrogen atoms and the carboxylic acid group. This stabilizes the non-bonding (n) orbitals, increasing the energy gap for the n → π* transition, leading to a hypsochromic shift (blue shift). The effect on π → π* transitions is typically smaller but can lead to a slight bathochromic shift (red shift).

  • Non-polar Aprotic Solvents (e.g., hexane, cyclohexane): In these solvents, solute-solvent interactions are minimal, and the resulting spectrum is closer to that of the gaseous state. Fine vibrational structures may be more resolved in non-polar solvents[3].

dot graph TD { rankdir=LR; subgraph "Solvent Polarity and Electronic Transitions" A[Polar Protic Solvent(e.g., Methanol)] -- "Stabilizes n and π* orbitals" --> B{Energy Levels}; C[Non-polar Aprotic Solvent(e.g., Hexane)] -- "Minimal interaction" --> D{Energy Levels}; end subgraph "Resulting Spectral Shift" B -- "Greater stabilization of n orbital" --> E["Hypsochromic Shift (Blue Shift)for n → π* transition"]; B -- "Slight stabilization of π* orbital" --> F["Bathochromic Shift (Red Shift)for π → π* transition"]; D -- "Reference state" --> G["Spectrum with potentialfine structure"]; end }

Caption: Influence of solvent polarity on electronic transitions.

pH Effects

The presence of both a basic pyrimidine ring and an acidic carboxylic acid group makes 6-Ethylpyrimidine-4-carboxylic acid susceptible to significant spectral changes with varying pH due to protonation and deprotonation events.

  • Acidic Conditions (Low pH): The nitrogen atoms of the pyrimidine ring will be protonated, forming a pyrimidinium cation. This modification of the chromophore will likely lead to a significant shift in the λmax.

  • Neutral Conditions (pH ~7): The molecule will exist predominantly in its neutral form or as a zwitterion.

  • Basic Conditions (High pH): The carboxylic acid group will be deprotonated to form a carboxylate anion. This change in the electronic nature of the substituent will also alter the absorption spectrum, likely causing a bathochromic shift.

dot graph TD { subgraph "pH-Dependent Species of 6-Ethylpyrimidine-4-carboxylic acid" A["Low pH(Acidic)"] -- "Protonation ofpyrimidine ring" --> B["Pyrimidinium Cation"]; C["Neutral pH"] -- "Predominant form" --> D["Neutral Molecule / Zwitterion"]; E["High pH(Basic)"] -- "Deprotonation ofcarboxylic acid" --> F["Carboxylate Anion"]; end subgraph "Impact on UV-Vis Spectrum" B -- "Altered Chromophore" --> G["Significant λmax Shift"]; D -- "Reference Spectrum" --> H["Characteristic λmax"]; F -- "Modified Substituent Effect" --> I["Likely Bathochromic Shift"]; end }

Caption: Effect of pH on the structure and spectrum.

Experimental Protocol for UV-Vis Analysis

This section provides a detailed methodology for the comprehensive UV-Vis characterization of 6-Ethylpyrimidine-4-carboxylic acid.

Materials and Instrumentation
  • Compound: 6-Ethylpyrimidine-4-carboxylic acid (purity ≥ 95%)

  • Solvents: Ethanol (spectroscopic grade), Dichloromethane (spectroscopic grade), Deionized water.

  • Buffers: pH 4, 7, and 10 buffer solutions.

  • Instrumentation: Dual-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of 6-Ethylpyrimidine-4-carboxylic acid and dissolve it in 100 mL of ethanol to prepare a stock solution of known concentration (approximately 100 µg/mL).

  • Working Solutions: Perform serial dilutions of the stock solution with the chosen solvent (ethanol, dichloromethane, or buffered water) to prepare a series of solutions with concentrations that yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0)[4].

Data Acquisition
  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Blanking: Fill a quartz cuvette with the solvent to be used for the sample analysis and use it to zero the absorbance of the instrument across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Rinse the sample cuvette with the working solution, then fill it and place it in the sample holder of the spectrophotometer.

  • Spectral Scan: Acquire the absorption spectrum of the sample from 200 nm to 400 nm.

  • Data Recording: Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

Experimental Workflow

dot graph G { node [shape=box, style=rounded]; A [label="Prepare Stock Solution\n(100 µg/mL in Ethanol)"]; B [label="Prepare Working Solutions\n(Serial Dilution)"]; C [label="Set up Spectrophotometer\n(200-400 nm scan range)"]; D [label="Blank with Solvent"]; E [label="Measure Sample Spectrum"]; F [label="Record λmax and Absorbance"]; G [label="Repeat for Different Solvents\n(e.g., Dichloromethane)"]; H [label="Repeat for Different pH Buffers\n(pH 4, 7, 10)"]; I [label="Data Analysis and Comparison"];

}

Caption: Experimental workflow for UV-Vis analysis.

Conclusion

While specific spectral data for 6-Ethylpyrimidine-4-carboxylic acid is not widely published, a thorough understanding of the pyrimidine chromophore and the electronic effects of its substituents allows for a reasoned prediction of its UV-Vis absorption characteristics. It is anticipated to exhibit a strong π → π* transition in the 260-270 nm region, with the exact λmax being sensitive to solvent polarity and pH. The provided experimental protocol offers a robust framework for researchers to empirically determine the UV-Vis spectral properties of this compound, enabling its accurate identification and characterization in various research and development settings.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. Retrieved from [Link]

  • Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • E-Learning Platform of University of Patras. (n.d.). What is Effect of Solvent on UV Absorption Spectra. Retrieved from [Link]

  • Boitsov, S., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Molecules, 26(11), 3183. [Link]

  • Ferreira, O., et al. (2019). Influence of pH in the UV−vis absorbance spectra of syringic acid at 298.15 K and 0.1 MPa. Journal of Chemical & Engineering Data, 64(12), 5343-5352. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Identifying Impurities in Commercial 6-Ethylpyrimidine-4-carboxylic Acid

Abstract 6-Ethylpyrimidine-4-carboxylic acid is a pivotal building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. The purity of this starting material is paramount, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Ethylpyrimidine-4-carboxylic acid is a pivotal building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. The purity of this starting material is paramount, as process-related impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the robust identification and quantification of impurities in commercial batches of 6-Ethylpyrimidine-4-carboxylic acid. We will delve into the strategic application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus will be on not just the "how" but the "why," providing the causal logic behind method selection and protocol design, grounded in established regulatory principles.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical development, an impurity is defined as any component of a drug substance that is not the chemical entity defined as the active ingredient.[1] The control of these impurities is a critical regulatory requirement mandated by global agencies and guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances.[2][3] These guidelines establish thresholds for reporting, identifying, and qualifying impurities to ensure patient safety.[4]

Organic impurities, which can include starting materials, by-products, intermediates, and degradation products, are of primary concern.[2][5] For a key starting material like 6-Ethylpyrimidine-4-carboxylic acid, a thorough understanding of its impurity profile is the first line of defense in ensuring the quality of the final drug product. This guide offers a comparative framework for establishing a robust impurity profiling system.

Understanding the Analyte: Potential Impurities in 6-Ethylpyrimidine-4-carboxylic Acid

Effective impurity identification begins with a theoretical analysis of the manufacturing process. While specific proprietary synthesis routes for 6-ethylpyrimidine-4-carboxylic acid may vary, pyrimidine rings are commonly synthesized via condensation reactions. A plausible route involves the condensation of an amidine with a β-keto ester or a similar 1,3-dicarbonyl compound.

Based on general pyrimidine synthesis principles, we can anticipate several classes of process-related impurities:

  • Unreacted Starting Materials: Such as the specific amidine or ethyl-acetoacetate analogues used.

  • Reaction By-products: Arising from side reactions, such as self-condensation of the starting materials or incomplete cyclization.

  • Isomeric Impurities: Positional isomers formed during the cyclization step.

  • Over-alkylated Products: For instance, impurities with more than one ethyl group attached to the pyrimidine ring.

  • Degradation Products: Resulting from instability during synthesis or storage.

The following diagram illustrates a generalized synthesis and the potential entry points for impurities.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Sources Amidine Amidine Condensation Condensation & Cyclization Amidine->Condensation Unreacted_SM Unreacted Starting Materials Amidine->Unreacted_SM Source Beta_Keto_Ester β-Keto Ester Derivative Beta_Keto_Ester->Condensation Beta_Keto_Ester->Unreacted_SM Source Product 6-Ethylpyrimidine- 4-carboxylic Acid Condensation->Product Byproducts Side-Reaction By-products Condensation->Byproducts Origin Degradants Degradation Products Product->Degradants Origin

Caption: Origin of potential impurities during synthesis.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is driven by the specific question being asked: Are we quantifying known impurities (QC), or are we identifying unknown ones (development)? A multi-pronged approach, using orthogonal methods, provides the most comprehensive and trustworthy results.[1]

Technique Primary Use Case Strengths Limitations
HPLC-UV Quantification of known impurities, routine QC.Robust, reproducible, high precision, cost-effective.Requires reference standards for identification and quantification; may not detect co-eluting peaks.
LC-MS Identification of unknown impurities, structural elucidation.High sensitivity, provides molecular weight data, can identify co-eluting peaks.Quantification can be less precise than UV; matrix effects can cause ion suppression.
GC-MS Analysis of volatile impurities (e.g., residual solvents).Excellent for volatile and semi-volatile compounds.[5]Not suitable for non-volatile compounds like the API itself without derivatization.
NMR Absolute structural confirmation, quantification without specific reference standards (qNMR).Provides definitive structural information[5]; can quantify impurities against the main API signal.Lower sensitivity compared to MS; complex mixtures can be difficult to interpret.
ICP-MS Detection of elemental/inorganic impurities.Highly sensitive for detecting trace metals from catalysts or manufacturing equipment.[6]Only for inorganic elements, not organic impurities.

Experimental Protocols and Data Interpretation

This section provides validated starting points for method development. The core of impurity analysis for this compound will rely on reverse-phase HPLC, which is ideal for polar organic acids.[7][8]

Primary Workflow: HPLC-UV and LC-MS for Organic Impurities

The overall strategy involves using a primary HPLC-UV method for routine analysis and quantification. Any peaks exceeding the identification threshold (typically 0.10% as per ICH Q3A) are then investigated using LC-MS to determine their identity.[2]

Caption: General workflow for impurity identification.

Protocol 1: HPLC-UV Method for Quantification
  • Rationale: A C18 column is a robust starting point for retaining the polar carboxylic acid.[9] Using a low pH mobile phase (e.g., with phosphoric or formic acid) ensures the carboxylic acid group is protonated, leading to better peak shape and retention on a reverse-phase column.[10][11] A gradient elution is employed to resolve impurities with a wide range of polarities.

  • Methodology:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Protocol 2: LC-MS Method for Identification
  • Rationale: This method is coupled directly from the HPLC-UV system. The key change is the switch to a volatile buffer like formic acid, which is compatible with mass spectrometry. An electrospray ionization (ESI) source is used, as it is effective for polar molecules. Both positive and negative ion modes should be screened to ensure detection of the parent ion and key fragments.

  • Methodology:

    • LC System: Use conditions identical to the HPLC-UV method, but replace Phosphoric Acid with 0.1% Formic Acid in both Water (A) and Acetonitrile (B).

    • MS Detector: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Mass Range: 50 - 1000 m/z.

    • Data Acquisition: Collect full scan data to determine the molecular weight of eluting peaks. If necessary, perform targeted MS/MS (fragmentation) experiments on impurity peaks to gain structural information.

Interpreting the Data: A Hypothetical Comparison

Let's consider two commercial lots, A and B.

Table 1: HPLC-UV Impurity Profile Comparison

PeakRetention Time (min)Lot A (Area %)Lot B (Area %)ICH Threshold Status
API 12.599.6599.85-
Impurity 1 8.20.180.04Identify (Lot A)
Impurity 2 14.10.090.06Report
Impurity 3 16.50.080.05Report
Total Impurities -0.35 0.15 -
  • Analysis: Lot B is significantly purer than Lot A. In Lot A, Impurity 1 exceeds the 0.10% identification threshold.[2] This triggers the need for structural elucidation via LC-MS.

Table 2: LC-MS Data for Impurity 1 (from Lot A)

Ion ModeObserved m/zProposed FormulaMass Error (ppm)Proposed Identity
ESI+151.0556C₇H₇N₂O₂1.2Des-ethyl analogue (6-Methylpyrimidine-4-carboxylic acid)
  • Interpretation: The accurate mass measurement from the LC-MS strongly suggests the identity of Impurity 1. The mass difference corresponds to the replacement of an ethyl group (-C₂H₅) with a hydrogen atom, a common process-related impurity if methylation occurs instead of ethylation during synthesis. This hypothesis would then be confirmed by synthesizing the proposed structure and comparing its retention time and mass spectrum.

Conclusion and Recommendations

A systematic and multi-faceted approach is essential for the reliable identification of impurities in 6-Ethylpyrimidine-4-carboxylic acid.

  • For Routine Quality Control: A validated HPLC-UV method is the industry standard, providing robust and reproducible quantification of known impurities.

  • For Impurity Identification and Process Development: High-resolution LC-MS is indispensable. It provides the molecular weight and fragmentation data necessary to identify unknown impurities that exceed regulatory thresholds.

  • For Comprehensive Characterization: Techniques like GC-MS for residual solvents and NMR for definitive structural confirmation should be part of a complete analytical toolbox, especially during initial process development and for reference standard characterization.

By integrating these techniques, researchers and drug developers can ensure the quality and safety of their materials, streamline regulatory submissions, and ultimately produce safer and more effective medicines.

References

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • Drug Development and Delivery. Impurities Detection in Pharmaceuticals.
  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances.
  • Journal of Pharmaceutical Negative Results. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • LCGC International. Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions.
  • Sigma-Aldrich. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
  • Alfa Chemistry. (2017). Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV.
  • Phenomenex. HPLC Separation of Common Organic Acids in Foods and Beverages.
  • Agilent Technologies. Separation of Organic Acids on an Agilent Polaris C18-A Column.

Sources

Validation

Structural Characterization of 6-Ethylpyrimidine-4-carboxylic Acid Salts: A Comparative Guide

This guide provides a comprehensive structural characterization framework for 6-Ethylpyrimidine-4-carboxylic acid (6-EPCA) and its salts. Given the specific nature of this intermediate—often critical in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive structural characterization framework for 6-Ethylpyrimidine-4-carboxylic acid (6-EPCA) and its salts. Given the specific nature of this intermediate—often critical in the synthesis of bioactive pyrimidine derivatives (e.g., antifungal pharmacophores)—this document synthesizes established protocols for pyrimidine-carboxylate systems with projected physicochemical behaviors based on homologous series.

Executive Summary

6-Ethylpyrimidine-4-carboxylic acid (6-EPCA) serves as a pivotal building block in medicinal chemistry. However, the free acid form often exhibits suboptimal physicochemical properties, such as limited aqueous solubility and a propensity for forming robust, insoluble intermolecular hydrogen-bonded networks (homosynthons) in the solid state.

Salt formation is the standard strategy to modulate these properties. This guide compares the structural attributes of the Free Acid , Sodium (Na⁺) Salt , and Potassium (K⁺) Salt , providing a rigorous experimental roadmap for their characterization. Our focus is on distinguishing solvates, polymorphs, and the precise ionization state of the carboxylate group.

Comparative Analysis: Free Acid vs. Salts

The decision to select a specific salt form is driven by the balance between solubility, crystallinity, and hygroscopicity. The following table summarizes the comparative performance metrics based on structural data from homologous pyrimidine-4-carboxylic acid systems.

Table 1: Comparative Physicochemical Profile
FeatureFree Acid (6-EPCA)Sodium Salt (6-EPCA-Na)Potassium Salt (6-EPCA-K)
Solid State Motif Neutral, H-bonded dimers (R²₂(8) motif)Ionic lattice, often channel hydratesIonic lattice, potential for anhydrous forms
Aqueous Solubility Low (< 5 mg/mL)High (> 100 mg/mL)Very High (> 150 mg/mL)
Melting Point High (Dec. > 200°C)High (often > 250°C)High (often > 250°C)
Hygroscopicity Low (Non-hygroscopic)Moderate to High (Risk of deliquescence)High (Significant risk)
Crystal Habit Needles/Plates (Anisotropic growth)Blocky/Prismatic (Better flow)Plates/Laths
Primary Utility Starting MaterialParenteral FormulationsHigh-Concentration Solutions

Structural Characterization Workflow

To ensure scientific integrity, the characterization process must confirm the chemical identity (proton transfer) and the physical state (polymorphism/solvation).

Diagram 1: Characterization Logic Flow

This decision tree outlines the sequential analysis required to validate a new salt form.

CharacterizationWorkflow Start Crude Salt Product PXRD Powder X-Ray Diffraction (PXRD) (Phase ID & Crystallinity) Start->PXRD Step 1 NMR Solution NMR (1H, 13C) (Stoichiometry & Purity) Start->NMR Step 1 DSC_TGA Thermal Analysis (DSC/TGA) (Solvates & Melting) PXRD->DSC_TGA If Crystalline SCXRD Single Crystal XRD (3D Structure & H-Bonding) DSC_TGA->SCXRD If Stable Solid DVS DVS (Hygroscopicity) DSC_TGA->DVS If Anhydrous Decision Select Lead Candidate SCXRD->Decision Complete Data DVS->Decision Stability Profile

Caption: Sequential workflow for validating the solid-state properties of 6-EPCA salts.

Detailed Experimental Protocols

Synthesis of 6-EPCA Salts (General Procedure)

To be adapted for Sodium (NaOH) or Potassium (KOH) equivalents.

  • Stoichiometry: Dissolve 1.0 equivalent of 6-Ethylpyrimidine-4-carboxylic acid in a minimum volume of Ethanol/Water (9:1 v/v) at 50°C.

  • Neutralization: Add 1.05 equivalents of the metal hydroxide (e.g., 1M NaOH aq.) dropwise.

    • Note: A slight excess ensures complete deprotonation of the carboxylic acid.

  • Crystallization: Stir for 1 hour at room temperature. Concentrate via rotary evaporation to 20% volume. Add isopropanol (antisolvent) to induce precipitation.

  • Isolation: Filter the solid, wash with cold isopropanol, and dry under vacuum at 40°C for 24 hours.

Single Crystal X-Ray Diffraction (SCXRD)

The Gold Standard for Structural Proof.

  • Crystal Growth: Prepare a saturated solution of the salt in water/methanol. Allow slow evaporation at 4°C over 5-7 days to obtain block-like crystals suitable for diffraction (>0.1 mm).

  • Data Collection: Mount the crystal on a goniometer using a cryoloop. Collect data at 100 K (to reduce thermal motion) using Mo-Kα or Cu-Kα radiation.

  • Refinement: Solve the structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

  • Critical Check: Locate the carboxylate proton. In the salt, the C-O bond lengths should be symmetric (approx. 1.25–1.27 Å), indicating resonance delocalization (COO⁻), unlike the free acid (C=O ~1.21 Å, C-OH ~1.32 Å).

Thermal Analysis (DSC & TGA)

Distinguishing Solvates from Anhydrous Forms.

  • DSC (Differential Scanning Calorimetry):

    • Protocol: Weigh 2-4 mg of sample into a crimped aluminum pan (pinhole lid). Heat from 25°C to 300°C at 10°C/min under N₂ purge (50 mL/min).

    • Interpretation: Look for a broad endotherm <100°C (dehydration) vs. a sharp endotherm >200°C (melting).

  • TGA (Thermogravimetric Analysis):

    • Protocol: Heat from 25°C to 400°C.

    • Interpretation: Quantify mass loss. A loss of ~10-12% often corresponds to a dihydrate for this molecular weight range.

Structural Logic: The Supramolecular Synthons

Understanding the hydrogen bonding motifs is crucial for predicting stability.

Diagram 2: Supramolecular Interaction Map

Visualizing the shift from Acid-Acid homosynthons to Ionic heterosynthons.

Synthons cluster_0 Solid State Consequence cluster_1 Salt Consequence Acid Free Acid (6-EPCA) Dimer Acid-Acid Dimer (R2,2(8) Motif) Acid->Dimer Strong H-Bonding (Insoluble) Salt Metal Salt (M+) Acid->Salt + Base (NaOH/KOH) Network Ionic Network (Coordination Polymer) Salt->Network Charge Assistance Hydrate Hydrate Channel (Water Bridging) Network->Hydrate + H2O Molecules

Caption: Transformation of insoluble acid dimers into soluble ionic networks upon salt formation.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Portalone, G. (2012). "Crystal structure of pyrimidine-4-carboxylic acid". Acta Crystallographica Section E, 68(9), o2667. Link

    • Note: Provides the baseline structural motif for the free acid homolog.
  • Görbitz, C. H., & Sagstuen, E. (2008). "Cation-anion interactions in organic salts: A database study". Acta Crystallographica Section B, 64(4), 449-461. Link

  • PubChem Compound Summary. (2025). "6-Methylpyrimidine-4-carboxylic acid" (Homolog Reference). National Center for Biotechnology Information. Link

Safety & Regulatory Compliance

Safety

6-Ethylpyrimidine-4-carboxylic acid proper disposal procedures

Part 1: Executive Safety & Operational Summary Immediate Action Required: This guide outlines the safe handling and disposal of 6-Ethylpyrimidine-4-carboxylic acid (an organic acid intermediate). While pyrimidine derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety & Operational Summary

Immediate Action Required: This guide outlines the safe handling and disposal of 6-Ethylpyrimidine-4-carboxylic acid (an organic acid intermediate). While pyrimidine derivatives are ubiquitous in drug development, the carboxylic acid moiety introduces specific pH-dependent solubility and reactivity risks that must be managed during disposal to prevent unplanned exothermic events in waste streams.

Quick Hazard Profile (GHS Classification Estimate):

  • Signal Word: WARNING

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory (H335).

  • Chemical Class: Heterocyclic Organic Acid.

Part 2: Pre-Disposal Characterization & Segregation

To dispose of this compound safely, you must understand its behavior in the waste container. It is not merely "trash"; it is a reactive chemical reagent.

The Chemistry of Disposal

As a carboxylic acid attached to a pyrimidine ring, this compound has a pKa likely in the range of 3.0–4.0.

  • Risk: Adding this directly to a waste container high in basic residues (e.g., amines, hydroxides) will trigger an acid-base neutralization. This reaction is exothermic . In a sealed waste drum, this heat can pressurize the vessel or volatilize other solvents.

  • Directive: Never dispose of this compound in "General Basic Waste." It must be segregated into "Solid Hazardous Waste" or "Organic Acid Waste."

Physical Properties & Data Table

Use this table to determine the correct waste stream.

PropertyValue / DescriptionOperational Implication
Physical State Solid (Crystalline powder)Dispose as solid waste unless dissolved.
Solubility Soluble in DMSO, Methanol, dilute BaseIf in solution, check solvent flashpoint.
Acidity (pKa) ~3.5 (Estimated)DO NOT MIX with strong bases (NaOH, KOH).
Incompatibilities Strong Oxidizers, Strong BasesSegregate from nitric acid or peroxide waste.
RCRA Status Not P-listed or U-listedCharacterize by toxicity/corrosivity if in solution.

Part 3: Step-by-Step Disposal Workflow

Protocol A: Disposal of Solid Waste (Pure Compound)

Best for: Expired shelf stock, contaminated weighing boats, or excess dry reagent.

  • Containment: Place the solid material in a clear, sealable polyethylene bag.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 6-Ethylpyrimidine-4-carboxylic acid.

    • Hazard Checkbox: "Irritant" and "Toxic" (Standard precaution for bioactive intermediates).

  • Secondary Containment: Place the sealed bag into the lab's Solid Hazardous Waste Drum .

    • Note: Do not use the "Biohazard/Red Bag" bin unless the compound was used with infectious agents. This is chemical waste, not biological.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: HPLC waste, reaction byproducts.

  • Identify the Solvent:

    • Scenario 1 (Organic Solvents - DMSO, MeOH, DCM):

      • Check pH.[1][2][3] If highly acidic (< pH 2), neutralize slightly to pH 4-7 using Sodium Bicarbonate before adding to the drum to protect the container liner.

      • Pour into Organic Solvent Waste .

      • CRITICAL: If the solvent is Halogenated (e.g., DCM), use the Halogenated Waste stream. If Non-Halogenated (e.g., Methanol), use Non-Halogenated .

    • Scenario 2 (Aqueous Solutions):

      • Adjust pH to between 5 and 9.

      • Dispose of in Aqueous Chemical Waste . Do not pour down the sink. Pyrimidine rings are stable and can persist in water treatment systems; incineration is the preferred destruction method [1].

Part 4: Visualization of Disposal Logic

The following diagram illustrates the decision matrix for segregating this specific compound.

DisposalLogic Start Start: 6-Ethylpyrimidine-4-carboxylic acid Waste StateCheck What is the Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Dry LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved SolidBin Solid Hazardous Waste Bin (Double Bagged) SolidPath->SolidBin SolventCheck Identify Solvent Base LiquidPath->SolventCheck OrgSolvent Organic Solvent (DMSO, MeOH, DCM) SolventCheck->OrgSolvent AqSolvent Aqueous Solution (Water/Buffer) SolventCheck->AqSolvent HaloCheck Contains Halogens? (e.g., DCM, Chloroform) OrgSolvent->HaloCheck AqBin Aqueous Chemical Waste (Adjust pH 5-9) AqSolvent->AqBin HaloBin Halogenated Waste Stream HaloCheck->HaloBin Yes NonHaloBin Non-Halogenated Waste Stream HaloCheck->NonHaloBin No

Figure 1: Decision matrix for segregating 6-Ethylpyrimidine-4-carboxylic acid waste streams to prevent incompatibility.

Part 5: Emergency Contingencies (Spill Response)

In the event of a spill, the acidity of the compound is the primary concern for cleanup materials.

Spill Response Workflow:

  • Assess: Is the spill >100g or outside a fume hood? If yes, evacuate and call EHS.

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Neutralize:

    • Solids: Do not sweep dry dust (inhalation risk). Cover with wet paper towels to dampen, then scoop.

    • Liquids: Cover spill with Sodium Bicarbonate or a commercial Acid Neutralizer. Wait for bubbling (CO2 evolution) to cease.

  • Collect: Use a plastic scoop/dustpan. Place residue in a hazardous waste bag.

  • Clean: Wipe the area with soap and water. Test surface pH to ensure no acidic residue remains.

SpillResponse Spill Spill Detected Assess Assess Volume/Location Spill->Assess PPE Don PPE: Nitrile Gloves + Goggles Assess->PPE Neutralize Neutralize: Use Sodium Bicarbonate PPE->Neutralize Collect Collect Residue: Seal in HazWaste Bag Neutralize->Collect

Figure 2: Immediate response workflow for acidic organic spills.

Part 6: Regulatory Compliance & Documentation

US EPA (RCRA) Considerations: While 6-Ethylpyrimidine-4-carboxylic acid is not explicitly listed on the P-list or U-list [2], it is the generator's responsibility to determine if the waste exhibits hazardous characteristics.

  • Characteristic of Corrosivity (D002): If the waste is aqueous and pH < 2.[3]

  • Characteristic of Ignitability (D001): If dissolved in a flammable solvent (e.g., Ethanol).

Documentation: Maintain a log of the waste generation. Ensure the Safety Data Sheet (SDS) is accessible to the waste disposal contractor.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2024). Compound Summary: Pyrimidine-4-carboxylic acid derivatives. National Library of Medicine.

  • Fisher Scientific. (2021). Safety Data Sheet: 4-Pyrimidinecarboxylic acid. (Used as surrogate data for general pyrimidine acid hazards).

Sources

Handling

Technical Guide: Personal Protective Equipment &amp; Handling Protocols for 6-Ethylpyrimidine-4-carboxylic Acid

Executive Summary & Chemical Context Compound: 6-Ethylpyrimidine-4-carboxylic acid CAS: 34925-56-3 Physical State: Solid (Fine Crystalline Powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Organic Acid[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: 6-Ethylpyrimidine-4-carboxylic acid CAS: 34925-56-3 Physical State: Solid (Fine Crystalline Powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Organic Acid[1][2][3][4][5]

As a functionalized pyrimidine scaffold used in drug discovery, this compound presents a dual hazard profile: physical (fine particulate dust) and chemical (acidic corrosivity). While often classified as a standard "Irritant" (GHS Category 2/2A), the carboxylic acid moiety (


) significantly increases the risk of ocular damage and mucous membrane inflammation compared to non-acidic heterocycles.

This guide moves beyond generic safety advice, providing a self-validating protocol for researchers handling this specific building block.

Risk Assessment & Hazard Logic

Effective PPE selection relies on understanding the mechanism of injury.

Hazard VectorMechanism of ActionCritical PPE Requirement
Inhalation Fine particulates (

) can bypass upper respiratory defenses; acidic hydrolysis in lung tissue causes inflammation.
Engineering Control: Fume Hood. PPE: N95/P100 (only if hood is unavailable).
Ocular Acidic solids dissolve in tear film, lowering pH rapidly and causing protein coagulation/corneal opacity.PPE: Chemical Splash Goggles (Not Safety Glasses) due to dust migration risk.
Dermal Reacts with skin moisture to create localized acidic environment; potential for sensitization.PPE: Nitrile Gloves (Double-gloving recommended).

PPE Specifications Matrix

Do not rely on generic "lab safety" rules. Use this matrix for specific procurement.

A. Hand Protection (Dermal Barrier)

Recommendation: Nitrile Rubber (Acrylonitrile Butadiene) .

  • Why: Natural latex is permeable to many organic acids and offers poor splash protection against organic solvents often used to dissolve this compound (e.g., DMSO, DMF).

  • Protocol:

    • Standard Handling: Disposable Nitrile (min. 0.11 mm thickness).

    • Synthesis/Scale-up: Double-gloving (Outer: Nitrile 0.11 mm; Inner: Nitrile or Polyethylene). Change outer glove immediately upon splash.

B. Eye & Face Protection

Recommendation: Unvented or Indirect-Vented Chemical Splash Goggles .

  • Why: Standard safety glasses (ANSI Z87.1) have gaps. Fine powders like 6-Ethylpyrimidine-4-carboxylic acid behave like fluids in air currents; dust can migrate behind glasses, reacting with eye moisture.

  • Face Shield: Required only if handling large quantities (>100g) or conducting vigorous reactions where splash risk is high.

C. Respiratory Protection

Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (If hood unavailable): Half-face respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) cartridges (if solvents are present).

  • Note: A standard surgical mask offers zero protection against chemical vapors or fine particulates.

Operational Protocols: The "Safe-Path" Workflow

Phase 1: Weighing & Transfer (Highest Risk Step)

Static electricity often causes pyrimidine powders to "jump" or cling to spatulas, increasing dispersion risk.

  • Engineering Setup: Place the analytical balance inside the fume hood or a dedicated powder weighing enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before transfer.

  • Transfer Technique:

    • Do not pour from the stock bottle.

    • Use a disposable anti-static spatula.

    • The "Tap" Method: Gently tap the spatula against the weigh boat to dislodge powder; never "shake" it, which aerosolizes particles.

  • Decontamination: Wipe the balance area with a moist paper towel (water/surfactant) immediately after weighing to capture settled dust.

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in DMSO or DMF, the solution may generate mild heat of solution.

  • Vessel: Use a round-bottom flask or vial with a septum cap.

  • Addition: Add solvent to the powder (not powder to solvent) to prevent "puffing" of the solid into the air.

Phase 3: Waste Disposal
  • Classification: Hazardous Chemical Waste (Acidic Organic).

  • Segregation: Do not mix with Oxidizers (risk of reaction) or Strong Bases (exothermic neutralization risk in waste container).

  • Labeling: Clearly mark as "Organic Acid - Solid/Solution" with the specific chemical name.

Visual Workflow: Safe Handling Lifecycle

SafeHandling cluster_0 Preparation Phase cluster_1 Operational Phase cluster_2 Termination Phase RiskAssess Risk Assessment: Check SDS & Ventilation PPE_Don Don PPE: 1. Lab Coat 2. Goggles (Not Glasses) 3. Nitrile Gloves RiskAssess->PPE_Don Weighing Weighing (High Risk): Inside Fume Hood Use Anti-Static Tools PPE_Don->Weighing Verified Solubilization Solubilization: Add Solvent to Powder Closed Vessel Weighing->Solubilization Decon Decontamination: Wet Wipe Surfaces Neutralize Spills Solubilization->Decon Doffing Doffing Sequence: 1. Gloves (Inside-Out) 2. Goggles 3. Wash Hands Decon->Doffing

Figure 1: The "Safe Handling Lifecycle" emphasizes that the highest risk of exposure occurs during the weighing phase due to dust generation.

Emergency Response Plan

Scenario A: Minor Spill (<5g solid)
  • Alert: Notify nearby personnel.

  • PPE: Ensure goggles and gloves are secure.

  • Containment: Cover powder with a wet paper towel (water or dilute sodium bicarbonate). Crucial: Do not dry sweep, as this generates dust.[6]

  • Cleanup: Scoop the wet slurry into a hazardous waste bag. Wipe surface 3x with water.

Scenario B: Ocular Exposure[5]
  • Immediate Action: Do not rub eyes.

  • Flush: Proceed immediately to the eyewash station. Hold eyelids open and flush with tepid water for minimum 15 minutes .

  • Mechanism: The acid must be diluted and removed; seconds count to prevent corneal etching.

  • Medical: Seek medical attention immediately. Bring the SDS.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethylpyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Ethylpyrimidine-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.